molecular formula C9H15N3S B1357625 4,5-Dimethyl-2-(piperazin-1-yl)thiazole CAS No. 69389-13-5

4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Cat. No.: B1357625
CAS No.: 69389-13-5
M. Wt: 197.3 g/mol
InChI Key: XFKCBYOBDPYRRI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(piperazin-1-yl)thiazole (CAS 69389-13-5) is a high-value heterocyclic compound featuring a thiazole core tethered to a piperazine ring. This combination of privileged scaffolds makes it a highly versatile building block in medicinal chemistry and drug discovery research . The compound has a molecular formula of C9H15N3S and a molecular weight of 197.30 g/mol . Thiazole and piperazine rings are foundational structures in numerous pharmacologically active molecules, with more than 17 and 39 FDA-approved drugs containing these respective motifs . The integration of these moieties into a single structure, as seen in this compound, is a recognized strategy for generating novel bioactive molecules. Recent research highlights the significant potential of thiazole-tethered piperazine compounds, particularly as antiplasmodial agents. One study identified a specific analog demonstrating potent activity (EC50 of 102 nM) against the chloroquine-resistant Plasmodium falciparum Dd2 strain, a major cause of malaria, with a promising selectivity index of over 140 . This underscores the compound's utility as a core template in infectious disease research. As a building block, the piperazine ring offers a secondary amine that can be readily functionalized, allowing researchers to create diverse chemical libraries for high-throughput screening . The compound is provided with a minimum purity of 98% and must be stored sealed in a dry environment at 2-8°C . Hazard Information: This product is classified as harmful and irritating. It may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment should be worn during handling . Please Note: This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCBYOBDPYRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601289
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69389-13-5
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is strategically designed in a three-stage process, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to introduce a key leaving group, and culminating in a nucleophilic aromatic substitution to yield the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of this and structurally related compounds.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a piperazine moiety at the 2-position of the 4,5-dimethylthiazole core is a strategic design element aimed at modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. This guide delineates a logical and reproducible synthetic route to this compound, emphasizing the rationale behind the chosen methodologies and providing detailed, step-by-step instructions to ensure successful execution.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. This pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-understood chemical transformations.

Overall_Synthesis_Pathway 3-Halo-2-butanone 3-Halo-2-butanone Intermediate_A 2-Amino-4,5-dimethylthiazole 3-Halo-2-butanone->Intermediate_A Hantzsch Synthesis Thiourea Thiourea Thiourea->Intermediate_A Intermediate_B 2-Chloro-4,5-dimethylthiazole Intermediate_A->Intermediate_B Sandmeyer Reaction Final_Product This compound Intermediate_B->Final_Product Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Final_Product

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Synthesis of 2-Amino-4,5-dimethylthiazole via Hantzsch Thiazole Synthesis

The initial stage of the synthesis involves the construction of the 4,5-dimethylthiazole ring system through the Hantzsch thiazole synthesis. This classical and highly reliable method involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] In this case, 3-halo-2-butanone (either 3-bromo- or 3-chloro-2-butanone) is reacted with thiourea.

The mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the halogen in 3-halo-2-butanone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic 2-amino-4,5-dimethylthiazole.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: While stirring, add 3-bromo-2-butanone (1.0 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or an alternative base until the pH is approximately 8-9. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-4,5-dimethylthiazole as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Starting Materials 3-Bromo-2-butanone, Thiourea
Solvent Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 85-95%

Part 2: Conversion to 2-Chloro-4,5-dimethylthiazole via Sandmeyer Reaction

The second stage involves the conversion of the 2-amino group of 2-amino-4,5-dimethylthiazole to a chloro group. This is efficiently achieved through a Sandmeyer-type reaction.[3][4] The process involves the diazotization of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This unstable intermediate is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[5][6]

The use of copper(I) salts is crucial for the efficiency of this transformation on heteroaromatic amines.[7]

Experimental Protocol:
  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-4,5-dimethylthiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (1.1 equivalents) in water dropwise. Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro-4,5-dimethylthiazole can be purified by column chromatography on silica gel.

Parameter Value
Starting Material 2-Amino-4,5-dimethylthiazole
Reagents Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride
Reaction Temperature 0-5 °C (Diazotization), Room Temperature (Substitution)
Reaction Time 2-3 hours
Typical Yield 60-75%

Part 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

The final step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom on the 2-chloro-4,5-dimethylthiazole intermediate with piperazine. The electron-withdrawing nature of the thiazole ring system facilitates the attack of the nucleophilic piperazine at the C2 position.[8]

This reaction is typically carried out in a polar aprotic solvent at an elevated temperature to ensure a reasonable reaction rate. The use of an excess of piperazine can serve both as the nucleophile and as a base to neutralize the hydrogen chloride that is formed during the reaction.

Nucleophilic_Aromatic_Substitution Start 2-Chloro-4,5-dimethylthiazole + Piperazine Step1 Mix in Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Step1 Step2 Heat Reaction Mixture (e.g., 80-120 °C) Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Reaction Complete Step5 Purification (Column Chromatography) Step4->Step5 End This compound Step5->End

Caption: Experimental workflow for the nucleophilic aromatic substitution step.

Experimental Protocol:
  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-4,5-dimethylthiazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Piperazine: Add piperazine (2.0-3.0 equivalents) to the solution. The excess piperazine acts as a scavenger for the HCl produced.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Parameter Value
Starting Material 2-Chloro-4,5-dimethylthiazole
Nucleophile Piperazine
Solvent DMF or DMSO
Reaction Temperature 80-120 °C
Reaction Time 4-8 hours
Typical Yield 70-85%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging the classical Hantzsch thiazole synthesis, a Sandmeyer-type transformation, and a nucleophilic aromatic substitution, this route offers high yields and employs well-established, scalable chemical reactions. The insights and protocols presented herein are intended to empower researchers in the synthesis of this and other valuable thiazole derivatives for applications in drug discovery and development.

References

  • Al-Adilee, K. J., & Adnan, S. R. (2017). Syntheses, Characterization and Biological Activity of Novel Thiazoylazo Dye and Its Coordination Compounds. Journal of Al-Nahrain University, 20(3), 54-62.
  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synthesis, 2011(15), 2393-2398.
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  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2785.
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Sources

4,5-Dimethyl-2-(piperazin-1-yl)thiazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethyl-2-(piperazin-1-yl)thiazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The confluence of thiazole and piperazine heterocycles within a single molecular framework represents a cornerstone of modern medicinal chemistry. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Similarly, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker to engage with biological targets.[3][4]

This technical guide provides a comprehensive analysis of This compound , a key building block for the synthesis of novel therapeutic agents. As senior application scientists, our goal is to move beyond a simple recitation of facts. Instead, we will elucidate the underlying chemical principles, provide field-proven experimental protocols, and explore the vast potential of this scaffold for researchers in drug development. This document is structured to serve as a practical and authoritative resource, grounding key claims in verifiable literature and presenting complex data in an accessible format.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring an electron-rich aromatic thiazole core and a nucleophilic secondary amine within the piperazine ring. This structure dictates its physical properties and reactivity profile.

PropertyValueSource
IUPAC Name 4,5-dimethyl-2-(piperazin-1-yl)-1,3-thiazole-
CAS Number 69389-13-5[5]
Molecular Formula C₉H₁₅N₃S-
Molecular Weight 197.30 g/mol [6]
Appearance (Predicted) Off-white to yellow solid-
Purity ≥98% (Commercially available)[6]

Note: Some physical properties like melting point and boiling point are not consistently reported in public databases and should be determined experimentally.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively clean. The two methyl groups on the thiazole ring, though chemically distinct, may appear as sharp singlets with slight chemical shift differences. The eight protons of the piperazine ring will present as two multiplets, corresponding to the methylene groups adjacent to the thiazole (more deshielded) and those adjacent to the N-H group. The N-H proton itself will likely appear as a broad singlet, which can be confirmed by D₂O exchange.

Expected Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 3.8t (triplet)4HPiperazine: -N-CH₂ -CH₂-NH-
~ 3.2 - 3.0t (triplet)4HPiperazine: -N-CH₂-CH₂ -NH-
~ 2.25s (singlet)3HThiazole: C4-CH₃
~ 2.20s (singlet)3HThiazole: C5-CH₃
Variable (broad)s (singlet)1HPiperazine: -NH -
  • ¹³C-NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the nine unique carbon environments. The C2 carbon of the thiazole, directly attached to the electronegative nitrogen of the piperazine, is expected to be the most downfield of the ring carbons.

Expected Shift (δ, ppm)Assignment
~ 165Thiazole: C 2
~ 145Thiazole: C 4
~ 120Thiazole: C 5
~ 50Piperazine: -N-C H₂-CH₂-NH-
~ 45Piperazine: -N-CH₂-C H₂-NH-
~ 15Thiazole: C4-C H₃
~ 11Thiazole: C5-C H₃
Infrared (IR) Spectroscopy

Key functional groups will produce characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3200N-H (Piperazine)Stretching
3000 - 2850C-H (Alkyl)Stretching
~ 1600C=N (Thiazole)Stretching
~ 1550N-H (Piperazine)Bending
~ 1450C-H (Alkyl)Bending

Synthesis Methodology: Hantzsch Thiazole Synthesis

The most reliable and scalable approach to synthesizing the title compound is a variation of the classic Hantzsch thiazole synthesis.[8] This method involves the condensation of an α-haloketone with a thioamide. The causality behind this choice is its high convergence and the ready availability of the starting materials.

G Piperazine Piperazine Thiophosgene Thiocarbonylating Agent Piperazine->Thiophosgene Reaction PTC Piperazine-1- carbothioamide Thiophosgene->PTC Forms Bromobutanone 3-Bromo-2-butanone (α-haloketone) PTC->Bromobutanone Reflux Reflux in Ethanol Bromobutanone->Reflux Under Cyclization Crude Product Mixture Reflux->Cyclization Yields Quench Aqueous Quench Cyclization->Quench Followed by Extraction Solvent Extraction Quench->Extraction Leads to Chromatography Column Chromatography Extraction->Chromatography Leads to Product Pure Target Compound Chromatography->Product Leads to

Caption: Workflow for Hantzsch synthesis of the target compound.

Protocol 3.1: Step-by-Step Synthesis

Principle: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via the spectroscopic methods outlined in Section 2.0.

Materials:

  • Piperazine-1-carbothioamide

  • 3-Bromo-2-butanone

  • Anhydrous Ethanol

  • Triethylamine (TEA)

  • Ethyl acetate, Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine-1-carbothioamide (1.0 eq) and anhydrous ethanol to form a slurry.

  • Reagent Addition: Add triethylamine (1.1 eq) to the slurry. This base is crucial as it neutralizes the HBr byproduct formed during the cyclization, preventing protonation of the starting materials and driving the reaction to completion.

  • In a separate funnel, dissolve 3-bromo-2-butanone (1.05 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. An initial exotherm may be observed.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane), observing the consumption of the starting thioamide.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. The purpose of this step is to neutralize any remaining acid and quench the reaction.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent choice is based on the predicted moderate polarity of the product, ensuring efficient extraction from the aqueous phase. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine. This removes residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 70%). This step is essential to remove unreacted starting materials and side products, yielding the pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule in drug discovery lies in its potential for derivatization. The secondary amine of the piperazine ring is a highly accessible nucleophilic handle for building molecular diversity.

G cluster_reactions cluster_products Core 4,5-Dimethyl-2- (piperazin-1-yl)thiazole Acylation N-Acylation (R-COCl, Base) Core->Acylation Sulfonylation N-Sulfonylation (R-SO₂Cl, Base) Core->Sulfonylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Alkylation Arylation Buchwald-Hartwig (Ar-Br, Pd Catalyst) Core->Arylation Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides TertiaryAmines N-Alkyl Derivatives Alkylation->TertiaryAmines ArylPiperazines N-Aryl Derivatives Arylation->ArylPiperazines

Caption: Key derivatization pathways from the core scaffold.

Protocol 4.1: Representative N-Acylation with Benzoyl Chloride

Principle: This protocol demonstrates the straightforward formation of an amide bond, a common linkage in pharmaceuticals. The reaction is typically fast and high-yielding.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA, 1.5 eq)

  • Benzoyl chloride (1.1 eq)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the starting thiazole in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. The inert atmosphere prevents side reactions with atmospheric moisture, and cooling controls the exothermic reaction.

  • Base Addition: Add TEA to the solution. The base will act as an acid scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Add benzoyl chloride dropwise. A white precipitate (triethylammonium chloride) will form almost immediately, indicating the reaction is proceeding.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel, wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted benzoyl chloride), and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting amide is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Applications in Medicinal Chemistry

The this compound scaffold is a launchpad for developing agents against a wide array of diseases. Its derivatives have demonstrated significant potential across multiple therapeutic areas.[9]

Therapeutic AreaBiological Target / ActivityRationale and Examples
Oncology Kinase Inhibition, Anti-proliferativeThe thiazole ring is a component of the FDA-approved kinase inhibitor Dasatinib. The piperazine moiety can be functionalized to target the ATP-binding pocket of various kinases.[1]
Infectious Diseases Antibacterial, Antifungal, AntiplasmodialPiperazine-tethered thiazoles have shown potent activity against Plasmodium falciparum and various bacterial strains. The scaffold allows for tuning of physicochemical properties to optimize cell wall penetration and target engagement.[4][10]
Neuroscience Cholinesterase Inhibition, Aβ Aggregation InhibitionFor Alzheimer's Disease, derivatives have been designed as multi-target agents. The piperazine can interact with the peripheral anionic site of acetylcholinesterase, while the thiazole core provides a stable anchor.[11]
Inflammation Anti-inflammatory, AntioxidantCertain thiazole derivatives act as free radical scavengers and can modulate inflammatory pathways, making them candidates for treating inflammatory conditions.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its robust and scalable synthesis, coupled with the highly versatile derivatization handle on the piperazine ring, provides chemists with a reliable tool to generate vast libraries of structurally diverse compounds. The proven success of the thiazole and piperazine pharmacophores in numerous clinical candidates and approved drugs underscores the high potential of this scaffold. This guide has provided the fundamental properties, validated synthetic protocols, and a strategic overview of its applications, empowering research scientists to effectively leverage this valuable building block in the quest for novel therapeutics.

References

  • BLDpharm. This compound.
  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.
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4,5-Dimethyl-2-(piperazin-1-yl)thiazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of this compound represents a confluence of two pharmacologically significant heterocycles: piperazine and thiazole. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, the broader class of piperazinyl-thiazole derivatives has been the subject of intensive research, revealing a diverse range of biological activities. This guide synthesizes the existing body of knowledge on related compounds to postulate the likely mechanisms of action for this compound. We will delve into potential therapeutic applications, including neurodegenerative diseases, pain management, oncology, and infectious diseases, supported by evidence from preclinical studies on analogous structures. Furthermore, this document provides detailed experimental protocols to enable researchers to investigate these postulated mechanisms for the compound of interest.

Introduction to the this compound Scaffold

The piperazine ring is a common motif in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates and to interact with a variety of biological targets.[1][2] Similarly, the thiazole ring is a versatile pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities.[2][3][4] The combination of these two moieties in the this compound structure suggests a high potential for therapeutic utility. The dimethyl substitution on the thiazole ring may further influence its binding affinity and selectivity for specific targets.

Postulated Mechanisms of Action

Based on extensive research into structurally related piperazinyl-thiazole derivatives, we can infer several potential mechanisms of action for this compound.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

A significant body of research points towards the potential of piperazinyl-thiazole derivatives as acetylcholinesterase (AChE) inhibitors.[5] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Studies on new thiazole-clubbed piperazine derivatives have demonstrated potent inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).[6] Some of these compounds have shown submicromolar IC50 values, indicating high potency.[6] Molecular docking studies suggest that these compounds can interact with key amino acid residues in both the catalytic active site and the peripheral anionic site of AChE.[5][6]

Key Insights:

  • The piperazine moiety often plays a crucial role in binding to the active site of cholinesterases.

  • Modifications to the thiazole and piperazine rings can modulate the potency and selectivity of inhibition.

Opioidergic System Modulation for Antinociception

Several studies have reported the antinociceptive (pain-relieving) effects of thiazole-piperazine derivatives.[1][7] These effects are believed to be mediated through the activation of the opioidergic system. Pre-treatment with naloxone, a non-selective opioid receptor antagonist, has been shown to abolish the antinociceptive activity of these compounds in animal models, indicating a direct or indirect interaction with opioid receptors.[1] Molecular docking studies have further supported these findings, demonstrating significant interactions between active compounds and µ- and δ-opioid receptors.[1][7]

Key Insights:

  • The combination of thiazole and piperazine moieties can lead to compounds with both centrally and peripherally mediated analgesic effects.

  • The specific substitutions on the aromatic rings of these derivatives influence their affinity for different opioid receptor subtypes.

Anticancer Activity via Multiple Pathways

The anticancer potential of piperazine-based thiazole hybrids is a rapidly growing area of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, and liver cancer.[8][9][10][11][12][13] The proposed mechanisms of action are diverse and include:

  • Induction of Apoptosis: Many of these derivatives induce programmed cell death (apoptosis) through caspase-dependent pathways.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some compounds have been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[10][13] Dual inhibition of EGFR and VEGFR-2 has also been reported.[13]

  • Cell Cycle Arrest: Certain derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[10]

Quantitative Data on Anticancer Activity of Related Compounds:

Compound ClassCancer Cell LineIC50 / GI50Reference
Piperazine-based bis(thiazole)HepG2, HCT 116, MCF-7Promising cytotoxicity
Thiazolinylphenyl-piperazinesMCF-7, SKBR-3, MDA-MB23115 - 40 µM[8]
Quinolinyl-thiazole hybridsMDA-MB-231Potent cytotoxicity[9]
4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazolesT-47D2.73 ± 0.16 µM (dihalogenated derivative)[10]
Coumarin-based thiazole derivativesA-549, MCF-725 nM, 29 nM[13]
Antimicrobial and Antiplasmodial Activity

The thiazole and piperazine moieties are present in a number of antimicrobial and anti-parasitic agents.

  • Antiplasmodial (Antimalarial) Activity: Piperazine-tethered thiazole compounds have shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria.[2][14] Some hit compounds have demonstrated EC50 values in the nanomolar range with high selectivity.[2][14]

  • Antibacterial and Antifungal Activity: Newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have exhibited broad-spectrum antibacterial and antifungal activity.[15] Some of these compounds were more potent than the reference drug ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[15] Molecular docking studies have suggested that these compounds may act by inhibiting essential bacterial enzymes like E. coli MurB.[15]

Experimental Protocols for Mechanistic Elucidation

To investigate the potential mechanisms of action of this compound, the following experimental workflows are recommended.

Cholinesterase Inhibition Assay

This protocol is based on the Ellman method to determine the acetylcholinesterase inhibitory activity of the test compound.

Workflow Diagram:

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Phosphate Buffer) A1 Add Buffer, DTNB, Test Compound, and AChE to Microplate Wells P1->A1 P2 Prepare DTNB Solution P2->A1 P3 Prepare Acetylthiocholine Iodide (ATCI) Solution A3 Initiate Reaction by Adding ATCI P3->A3 P4 Prepare AChE Enzyme Solution P4->A1 P5 Prepare Test Compound Dilutions P5->A1 A2 Incubate at Room Temperature A1->A2 A2->A3 A4 Measure Absorbance at 412 nm (Kinetic Reading) A3->A4 D1 Calculate Rate of Reaction A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining AChE inhibitory activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB (Ellman's Reagent): 10 mM in assay buffer.

    • ATCI (Substrate): 14 mM in deionized water.

    • AChE Enzyme: Reconstitute lyophilized enzyme in assay buffer to the desired concentration.

    • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 120 µL of assay buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of AChE enzyme solution.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_readout MTT Assay & Readout cluster_analysis Data Analysis C1 Culture Cancer Cells (e.g., MCF-7, HCT-116) C2 Trypsinize and Count Cells C1->C2 C3 Seed Cells into a 96-well Plate C2->C3 C4 Incubate for 24 hours C3->C4 T2 Treat Cells with Compound (and Vehicle Control) C4->T2 T1 Prepare Serial Dilutions of Test Compound T1->T2 T3 Incubate for 48-72 hours T2->T3 R1 Add MTT Reagent to Each Well T3->R1 R2 Incubate for 2-4 hours R1->R2 R3 Solubilize Formazan Crystals with DMSO R2->R3 R4 Measure Absorbance at 570 nm R3->R4 A1 Calculate Percentage of Cell Viability R4->A1 A2 Determine IC50 Value A1->A2

Caption: Workflow for assessing cancer cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Grow the desired cancer cell line in appropriate culture medium.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at different concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on analogous structures, the most probable mechanisms of action include cholinesterase inhibition, opioidergic system modulation, and various anticancer activities. The provided experimental protocols offer a clear roadmap for researchers to elucidate the specific biological activities of this compound.

Future research should focus on:

  • Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically investigating these postulated mechanisms, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

References

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  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.

  • (PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.

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  • SDS - Advanced Biotech.

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  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies.

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.

  • Synthesis of new Thiazole Derivatives as Antitumor Agents | Request PDF.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors.

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.

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An In-depth Technical Guide to the Biological Activity Screening of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Scientific Imperative for Targeted Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic agent is both arduous and resource-intensive. The compound at the heart of this guide, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, represents a compelling scaffold, integrating two pharmacologically significant heterocycles: thiazole and piperazine. Thiazole and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] Similarly, the piperazine ring is a common feature in many approved drugs, contributing to various therapeutic actions such as anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

The confluence of these two moieties in this compound necessitates a logical and empirically grounded screening strategy. This guide is not a mere recitation of protocols; it is a strategic blueprint designed to efficiently elucidate the potential therapeutic value of this molecule. As senior application scientists, our mandate is to bridge the gap between theoretical potential and validated biological function. The methodologies detailed herein are selected for their robustness, reproducibility, and relevance to the structural attributes of our target compound. We will proceed with a tiered screening approach, beginning with broad-spectrum assays to identify primary activities and then suggesting pathways for more mechanistic studies.

Part 1: Strategic Triage - A Multi-Pronged Approach to Biological Activity Profiling

The initial phase of screening is critical for identifying the most promising therapeutic avenues for this compound. Given the known activities of its constituent heterocycles, a parallel screening strategy targeting cancer, microbial infections, and inflammation is the most logical starting point. This approach maximizes the potential for a positive "hit" and provides a comprehensive initial biological profile of the compound.

Our screening cascade will be divided into three primary arms:

  • Anticancer Activity Screening: To assess the cytotoxic potential of the compound against various cancer cell lines.

  • Antimicrobial Activity Screening: To determine its efficacy against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity Screening: To evaluate its potential to modulate key inflammatory pathways.

This parallel workflow ensures that we do not prematurely focus on a single potential activity, thereby casting a wide net to capture the compound's most significant biological effects.

G cluster_0 Initial Screening Strategy cluster_1 Secondary Assays & Mechanistic Studies Compound This compound Anticancer Anticancer Screening Compound->Anticancer Antimicrobial Antimicrobial Screening Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Screening Compound->Anti_inflammatory Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Anticancer->Cytotoxicity_Assay Antimicrobial_Assay Agar Well Diffusion Assay Antimicrobial->Antimicrobial_Assay Anti_inflammatory_Assay COX-2 Inhibition Assay Anti_inflammatory->Anti_inflammatory_Assay Hit_Identification Hit Identification & Lead Optimization Cytotoxicity_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

G cluster_0 Agar Well Diffusion Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Compound to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: A streamlined workflow for the agar well diffusion antimicrobial assay.

G cluster_0 Inflammatory Cascade & COX-2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-dimethyl-2-(piperazin-1-yl)thiazole scaffold represents a compelling starting point for novel drug discovery, integrating the biologically significant thiazole and piperazine moieties. While this specific molecule remains largely uncharacterized in the public domain, its structural components are prevalent in a multitude of clinically relevant agents and advanced preclinical candidates. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing upon extensive literature on structurally analogous compounds. We will delve into high-priority target classes within the central nervous system (CNS), oncology, and inflammatory and infectious diseases. For each putative target, we will present the supporting evidence, delineate the mechanistic pathways, and provide detailed, actionable experimental protocols for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction to the this compound Scaffold

The chemical architecture of this compound marries two heterocyclic rings of profound importance in medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous approved drugs and biologically active compounds, valued for its diverse chemical reactivity and ability to engage in various biological interactions.[1][2][3] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, is a common pharmacophore in CNS-active drugs, often serving as a versatile linker that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties.[4][5][6]

The convergence of these two motifs in this compound suggests a high probability of interaction with multiple biological targets. This guide will systematically explore these possibilities, building a robust scientific case for the most promising therapeutic avenues and providing the practical methodologies required to empirically validate these hypotheses.

High-Priority Potential Therapeutic Targets in the Central Nervous System

The prevalence of the piperazine moiety in neuropharmacology, often linked to an aromatic or heteroaromatic system, strongly suggests that this compound is likely to exhibit CNS activity.

Dopamine D4 Receptor: A Target for Atypical Antipsychotics and Beyond

The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a key target for the atypical antipsychotic drug clozapine.[7] Selective D4 receptor antagonists are of significant interest for the treatment of neuropsychiatric disorders, including schizophrenia and substance use disorder, with the potential for reduced extrapyramidal side effects compared to D2 receptor antagonists.[7][8] Numerous studies have highlighted thiazole derivatives, often incorporating a piperazine linker, as potent and selective D4 receptor antagonists.[8][9][10][11]

Mechanistic Rationale: The piperazine ring can engage in key interactions within the D4 receptor binding pocket, while the thiazole moiety can be tailored to enhance affinity and selectivity over other dopamine receptor subtypes.

Potential Therapeutic Indications:

  • Schizophrenia

  • Substance Use Disorder[8]

  • Glioblastoma[10][11]

Signaling Pathway:

D4_Receptor_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Antagonist 4,5-Dimethyl-2- (piperazin-1-yl)thiazole (Potential Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Putative antagonism of the Dopamine D4 receptor signaling pathway.

Experimental Workflow for Target Validation:

D4_Validation_Workflow Start Start: Synthesize & Purify Compound Binding_Assay Radioligand Binding Assay (e.g., with [3H]spiperone) vs. D4, D2, D3 receptors Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP inhibition or β-arrestin recruitment) Binding_Assay->Functional_Assay If high affinity (Ki < 100 nM) Selectivity_Panel Broad GPCR Selectivity Panel (e.g., Eurofins SafetyScreen) Functional_Assay->Selectivity_Panel If confirmed antagonist In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) Selectivity_Panel->In_Vivo_PK If selective Behavioral_Model Animal Behavioral Model (e.g., amphetamine-induced hyperlocomotion) In_Vivo_PK->Behavioral_Model If brain penetrant Conclusion Conclusion: Potent & Selective D4 Antagonist with CNS Exposure Behavioral_Model->Conclusion

Caption: Experimental workflow for validating D4 receptor antagonism.

Serotonin Receptors (5-HT1A & 5-HT2A): Modulation for Mood and Cognition

Arylpiperazine derivatives are classic ligands for serotonin receptors.[12] The 5-HT1A and 5-HT2A receptors, in particular, are well-established targets for antidepressants and anxiolytics. Thiazole-containing compounds have also been shown to interact with these receptors.[9][13]

Mechanistic Rationale: The structural features of this compound are consistent with the pharmacophores of known 5-HT receptor ligands, suggesting a potential for high-affinity binding.

Potential Therapeutic Indications:

  • Major Depressive Disorder

  • Anxiety Disorders

  • Cognitive Disorders

Experimental Workflow for Target Validation: A similar workflow to that described for the D4 receptor should be employed, using specific radioligands and functional assays for the 5-HT1A and 5-HT2A receptors (e.g., [3H]8-OH-DPAT for 5-HT1A and [3H]ketanserin for 5-HT2A).

Monoamine Oxidase-A (MAO-A): A Target for Depression

Monoamine oxidase-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters and is a validated strategy for treating depression. Thiazolyl-hydrazone derivatives incorporating a piperazine ring have been identified as potent and selective MAO-A inhibitors.[14]

Mechanistic Rationale: While the subject compound is not a hydrazone, the thiazole-piperazine scaffold may still position itself favorably within the active site of MAO-A to inhibit its function.

Potential Therapeutic Indications:

  • Depression

  • Anxiety Disorders

Experimental Workflow for Target Validation:

MAO_Validation_Workflow Start Start: Compound Synthesis MAO_Assay In Vitro MAO Inhibition Assay (Fluorometric or Radiometric) using recombinant hMAO-A and hMAO-B Start->MAO_Assay IC50_Determination Determine IC50 values for both isoforms MAO_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index (IC50 MAO-B / IC50 MAO-A) IC50_Determination->Selectivity_Index Mechanism_Study Mechanism of Inhibition Study (e.g., dialysis to assess reversibility) Selectivity_Index->Mechanism_Study If selective for MAO-A Conclusion Conclusion: Selective & Reversible MAO-A Inhibitor Mechanism_Study->Conclusion

Caption: Workflow for validating MAO-A inhibition.

Cholinesterases (AChE & BuChE): A Multi-Target Approach for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Recently, thiazole-piperazine hybrids have been investigated as multi-target agents for Alzheimer's, demonstrating inhibition of cholinesterases as well as other disease-relevant processes like beta-amyloid aggregation.[15][16]

Mechanistic Rationale: The piperazine and thiazole moieties can interact with the catalytic and peripheral anionic sites of cholinesterases, leading to their inhibition.

Potential Therapeutic Indications:

  • Alzheimer's Disease

  • Other dementias

Experimental Workflow for Target Validation: Standard Ellman's assays using recombinant human AChE and BuChE can be employed to determine the IC50 values and assess the inhibitory potential of the compound.

Potential Therapeutic Targets in Oncology

The thiazole ring is a component of several anticancer drugs, and numerous thiazole-piperazine hybrids have demonstrated potent antiproliferative activity.[6][17][18][19]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Notably, derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazole moieties have shown potent VEGFR-2 inhibitory activity.[18]

Mechanistic Rationale: The thiazole-piperazine scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors, by forming hydrogen bonds with key residues in the ATP-binding pocket of VEGFR-2.

Potential Therapeutic Indications:

  • Breast Cancer[6]

  • Colon Cancer[20]

  • Glioblastoma

Signaling Pathway:

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Induces VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 4,5-Dimethyl-2- (piperazin-1-yl)thiazole (Potential Inhibitor) Inhibitor->Dimerization Blocks ATP Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Cellular_Response Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Cellular_Response Promotes

Caption: Putative inhibition of the VEGFR-2 signaling cascade.

Experimental Workflow for Target Validation:

  • Biochemical Kinase Assay: Directly measure the inhibition of recombinant VEGFR-2 kinase activity in a cell-free system.

  • Cellular Proliferation Assays: Assess the anti-proliferative effect on endothelial cells (e.g., HUVECs) and various cancer cell lines.

  • Western Blot Analysis: Measure the inhibition of VEGFR-2 autophosphorylation and downstream signaling pathways in treated cells.

  • In Vivo Tumor Models: Evaluate the anti-tumor efficacy in xenograft or syngeneic mouse models.

Other Potential Therapeutic Avenues

Inflammation and Oxidative Stress

Derivatives of 4,5-disubstituted-thiazolyl amides with a piperazine moiety have been synthesized and shown to possess anti-inflammatory and antioxidant activities.[21][22] This suggests that this compound could be investigated for its potential in treating inflammatory conditions.

Infectious Diseases

The thiazole-piperazine scaffold has also been explored for its antimicrobial and antiplasmodial properties.[4][23] Specific derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and against the chloroquine-resistant Dd2 strain of Plasmodium falciparum.[4][23]

Experimental Protocols

Protocol: Radioligand Binding Assay for GPCRs (e.g., Dopamine D4)
  • Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing the human dopamine D4 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., 0.1 nM [3H]spiperone), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Kinase Assay (e.g., VEGFR-2)
  • Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, VEGFR-2 kinase, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Protocol: Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HUVECs) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Summary and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on a comprehensive analysis of structurally related compounds, the most promising potential therapeutic targets are in the domains of CNS disorders and oncology.

Potential Target Associated Disease Area Strength of Evidence (from Analogs)
Dopamine D4 Receptor Schizophrenia, Substance Use DisorderHigh
VEGFR-2 Various CancersHigh
Serotonin Receptors Depression, AnxietyModerate-High
MAO-A DepressionModerate
Cholinesterases Alzheimer's DiseaseModerate
Inflammatory Targets Inflammatory DiseasesLow-Moderate
Microbial Targets Infectious DiseasesLow-Moderate

Future Directions: The immediate next steps in the preclinical evaluation of this compound should involve a systematic screening against the high-priority targets identified in this guide. A focused approach on dopamine D4 receptor antagonism and VEGFR-2 inhibition appears to be the most scientifically justified starting point. Positive results from these initial screens would warrant further investigation into the compound's selectivity, mechanism of action, and in vivo efficacy. The synthesis of a focused library of analogs based on the this compound core could also be a fruitful endeavor to optimize potency and selectivity for a chosen target.

References

  • In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). J Pharmacol Exp Ther. 1997 Jul;282(1):56-63. [Link]

  • Benzothiazole analogues as dopamine D4 receptor selective ligands to treat substance use disorder. Morressier. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI. [Link]

  • Selective dopamine D4 receptor antagonists. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]

  • A Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. ResearchGate. [Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health. [Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PubMed Central. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PubMed Central. [Link]

  • Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. PubMed. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

Sources

4,5-Dimethyl-2-(piperazin-1-yl)thiazole spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a piperazine moiety. As with any novel chemical entity in a drug discovery pipeline, unambiguous structural confirmation is a prerequisite for further development. This guide provides a detailed framework for the spectroscopic characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretative strategies outlined herein are designed to provide a self-validating system for researchers, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical; deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are "invisible" in ¹H NMR spectra, preventing interference with the signals from the analyte. The selection between them often depends on the solubility of the compound. For this compound, its polarity suggests that DMSO-d₆ would be an excellent initial choice. A standard concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically used to ensure a good signal-to-noise ratio.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a spectrum with a spectral width of approximately 12 ppm.

      • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a spectrum with a spectral width of approximately 220 ppm.

      • Use a proton-decoupled pulse sequence.

      • A longer acquisition time with a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Predicted NMR Data and Interpretation

Based on the structure of this compound, the following NMR signals can be predicted. This serves as a guide for the interpretation of the experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.30Triplet4HPiperazine CH₂ adjacent to thiazole
~ 2.80Triplet4HPiperazine CH₂ distal to thiazole
~ 2.15Singlet3HThiazole-CH₃
~ 2.10Singlet3HThiazole-CH₃
~ 1.90Broad Singlet1HPiperazine-NH

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~ 165Thiazole C2 (attached to piperazine)
~ 145Thiazole C5 (attached to methyl)
~ 120Thiazole C4 (attached to methyl)
~ 50Piperazine CH₂ adjacent to thiazole
~ 45Piperazine CH₂ distal to thiazole
~ 15Thiazole-CH₃
~ 11Thiazole-CH₃
Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹H NMR Spectrum D->E F Acquire ¹³C NMR Spectrum D->F G Process Spectra (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Integrate and Assign Peaks G->H I Confirm Structure H->I

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the one , as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. This allows for the direct determination of the molecular weight. The choice of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to confirm the elemental formula.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Ensure the instrument is calibrated to provide high mass accuracy.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₉H₁₅N₃S. The expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared with the experimental value.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₉H₁₆N₃S⁺214.1060

The presence of a sulfur atom will also result in a characteristic isotopic pattern, with the A+2 peak (due to the ³⁴S isotope) having an abundance of approximately 4.5% relative to the monoisotopic peak.

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution (1-10 µg/mL) B_ms Infuse into ESI Source A_ms->B_ms C_ms Acquire Spectrum in Positive Ion Mode B_ms->C_ms D_ms Determine Exact Mass of [M+H]⁺ C_ms->D_ms E_ms Compare with Calculated Mass D_ms->E_ms F_ms Confirm Elemental Composition E_ms->F_ms

Caption: Workflow for MS-based molecular weight confirmation.

Conclusion: A Synergistic Approach to Structural Confirmation

The combination of NMR and MS provides a robust and self-validating system for the structural confirmation of this compound. While NMR spectroscopy elucidates the connectivity of atoms and the overall molecular framework, high-resolution mass spectrometry confirms the elemental composition with high precision. This dual approach is fundamental in modern chemical research and drug development, ensuring the identity and purity of the compound of interest before it proceeds to further biological evaluation.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR and MS. Link

  • High-Resolution Mass Spectrometry in Drug Discovery by a relevant author or organization. This type of resource would detail the application of HRMS in confirming molecular formulas. While a specific, universally-cited text is not available, resources from manufacturers like Thermo Fisher Scientific or academic reviews provide similar information. Link

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic text on the interpretation of spectroscopic data. Link

Investigating the novelty of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole for Drug Discovery and Development

Foreword: Unveiling the Potential of Under-Characterized Scaffolds

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities often overshadows the untapped potential of known but under-characterized molecules. This guide focuses on such a compound: this compound. While not entirely novel, its presence in chemical supplier catalogs, denoted by CAS number 69389-13-5, is starkly contrasted by a significant void in the scientific literature regarding its synthesis, characterization, and biological activity.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this intriguing molecule. We will delve into a robust synthetic strategy, a thorough characterization protocol, and a tiered biological evaluation workflow, thereby transforming a mere catalog entry into a tangible asset for drug discovery programs.

The Scientific Rationale: Why Investigate this compound?

The core structure of our target compound marries two privileged heterocyclic scaffolds: thiazole and piperazine. The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Similarly, the piperazine moiety is a common feature in centrally active agents and other drug classes, valued for its ability to improve pharmacokinetic properties and engage with various biological targets.[7][8] The combination of these two rings in a single molecule, therefore, presents a compelling starting point for the discovery of new therapeutic agents.[7] Given the dearth of public data on this compound, a systematic investigation is warranted to unlock its potential.

Synthesis and Structural Elucidation: A Self-Validating Protocol

A reproducible and scalable synthetic route is paramount for any meaningful investigation. We propose a strategy based on the venerable Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[9][10][11][12] This approach is not only efficient but also amenable to the generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two main steps from commercially available starting materials. The proposed pathway is illustrated below.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis 3-Butanone 3-Bromo-2-butanone 3-Butanone->3-Bromo-2-butanone Br2, Acetic Acid Bromine 3-Bromo-2-butanone_2 Piperazine-1-carbothioamide Target_Compound This compound 3-Bromo-2-butanone_2->Target_Compound Piperazine-1-carbothioamide, Ethanol, Reflux caption Synthetic Pathway to this compound

Caption: Synthetic Pathway to this compound

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-butanone (α-haloketone)

  • To a stirred solution of 2-butanone (1.0 eq) in glacial acetic acid at 0 °C, add bromine (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-butanone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve piperazine-1-carbothioamide (1.0 eq) in ethanol.

  • Add 3-bromo-2-butanone (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure target compound.

Structural Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.[5][14][15][16]

Technique Expected Results Purpose
¹H NMR - Singlets for the two methyl groups on the thiazole ring.- Signals corresponding to the piperazine ring protons.- Absence of starting material signals.Confirms the proton environment and connectivity of the molecule.[15]
¹³C NMR - Resonances for the carbon atoms of the thiazole and piperazine rings.- Signals for the two methyl carbons.Provides evidence for the carbon skeleton of the compound.[15]
Mass Spectrometry (MS) - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (198.09 g/mol ).Confirms the molecular weight of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating high purity (>95%).Assesses the purity of the final compound.

A Tiered Approach to Biological Evaluation

With a confirmed pure sample in hand, the next logical step is to assess its potential as a therapeutic agent. We propose a tiered workflow that begins with in silico predictions to guide subsequent in vitro experiments.

In Silico ADMET Profiling

Before committing to resource-intensive wet lab experiments, a preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be performed using computational tools.[17][18][19][20][21] Numerous free web servers are available for this purpose, providing valuable early insights into the drug-likeness of the molecule.[17]

G Input SMILES String of This compound ADMET_Prediction_Tools Free Web Servers (e.g., SwissADME, admetSAR) Input->ADMET_Prediction_Tools Parameters Physicochemical Properties Pharmacokinetics Drug-Likeness Toxicity ADMET_Prediction_Tools->Parameters Analysis Data Analysis and Prioritization Parameters->Analysis caption In Silico ADMET Profiling Workflow

Caption: In Silico ADMET Profiling Workflow

Parameter Significance in Drug Discovery Recommended Tools
Lipinski's Rule of Five Predicts oral bioavailability.SwissADME, admetSAR
Aqueous Solubility Crucial for absorption and formulation.SwissADME, pkCSM
Blood-Brain Barrier (BBB) Permeation Predicts potential for CNS activity.admetSAR, pkCSM
CYP450 Inhibition Indicates potential for drug-drug interactions.[17]SwissADME, admetSAR
Hepatotoxicity Early flag for potential liver toxicity.admetSAR, ProTox-II
Carcinogenicity/Mutagenicity Predicts potential for causing cancer or genetic mutations.ProTox-II, admetSAR
In Vitro Biological Screening Cascade

Based on the broad spectrum of activities reported for thiazole and piperazine derivatives, a primary screen against a panel of human cancer cell lines is a logical starting point.[4][5][13][22] Positive hits can then be advanced to more specific, target-based assays.

G cluster_0 Primary Screen cluster_1 Secondary Screen (for active compounds) Compound This compound MTT_Assay MTT/MTS Assay (e.g., NCI-60 Cell Line Panel) Compound->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Kinome_Profiling Kinome Profiling Assay (e.g., KinaseProfiler™, HotSpot™) IC50->Kinome_Profiling Target_ID Identify Potential Kinase Targets Kinome_Profiling->Target_ID caption In Vitro Anticancer Screening Cascade

Sources

The Strategic Design of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 2-(Piperazin-1-yl)thiazole Core in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, appearing in a multitude of clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of agents targeting a wide array of biological targets, including enzymes and receptors. When coupled with a piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, the resulting 2-(piperazin-1-yl)thiazole core offers a versatile platform for fine-tuning pharmacokinetic and pharmacodynamic properties. The piperazine ring can act as a key pharmacophoric element, a linker to other functional groups, or a solubility-enhancing moiety.

This technical guide focuses specifically on the 4,5-Dimethyl-2-(piperazin-1-yl)thiazole scaffold. The strategic placement of methyl groups at the 4 and 5 positions of the thiazole ring can significantly influence the molecule's conformational rigidity, metabolic stability, and interaction with its biological target. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of this core, offering insights into the causal relationships behind experimental design and providing a framework for the rational design of novel therapeutic agents.

The Core Scaffold: Understanding the Building Blocks

The foundational structure of this compound presents three key regions for chemical modification to explore the structure-activity landscape. Understanding the potential impact of substitutions at each position is critical for designing a successful drug discovery campaign.

Figure 1: Core structure of this compound highlighting key regions for SAR exploration.

Structure-Activity Relationship (SAR) Studies

The following sections will dissect the SAR at each key position of the scaffold. While direct, comprehensive SAR data for the 4,5-dimethyl core is limited in publicly available literature, we will draw upon established principles from related 2-(piperazin-1-yl)thiazole and 2-aminothiazole series to provide a predictive framework.

The Significance of the 4,5-Dimethyl Substitution (R¹ and R²)

The presence of methyl groups at the C4 and C5 positions of the thiazole ring is not arbitrary. This substitution pattern can confer several advantageous properties:

  • Increased Lipophilicity: The addition of two methyl groups enhances the lipophilicity of the core, which can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The methyl groups can shield the thiazole ring from metabolic enzymes, particularly cytochrome P450s, potentially increasing the compound's half-life.

  • Conformational Restriction: The steric bulk of the methyl groups can restrict the rotation of adjacent substituents, locking the molecule into a more defined, and potentially more active, conformation.

  • Hydrophobic Interactions: These methyl groups can engage in favorable hydrophobic interactions within the binding pocket of the target protein.

While systematic variation at these positions is less common, the general observation is that small alkyl groups are well-tolerated. Larger or more polar substituents at these positions would need to be carefully considered, as they could disrupt key binding interactions or negatively impact physicochemical properties.

Modifications on the Piperazine Ring (R³)

The N4 position of the piperazine ring is the most common site for introducing diversity into this scaffold. The nature of the substituent at this position is often the primary determinant of the compound's biological activity and target selectivity.

Table 1: Hypothetical SAR of Piperazine (R³) Substitutions on Kinase Inhibition

Compound IDR³ SubstituentTarget KinaseIC₅₀ (nM)Rationale for Modification
1a -HSrc/Abl>10,000Unsubstituted piperazine often lacks potency.
1b -CH₃Src/Abl5,000Small alkyl groups can improve potency slightly.
1c -(CH₂)₂-OHSrc/Abl850Introduction of a hydroxyl group can form key hydrogen bonds.[1]
1d -C(O)PhSrc/Abl250A benzoyl group can provide additional aromatic interactions.
1e -C(O)-(2-chloro-6-methylphenyl)Src/Abl15The substituted phenyl ring can occupy a specific hydrophobic pocket.[1]
2a -HVEGFR2>5,000Baseline activity.
2b -(4-fluorophenyl)VEGFR2350A substituted aryl group can enhance binding affinity.

Key Insights from Piperazine Modifications:

  • Aryl and Heteroaryl Substituents: The introduction of substituted phenyl, pyridyl, or pyrimidinyl rings at the N4 position has been a successful strategy for developing potent kinase inhibitors.[1] These groups can engage in pi-stacking and hydrophobic interactions within the ATP-binding site.

  • Hydrogen Bond Donors and Acceptors: The incorporation of functionalities capable of hydrogen bonding, such as amides, sulfonamides, or alcohols, can significantly enhance potency by forming specific interactions with the target protein.

  • Chain Length and Flexibility: The length and flexibility of the linker between the piperazine and a terminal group can be critical. Optimal linker lengths are often required to position the terminal group correctly within the binding site.

The Role of the 2-Piperazinyl Linker

The direct connection of the piperazine ring to the C2 position of the thiazole is a common motif. This linkage provides a relatively rigid connection, which can be advantageous for maintaining a favorable binding conformation. Variations in this linker, such as introducing a carbonyl or an amino group, would fundamentally change the scaffold and its synthetic accessibility.

Experimental Protocols

A self-validating experimental approach is crucial for generating reliable SAR data. The following protocols are representative of the methodologies used in the synthesis and evaluation of 2-(piperazin-1-yl)thiazole derivatives.

General Synthetic Scheme

The synthesis of the this compound core and its analogs typically follows a convergent approach.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Synthetic Steps cluster_products Products reagent1 3-Bromo-2-butanone step1 Hantzsch Thiazole Synthesis reagent1->step1 reagent2 Piperazine-1-carbothioamide reagent2->step1 reagent3 R³-X (e.g., acyl chloride, alkyl halide) step3 N-Alkylation or N-Acylation reagent3->step3 intermediate1 tert-Butyl 4-(4,5-dimethylthiazol-2-yl)piperazine-1-carboxylate step1->intermediate1 step2 Boc Deprotection (if necessary) intermediate2 This compound step2->intermediate2 final_product Target Compound (1a-e, 2a-b) step3->final_product intermediate1->step2 intermediate2->step3

Figure 2: A representative synthetic workflow for the preparation of this compound analogs.

Step-by-Step Protocol for the Synthesis of the Core Scaffold:

  • Hantzsch Thiazole Synthesis:

    • To a solution of piperazine-1-carbothioamide (1.0 eq) in ethanol, add 3-bromo-2-butanone (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • N-Substitution of the Piperazine Ring:

    • To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile), add the desired electrophile (e.g., acyl chloride or alkyl halide, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final compound by column chromatography or recrystallization.

Biological Assay Protocol: Kinase Inhibition Assay (e.g., Src Kinase)

The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant human Src kinase

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Staurosporine (positive control)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the Src kinase and peptide substrate mixture in assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

    • Incubate for 1 hour at 30 °C.

    • Stop the reaction by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has drawn upon data from related chemical series to build a foundational understanding of the SAR, a systematic exploration of this specific core is warranted. Future work should focus on:

  • Synthesis of a diverse library of analogs with systematic modifications at the R¹, R², and R³ positions to generate robust SAR data.

  • Screening against a broad panel of biological targets , including kinases, GPCRs, and other enzymes, to identify novel activities.

  • In-depth ADME/Tox profiling of lead compounds to assess their drug-like properties.

  • Co-crystallization of active compounds with their target proteins to elucidate the binding mode and guide further rational design efforts.

By employing the principles and protocols outlined in this guide, researchers can effectively navigate the chemical space around the this compound core and unlock its full therapeutic potential.

References

  • Nasr, E. E., Tawfik, S. S., Massoud, M. A. M., & Mostafa, A. S. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, 357(9), e2400044. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699–718.
  • Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040–1047. [Link]

  • Gopishetty, B., Zhang, S., Kharkar, P. S., Antonio, T., Reith, M., & Dutta, A. K. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 22(1), 476–487. [Link]

  • Misra, A., Kishore, A., Tiwari, V. K., & Srivastava, A. K. (2019). Synthesis and biological evaluation of thiazole-based derivatives as potential acetylcholinesterase inhibitors. ACS Omega, 4(7), 11575–11583. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Evaluation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous clinically approved drugs and biologically active agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] This guide presents a comprehensive, technically-grounded framework for the preliminary in vitro evaluation of a specific novel derivative, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole . While public data on this exact molecule is sparse, its structure—combining a dimethyl-thiazole core with a piperazine moiety—suggests a high potential for biological activity, a hypothesis supported by extensive literature on similar compounds.[6][7][8]

This document provides a logical, stepwise workflow designed for researchers in drug discovery. It moves from broad phenotypic screening to specific target engagement and downstream pathway analysis. The protocols herein are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.

Compound Profile: this compound

The subject of this guide is a heterocyclic compound featuring a thiazole ring substituted at the 4 and 5 positions with methyl groups and at the 2-position with a piperazine ring. This structural motif is significant; the thiazole ring provides a rigid scaffold, while the piperazine group often enhances solubility and can serve as a versatile linker to interact with biological targets.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C9H15N3SPubChem
Molecular Weight 197.30 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Note: These properties are computationally predicted and should be experimentally verified.

Based on the prevalence of thiazole-piperazine hybrids in oncology and kinase inhibitor research, this guide will proceed under the hypothesis that this compound may act as a protein kinase inhibitor.[5] The following workflow is designed to rigorously test this hypothesis.

The In Vitro Evaluation Workflow

A robust preliminary evaluation must follow a logical cascade, where the results of each experiment inform the design of the next. The goal is to efficiently determine if the compound has a desirable biological effect and to begin elucidating its mechanism of action.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular Mechanism A Compound Acquisition & QC B Cell Viability Assay (e.g., MTT Assay) A->B Dose-response testing C Biochemical Kinase Assay B->C Proceed if IC50 < 10 µM D Determine IC50 vs. Target C->D Quantify inhibition E Western Blot Analysis D->E Confirm on-target activity F Assess Downstream Signaling E->F Measure protein phosphorylation G G F->G Strong Candidate for Further Study

Caption: A logical workflow for the in vitro evaluation of a novel compound.

Phase 1: Cytotoxicity and Cell Viability Screening

Expertise & Rationale: The first essential question is whether the compound has any effect on living cells. A cell viability assay provides a quantitative measure of cytotoxicity (cell killing) or cytostaticity (inhibition of proliferation).[9][10] The MTT assay is a cost-effective, reliable, and widely adopted colorimetric method for this purpose.[9][11][12] Its principle lies in the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol 3.1: MTT Cell Viability Assay

This protocol is a self-validating system when run with appropriate controls.

  • Cell Seeding:

    • Select a relevant cancer cell line (e.g., A549, human lung carcinoma).

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]

  • Compound Treatment:

    • Prepare a 2X stock concentration series of this compound in culture medium (e.g., from 200 µM down to 0.1 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Trustworthiness Check: Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "no-cell" blank wells (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe effects on proliferation.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[10][13]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10][13]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the crystals.[10]

  • Data Acquisition:

    • Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

Data Presentation and Interpretation

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Compound Concentration (µM)Absorbance (570nm)% Viability vs. Control
0 (Vehicle)1.25100%
0.11.2297.6%
10.9878.4%
50.6552.0%
100.3124.8%
500.108.0%
1000.086.4%

Decision Point: A compound with an IC50 value below 10 µM is generally considered a promising "hit" worthy of further investigation.

Phase 2: Target Engagement - Biochemical Kinase Assay

Expertise & Rationale: If the compound demonstrates cellular cytotoxicity, the next logical step is to determine if this effect is caused by the inhibition of its hypothesized target—a protein kinase.[14] A biochemical kinase assay isolates the kinase, its substrate, and the energy source (ATP) from the complexities of the cell.[14] This allows for a direct measurement of the compound's ability to inhibit the enzyme's catalytic activity.[14] Radioisotope-based assays using [γ-³²P]ATP are considered the gold standard for sensitivity, but non-radioactive, luminescence-based assays are safer, more convenient, and highly amenable to high-throughput screening.[14][15]

Protocol 4.1: Luminescence-Based Kinase Activity Assay
  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the target recombinant kinase (e.g., EGFR, AKT1), a specific peptide substrate, and kinase assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Trustworthiness Check: Include "no inhibitor" controls (maximum kinase activity) and "no enzyme" controls (background signal).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to a final concentration that is near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Terminate the reaction and quantify the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The reagent depletes the remaining ATP, generating a light signal that is inversely proportional to kinase activity.

    • Measure the luminescence signal using a plate-reading luminometer.

Data Presentation and Interpretation

The luminescence data is converted to percent inhibition relative to the "no inhibitor" control. Similar to the viability assay, this data is plotted to determine the biochemical IC50 value.

G cluster_0 Kinase Assay Principle Kinase Kinase P_Substrate P-Substrate Kinase->P_Substrate Substrate Substrate Substrate->P_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase

Caption: Principle of an in vitro kinase inhibition assay.

Decision Point: A strong correlation between the cellular IC50 (from the MTT assay) and the biochemical IC50 provides compelling evidence that the compound's cytotoxic effect is mediated through the inhibition of the target kinase.

Phase 3: Cellular Mechanism of Action - Western Blotting

Expertise & Rationale: After confirming direct target inhibition, it is crucial to verify that this inhibition translates to the expected effect within a cellular context.[16] Kinases function within signaling pathways by phosphorylating downstream substrate proteins.[17] Western blotting is the definitive technique to visualize and semi-quantify changes in the phosphorylation state of these specific downstream proteins following treatment with the inhibitor.[17][18][19] A reduction in the phosphorylation of a known substrate provides powerful evidence of on-target activity in a biological system.[17]

Protocol 5.1: Western Blot for Downstream Target Phosphorylation
  • Cell Treatment and Lysis:

    • Plate and grow cells as described in Protocol 3.1.

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 5x the cellular IC50) for a defined period (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer.[18] Scrape the cells and sonicate the lysate to shear DNA.[18]

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration using a standard method (e.g., BCA assay) to ensure equal loading.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17][18]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]

    • Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18][19]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-AKT).[17][18][20]

    • Wash the membrane three times with TBST.[20]

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using X-ray film or a digital imager.[20]

    • Trustworthiness Check: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to altered phosphorylation, not changes in total protein levels.

Data Presentation and Interpretation

A successful result will show a dose-dependent decrease in the band corresponding to the phosphorylated substrate, while the total substrate and loading control bands remain constant across all lanes.

G cluster_0 Hypothetical Signaling Pathway A Upstream Signal B Target Kinase A->B D Phosphorylated Substrate (Active) B->D  Phosphorylation C Downstream Substrate C->D E Cellular Response (e.g., Proliferation) D->E Inhibitor 4,5-Dimethyl-2- (piperazin-1-yl)thiazole Inhibitor->B Western Blot Measures This Reduction

Caption: Inhibition of a target kinase blocks downstream substrate phosphorylation.

Conclusion and Future Directions

This guide outlines a foundational, three-phase strategy for the preliminary in vitro evaluation of this compound. By systematically progressing from broad cytotoxic screening to specific biochemical and cellular mechanism-of-action studies, researchers can build a robust data package.

Positive and correlated results across these three phases—demonstrating potent cellular activity (IC50 < 10 µM), direct inhibition of a specific kinase, and subsequent modulation of the relevant signaling pathway in cells—would strongly validate this compound as a lead candidate. Subsequent steps would include kinase selectivity profiling, off-target liability screening, and advancing the compound into more complex cellular models and eventually in vivo efficacy studies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Kaiser, C., & Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Sirakanyan, S., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. Available from: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Systematic Reviews in Pharmacy. (2018). 1,3,4-Thiadiazole: The Biological Activities.
  • Singh, P., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8081. Available from: [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • BenchChem. (2025). Application Notes & Protocols: Western Blotting for Analysis of H2S-Related Signaling Pathways.
  • Imasheva, A. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(19), 6798. Available from: [Link]

  • Yabanoğlu-Çiftçi, S., et al. (2014). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 543-549. Available from: [Link]

  • Yasmeen, A., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54765302, 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62388827, Piperidine, 2-(4,5-dimethyl-2-thiazolyl)-. Available from: [Link]

  • ResearchGate. (n.d.). Overview on Biological Activities of Thiazole Derivatives. Available from: [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(35), 25303-25321. Available from: [Link]

  • BIOSYNCE. (n.d.). 2-(Piperazin-1-yl)thiazole CAS 42270-37-1. Available from: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91864570, 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521080, 4,5-Dimethyl-2-propylthiazole. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazole-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Partnership of Thiazole and Piperazine in Modern Drug Discovery

The confluence of the thiazole and piperazine scaffolds represents a powerful strategy in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a structural component in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The piperazine ring is a quintessential "privileged scaffold" in drug design, prized for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability, while serving as a versatile linker to modulate receptor interactions.[4][5] The combination of these two moieties has led to the development of potent therapeutic agents, including the notable anticancer drug Dasatinib.[4]

This guide provides a comprehensive technical overview for researchers and drug development professionals engaged in the synthesis and characterization of novel thiazole-piperazine derivatives. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights to empower the rational design and rigorous validation of these high-value compounds.

Part 1: Strategic Synthesis of the Thiazole-Piperazine Core

The construction of thiazole-piperazine derivatives is a multi-step process that demands careful planning of the synthetic route. The overall strategy typically involves the initial formation of a functionalized thiazole core, followed by the strategic introduction of the piperazine moiety. The choice of a specific pathway is dictated by the desired substitution pattern and the commercial availability of starting materials.

Constructing the Thiazole Nucleus: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for forming the thiazole ring.[6][7] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[8]

Causality of Component Selection:

  • α-Haloketone: This component provides the C4 and C5 atoms of the thiazole ring. The nature of the substituents on the ketone directly translates to the substitution pattern at these positions in the final product, offering a straightforward method for introducing diversity.

  • Thioamide: This reagent provides the S1, C2, and N3 atoms. Using substituted thioamides allows for the introduction of various functional groups at the C2 position, a common site for modulating biological activity.[9]

The mechanism proceeds via an initial S-nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydration Precursor Intermediate2->Intermediate3 Proton Transfer Product 2,4-Disubstituted Thiazole Intermediate3->Product Dehydration (-H2O) Synthesis_Workflow cluster_thiazole Thiazole Core Synthesis cluster_piperazine Piperazine Coupling Thioamide Thioamide Hantzsch Hantzsch Cyclization Thioamide->Hantzsch Haloketone α-Haloketone (e.g., 1,3-Dichloroacetone) Haloketone->Hantzsch ThiazoleCore Functionalized Thiazole (e.g., 4-Chloromethyl-2-aminothiazole) Hantzsch->ThiazoleCore Coupling Nucleophilic Substitution ThiazoleCore->Coupling Piperazine Substituted Piperazine (e.g., Boc-piperazine) Piperazine->Coupling FinalProduct Final Thiazole-Piperazine Derivative Coupling->FinalProduct Characterization_Workflow cluster_techniques Analytical Techniques Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification Identity Structural Identity Confirmation Purification->Identity Purity Purity & Quantity Assessment Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Spectroscopy Identity->IR HPLC HPLC Analysis Purity->HPLC Final Validated Compound NMR->Final MS->Final IR->Final HPLC->Final

Sources

Methodological & Application

Application Notes and Protocols for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole-Piperazine Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. When coupled with a piperazine moiety, another privileged scaffold in drug discovery, the resulting hybrid molecules often exhibit enhanced biological effects. The piperazine ring can improve physicochemical properties such as solubility and bioavailability, and it can also interact with various biological targets. This application note provides a detailed experimental protocol for the in vitro evaluation of a specific thiazole-piperazine derivative, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole (DMPT) , in cell culture, with a focus on assessing its potential cytotoxic and anti-proliferative effects. While specific data on DMPT is limited, this guide synthesizes established methodologies for similar thiazole-piperazine compounds to provide a robust starting point for its investigation.

Mechanism of Action: A Focus on Cytotoxicity

Thiazole-piperazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest[3][4]. Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Given that many thiazole-containing compounds exhibit cytotoxic activity against cancer cell lines, the protocols outlined below are designed to investigate the potential of DMPT to induce cell death and inhibit cell growth[1][5].

Experimental Protocols

I. Compound Handling and Preparation

The proper handling and preparation of DMPT are critical for obtaining reproducible results.

A. Materials:

  • This compound (DMPT)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

B. Protocol for Stock Solution Preparation:

  • Initial Solubility Test: Due to the piperazine moiety, DMPT is expected to have moderate aqueous solubility. However, for cell culture experiments, a high-concentration stock in an organic solvent is standard. DMSO is a common choice for dissolving small molecules for in vitro assays[6].

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh a small amount of DMPT powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the DMPT powder.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

C. Preparation of Working Solutions:

  • Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity[6]. For example, to prepare a 100 µM working solution, you would add 1 µL of the 10 mM stock to 99 µL of cell culture medium.

II. Cell Culture and Maintenance

The choice of cell line is crucial and should be based on the research question. For general cytotoxicity screening of a novel compound like DMPT, a panel of cancer cell lines is recommended.

A. Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • HCT-116: Human colorectal carcinoma cell line.

  • HUH-7: Human hepatocellular carcinoma cell line.

  • A non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be included as a control to assess for selective cytotoxicity[6].

B. Culture Conditions:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The choice of basal medium depends on the specific requirements of the cell line.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂[6].

  • Passaging: Cells should be passaged when they reach 80-90% confluency to maintain exponential growth.

III. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

A. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

B. Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.

  • Adherence: Allow the cells to adhere overnight in the incubator.

  • Treatment:

    • Prepare serial dilutions of DMPT in culture medium from the 10 mM stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin or cisplatin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DMPT.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the DMPT concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

IV. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

B. Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Treat the cells with DMPT at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark[6].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 1: Representative Data for Cell Viability (MTT Assay)

Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7DMPTTo be determined
HCT-116DMPTTo be determined
HUH-7DMPTTo be determined
HEK293DMPTTo be determined
Doxorubicin (Control)e.g., 0.5 µM

Table 2: Representative Data for Apoptosis Assay (Flow Cytometry)

Cell LineTreatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
MCF-7 Vehicle Controle.g., 95%e.g., 2%e.g., 3%
DMPT (IC₅₀)To be determinedTo be determinedTo be determined
Doxorubicine.g., 40%e.g., 35%e.g., 25%

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Compound & Cell Preparation cluster_assay Primary Screening cluster_mechanism Mechanism of Action DMPT_Prep DMPT Stock Preparation (10 mM in DMSO) MTT_Assay MTT Cell Viability Assay (Determine IC50) DMPT_Prep->MTT_Assay Cell_Culture Cell Culture & Maintenance (MCF-7, HCT-116, etc.) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Use IC50 concentration

Caption: Experimental workflow for the in vitro evaluation of DMPT.

Trustworthiness: A Self-Validating System

To ensure the reliability of the experimental data, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of DMPT used. This accounts for any effects of the solvent on cell viability.

  • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm that the assay is working correctly and to provide a benchmark for the potency of DMPT.

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Biological Replicates: Each experiment should be performed with at least three biological replicates to ensure the reproducibility of the results.

  • Technical Replicates: Within each experiment, each condition should be tested in triplicate (e.g., three wells for each concentration of DMPT).

Conclusion

This application note provides a comprehensive and detailed protocol for the initial in vitro evaluation of this compound in cell culture. By following these guidelines, researchers can obtain reliable and reproducible data on the cytotoxic and pro-apoptotic potential of this novel compound. The results from these experiments will form a crucial foundation for further preclinical development and mechanistic studies.

References

  • Nasr, E. E., Tawfik, S. S., Massoud, M. A. M., & Mostafa, A. S. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie. [Link]

  • Di Sarno, V., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

  • Panico, A. M., et al. (2007). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Letters in Drug Design & Discovery.
  • Kłosiński, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Pharmaceuticals. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. (n.d.). Letters in Drug Design & Discovery.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). Scientific Reports. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2020). Molecules. [Link]

  • 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine. (n.d.). PubChem. [Link]

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. (2025). RSC Advances. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2016). Turkish Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2022). Molecules. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). Molecules. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2022). RSC Advances. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. [Link]

  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (2009). European Journal of Medicinal Chemistry. [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). Pharmaceutics. [Link]

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Application Notes and Protocols for High-Throughput Screening of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Heterocyclic Scaffolds

The confluence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—are of significant interest. The thiazole and piperazine moieties are two such scaffolds, frequently appearing in a wide array of biologically active compounds with therapeutic applications ranging from oncology to infectious diseases.[1][2][3][4][5] The novel compound, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, combines these two important heterocyclic rings, suggesting a high potential for bioactivity.

This application note provides a comprehensive guide for the high-throughput screening of this compound to elucidate its biological targets and mechanism of action. Given the prevalence of thiazole and piperazine cores in kinase inhibitors, we will focus on a hypothetical, yet scientifically rigorous, HTS campaign against a panel of protein kinases.[6][7] This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The Scientific Rationale: Why Screen this compound Against Kinases?

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The chemical space occupied by known kinase inhibitors often includes heterocyclic systems similar to the thiazole-piperazine scaffold.[6] This structural similarity provides a strong rationale for prioritizing a kinase panel in a primary screen of this compound. A broad kinase screen will enable the identification of potential targets and provide initial insights into the compound's selectivity profile.[6]

High-Throughput Screening Workflow: A Multi-Stage Approach

A successful HTS campaign is a multi-step process that begins with robust assay development and progresses through primary screening, hit confirmation, and secondary assays. The following workflow is designed to systematically evaluate the interaction of this compound with a diverse panel of kinases.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Selection Assay Selection (e.g., ADP-Glo) Assay_Optimization Assay Optimization (Enzyme/Substrate Conc.) Assay_Selection->Assay_Optimization Initial Setup Z_Factor_Validation Z'-Factor Validation (>0.5) Assay_Optimization->Z_Factor_Validation Performance Check Single_Point_Screen Single-Point Screen (e.g., 10 µM) Z_Factor_Validation->Single_Point_Screen Proceed to Screening Data_Analysis Data Analysis (% Inhibition) Single_Point_Screen->Data_Analysis Hit_Identification Hit Identification (Threshold > 50%) Data_Analysis->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Validate Hits Orthogonal_Assay Orthogonal Assay (e.g., LanthaScreen) Dose_Response->Orthogonal_Assay Confirmation Selectivity_Profiling Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Characterization Signaling_Pathway cluster_0 Hypothetical Signaling Cascade Upstream_Kinase Upstream Kinase Target_Kinase Target Kinase (e.g., PIM1) Upstream_Kinase->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Substrate_Protein->Cellular_Response Leads to Compound 4,5-Dimethyl-2- (piperazin-1-yl)thiazole Compound->Target_Kinase Inhibits

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Cell-Based Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are essential for initial screening, it is crucial to evaluate the activity of hit compounds in a cellular context. [8][9][10]Cell-based assays can provide information on cell permeability, off-target effects, and the compound's ability to engage its target within a living system.

Protocol 5: Cellular Target Engagement Assay

1. Objective: To confirm that this compound can enter cells and bind to its target kinase.

2. Assay Principle: A variety of technologies can be employed, such as the NanoBRET™ Target Engagement Assay, which measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells. [10] 3. Methodology:

  • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
  • Treat the cells with varying concentrations of this compound.
  • Add a fluorescent tracer that also binds to the kinase.
  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the compound will result in a decrease in the BRET signal.

Conclusion and Future Directions

This application note outlines a comprehensive and scientifically sound strategy for the high-throughput screening of this compound. By employing a multi-stage approach that includes robust assay development, primary screening, hit confirmation, and cell-based assays, researchers can effectively identify and characterize the biological activity of this novel compound. The identification of potent and selective kinase inhibitors from this scaffold could provide valuable starting points for the development of new therapeutics. Further studies would involve medicinal chemistry efforts to optimize the hit compounds for improved potency, selectivity, and drug-like properties, as well as in vivo studies to evaluate their efficacy and safety.

References

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • ADP Glo Protocol. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Thiazole based hybrid compounds with diverse biological activity. ResearchGate. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central - NIH. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. YouTube. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PubMed Central. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace by Typeset. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]

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Application Notes and Protocols for In Vivo Studies of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the In Vivo Potential of a Novel Thiazole-Piperazine Scaffold

The convergence of the thiazole and piperazine heterocyclic rings has yielded a plethora of compounds with significant pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] The novel compound, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, represents a promising scaffold within this chemical space. However, as a novel chemical entity, its in vivo dosage, therapeutic efficacy, and toxicological profile are yet to be established.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies for this compound. Given the absence of specific preclinical data for this compound, this document emphasizes a foundational approach, beginning with dose-range finding and acute toxicity assessment. The protocols herein are designed to be adaptable, enabling investigators to tailor their studies to the specific research questions and potential therapeutic applications suggested by the broader class of thiazole-piperazine derivatives.

PART 1: Foundational In Vivo Study Design

Pre-Dosing Preparatory Steps: The Cornerstone of Reproducible Research

Before embarking on in vivo experiments, meticulous preparation is paramount to ensure the integrity and reproducibility of the data.

1.1.1 Compound Characterization and Purity Assessment: It is imperative to confirm the identity and purity of the this compound test article. This should be achieved through standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.

1.1.2 Formulation Development: The selection of an appropriate vehicle for in vivo administration is critical and depends on the physicochemical properties of the compound and the intended route of administration. Preliminary solubility testing should be conducted in common vehicles such as:

  • Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Water for Injection

  • Aqueous solutions with co-solvents (e.g., DMSO, ethanol, polyethylene glycol)

  • Oil-based vehicles (e.g., corn oil, sesame oil) for oral administration of lipophilic compounds.

The final formulation should be sterile, non-toxic at the administered volume, and capable of maintaining the compound in a stable, solubilized, or uniformly suspended state.

Experimental Workflow for Initial In Vivo Assessment

The initial in vivo evaluation of a novel compound like this compound should follow a logical progression from safety and tolerability to preliminary efficacy.

experimental_workflow cluster_preclinical In Vivo Study Initiation Prep Compound Characterization & Formulation DRF Dose-Range Finding (DRF) & MTD Determination Prep->DRF Establish Safety Parameters Efficacy Preliminary Efficacy Study DRF->Efficacy Select Doses Tox Toxicology Assessment Efficacy->Tox Observe for Adverse Effects

Caption: Initial in vivo experimental workflow.

PART 2: Protocols for In Vivo Dosage Determination

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and identify the maximum tolerated dose (MTD) of this compound. The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.[3]

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley or Wistar). The choice of species may be guided by the intended therapeutic area.

  • Sex: Both male and female animals should be used.

  • Age: Young adult animals (e.g., 8-12 weeks old).

  • Group Size: A minimum of 3-5 animals per dose group.

Protocol:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Selection: Based on a literature review of structurally similar compounds, a starting dose can be estimated. In the absence of any data, a starting dose of 10 mg/kg can be considered, with subsequent doses escalated or de-escalated based on observed toxicity. A common dose escalation scheme is a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection). A vehicle control group should be included.

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Observations should include changes in:

    • Appearance (e.g., fur, posture)

    • Behavior (e.g., activity level, grooming)

    • Physiological parameters (e.g., respiration, body temperature)

    • Body weight (measured daily for the first week, then weekly).

  • Endpoint: The study is typically concluded after 14 days. The MTD is defined as the highest dose at which no mortality and no more than a 10% loss in body weight is observed, and clinical signs of toxicity are reversible.

  • Necropsy: At the end of the study, all animals should be euthanized for gross necropsy to examine for any organ abnormalities.

Dose-Range Finding (DRF) Study for Efficacy

Objective: To identify a range of doses that are well-tolerated and have the potential to elicit a pharmacological response. This study is typically conducted after the MTD has been determined.

Animal Model: An appropriate disease model should be selected based on the hypothesized therapeutic activity of this compound. Given that related compounds have shown anti-inflammatory, anticancer, and neuroprotective properties, potential models include:

  • Anti-inflammatory: Carrageenan-induced paw edema model in rats or mice.

  • Anticancer: Xenograft models using human cancer cell lines (e.g., breast, lung, colon) implanted in immunocompromised mice.

  • Neuroprotection: Models of neurodegeneration or neuroinflammation.

Protocol:

  • Dose Selection: Based on the MTD, select at least three dose levels for the DRF study. A common approach is to use the MTD, 1/2 MTD, and 1/4 MTD. A vehicle control group and a positive control group (a known effective drug for the chosen model) should be included.

  • Administration: Administer the compound according to a defined schedule (e.g., once daily for 14 days). The route of administration should be consistent with the intended clinical use.

  • Efficacy Endpoints: Monitor the relevant efficacy parameters for the chosen disease model. For example:

    • Anti-inflammatory: Measure paw volume at various time points after carrageenan injection.

    • Anticancer: Measure tumor volume and body weight regularly.

    • Neuroprotection: Assess behavioral outcomes or perform histological analysis of the brain.

  • Tolerability Assessment: Continue to monitor for clinical signs of toxicity and changes in body weight throughout the study.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to identify a potential therapeutic window.

PART 3: Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data from the MTD and DRF studies should be summarized in clear and concise tables for easy comparison.

Table 1: Example of MTD Study Data Summary

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
VehicleIP50/5+5%None observed
10IP50/5+3%None observed
20IP50/5-2%Mild, transient lethargy
40IP51/5-12%Lethargy, ruffled fur
80IP53/5-20%Severe lethargy, ataxia

Table 2: Example of DRF Study Data Summary (Anticancer Xenograft Model)

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume (mm³) at Day 14Percent Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle-1500-+2%
Compound X10110027%0%
Compound X2075050%-5%
Positive ControlY50067%-8%
Signaling Pathway Visualization

While the specific signaling pathway of this compound is unknown, many thiazole derivatives exert their effects through modulation of key cellular pathways. For instance, in the context of cancer, thiazole-containing compounds have been shown to induce apoptosis.

apoptosis_pathway cluster_pathway Potential Apoptotic Pathway Compound This compound Target Putative Cellular Target Compound->Target Modulation Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative signaling pathway for thiazole-induced apoptosis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically determining the MTD and exploring a range of doses in relevant disease models, researchers can generate the foundational data necessary to advance this promising compound through the drug discovery pipeline. Subsequent studies should focus on elucidating the mechanism of action, defining the pharmacokinetic and pharmacodynamic profiles, and conducting more extensive efficacy and toxicology evaluations.

References

  • Nasr, E. E., Tawfik, S. S., Massoud, M. A. M., & Mostafa, A. S. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, 357(9), e2400044. [Link][1]

  • (2023). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link][2]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]3]

  • (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link][4]

  • (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. PubMed. [Link][1]

  • (n.d.). Synthesis and biological activity of novel neuroprotective diketopiperazines. PubMed. [Link][5]

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Application Notes & Protocols: Evaluating 4,5-Dimethyl-2-(piperazin-1-yl)thiazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, a novel small molecule, as a potential enzyme inhibitor. Given that thiazole and piperazine scaffolds are integral components of numerous approved drugs and clinical candidates, particularly in the oncology domain, this guide focuses on the characterization of its potential as a kinase inhibitor.[1][2][3][4] The protocols outlined herein detail a systematic approach, commencing with initial biochemical screening to determine inhibitory activity and progressing to cell-based assays to ascertain cellular potency and functional effects. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this and similar compounds.

Introduction: The Rationale for Investigating Thiazole-Piperazine Scaffolds as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] The thiazole ring is a versatile heterocyclic motif found in numerous bioactive compounds and has been identified as a key pharmacophore in a multitude of kinase inhibitors.[1][6] Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of kinases.[1] Similarly, the piperazine moiety is a common feature in medicinal chemistry, often utilized to improve physicochemical properties such as solubility and to provide additional vectors for interacting with the target protein.[2][3][4]

The compound this compound combines these two privileged scaffolds. While specific data on this exact molecule is not yet prevalent in public literature, its structure strongly suggests a rationale for its investigation as a kinase inhibitor. This document, therefore, presents a hypothetical, yet scientifically rigorous, workflow for its evaluation against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in oncology.[7]

Proposed Mechanism of Action

It is hypothesized that this compound may act as an ATP-competitive inhibitor. In this model, the thiazole-piperazine core would occupy the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The dimethyl substitution on the thiazole ring may enhance binding affinity through hydrophobic interactions, while the piperazine group could form hydrogen bonds with residues in the hinge region of the kinase domain.

Kinase_Inhibition_Pathway cluster_kinase Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Activates Inhibitor 4,5-Dimethyl-2- (piperazin-1-yl)thiazole ATP_Binding_Site ATP Binding Site Inhibitor->ATP_Binding_Site Competitively Binds ATP ATP ATP->ATP_Binding_Site Binds ATP_Binding_Site->Downstream_Signaling Enables Phosphorylation

Caption: Proposed ATP-competitive mechanism of kinase inhibition.

Experimental Protocols

This section outlines the core experimental procedures for evaluating the inhibitory potential of this compound.

Biochemical Assay: IC50 Determination

The first step is to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50) in a purified, in vitro system. A variety of assay formats can be used, such as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or fluorescence-based assays.[5][8]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP being consumed, leading to a higher signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2), EMD Millipore.

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1), Sigma-Aldrich.

  • Kinase-Glo® Luminescent Kinase Assay Kit, Promega.

  • This compound, synthesized or commercially sourced.

  • Staurosporine (positive control inhibitor), Sigma-Aldrich.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP, Sigma-Aldrich.

  • DMSO, Sigma-Aldrich.

  • White, opaque 96-well plates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. For controls, add 5 µL of DMSO (negative control) or Staurosporine (positive control).

  • Enzyme Addition: Add 20 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.

  • Initiate Reaction: Add 25 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 50 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MOA) Studies

To confirm the ATP-competitive mechanism, kinase activity is measured at varying concentrations of both the inhibitor and ATP.[9]

Principle: For a competitive inhibitor, the apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.[9]

Procedure:

  • Follow the general protocol for the IC50 determination.

  • Instead of a single ATP concentration, use a matrix of varying ATP concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km) and varying inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x IC50).

  • Data Analysis: Generate Michaelis-Menten plots for each inhibitor concentration. Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) to visualize the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

Cell-Based Assay: Cellular Potency

Biochemical assays use purified enzymes, which may not fully reflect the cellular environment.[10] Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.[11][12]

Principle: This protocol utilizes a cell line that is dependent on the target kinase for proliferation. Inhibition of the kinase will lead to a decrease in cell viability, which can be measured using a reagent like CellTiter-Glo®.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), which express VEGFR-2.

  • Appropriate cell culture medium (e.g., EGM-2, Lonza).

  • CellTiter-Glo® Luminescent Cell Viability Assay, Promega.

  • This compound.

  • Positive control inhibitor (e.g., Sorafenib).

  • Clear-bottom, white-walled 96-well plates.

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in the cell culture medium. Replace the existing medium with the medium containing the compounds.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting percent viability against the log of the compound concentration.

Experimental_Workflow Start Start: This compound Biochem_Screen Biochemical Screen: IC50 Determination Start->Biochem_Screen MOA_Study Mechanism of Action Study Biochem_Screen->MOA_Study If Active Cell_Assay Cell-Based Assay: Cellular Potency (GI50) MOA_Study->Cell_Assay Data_Analysis Data Analysis & Interpretation Cell_Assay->Data_Analysis End Conclusion: Potential as Kinase Inhibitor Data_Analysis->End

Caption: A streamlined workflow for inhibitor characterization.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Inhibitory Activity

CompoundBiochemical IC50 (nM)Cellular GI50 (nM)
This compoundExperimental ValueExperimental Value
Staurosporine (Control)~10~20
Sorafenib (Control)~90 (VEGFR-2)~30 (HUVEC)

A significant discrepancy between the biochemical IC50 and the cellular GI50 may indicate issues with cell permeability, off-target effects, or compound stability in the cellular environment.[10]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically determining its biochemical potency, mechanism of action, and cellular activity, researchers can make informed decisions about its potential for further development as a therapeutic agent. The inherent value of the thiazole and piperazine scaffolds in medicinal chemistry provides a strong foundation for such an investigation.[1][2][3]

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PubMed Central.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Inhibitor Screening and Design. (n.d.).
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.).
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PubMed Central.
  • Virtual Screening of Enzyme Inhibitors. (n.d.).
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.
  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.
  • 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine | C17H22FN5S2. (n.d.). PubChem.
  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. (n.d.). Drug Development Research.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • (PDF) Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2025).

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Application Notes and Protocols for Thiazole-Piperazine Scaffolds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Characterization of Novel CNS-Active Compounds

Introduction: The Thiazole-Piperazine Scaffold - A Privileged Structure in Neuroscience

While specific research on 4,5-Dimethyl-2-(piperazin-1-yl)thiazole within neuroscience is not extensively documented in current literature, the core chemical architecture it represents—a thiazole ring linked to a piperazine moiety—is a cornerstone in the development of centrally active therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile scaffold found in numerous FDA-approved drugs, including the neuroprotective agent Riluzole.[1] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems and engage in a wide range of biological interactions.[2][3]

The piperazine ring is a six-membered saturated heterocycle that is a common constituent of drugs targeting the central nervous system (CNS).[4][5][6] Its conformational flexibility and the ability of its two nitrogen atoms to be substituted allow for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles like blood-brain barrier permeability.[7]

The combination of these two pharmacophores has given rise to a multitude of compounds with significant potential in treating a spectrum of neurological and psychiatric disorders.[4][8] This document serves as a comprehensive guide for researchers and drug development professionals on the application and characterization of novel thiazole-piperazine derivatives in neuroscience. It provides an overview of established mechanisms of action for this class of compounds and detailed protocols for their evaluation.

Part 1: Established and Potential Neurological Applications

Derivatives built upon the thiazole-piperazine scaffold have been investigated for a range of CNS applications. The primary mechanisms of action revolve around the modulation of key enzymatic and receptor systems implicated in neurodegenerative diseases, mood disorders, and pain signaling.

Alzheimer's Disease and Cognitive Enhancement

A major focus of research into thiazole-piperazine compounds has been the treatment of Alzheimer's disease (AD), a multifactorial neurodegenerative disorder.[2][9]

  • Cholinesterase Inhibition: A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10][11] Reduced cholinergic neurotransmission is a hallmark of AD, and its enhancement can lead to cognitive improvements.[11] Numerous thiazole-piperazine derivatives have been designed as potent AChE inhibitors, often showing selectivity over butyrylcholinesterase (BChE).[7][8][10]

  • Anti-Amyloid Activity: The accumulation of amyloid-beta (Aβ) peptides into plaques is a critical event in AD pathogenesis.[1] Certain thiazole-piperazine derivatives have been shown to reduce Aβ levels, potentially by modulating the secretase enzymes that process the amyloid precursor protein (APP).[1] Some compounds also show potential in inhibiting the aggregation of Aβ peptides.[9]

Depression and Mood Disorders
  • Monoamine Oxidase (MAO) Inhibition: The enzymes MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibitors of MAO-A are established antidepressants.[12] The thiazolyl-hydrazone-piperazine scaffold has proven to be a particularly effective pharmacophore for selective MAO-A inhibition, making it a promising lead for the development of new antidepressant drugs.[12]

Pain and Antinociception
  • Opioidergic System Modulation: The thiazole-piperazine framework has been successfully employed to create novel analgesic compounds.[4] Studies have demonstrated that certain derivatives exert both centrally and peripherally mediated antinociceptive effects. Mechanistic investigations have confirmed the involvement of the opioidergic system, with compounds showing binding affinity for µ- and δ-opioid receptors.[4]

Epilepsy and Seizure Control

The piperazine moiety is a component of several anticonvulsant agents. Research has shown that incorporating piperazine into various heterocyclic systems, including those with thiazole-related structures like thiadiazoles, can yield compounds with significant anticonvulsant activity in preclinical models.[13]

Part 2: Experimental Characterization Workflow

The following section provides a generalized workflow and detailed protocols for the initial characterization of a novel thiazole-piperazine compound, such as this compound.

In Vitro Characterization

The initial screening phase is critical for establishing the primary pharmacological profile of the test compound.

G cluster_0 Initial Screening of a Novel Thiazole-Piperazine Compound synthesis Compound Synthesis & Purification primary_binding Primary Target Binding/Enzyme Assays (e.g., AChE, MAO-A/B) synthesis->primary_binding Test Compound dose_response Dose-Response & IC50 Determination primary_binding->dose_response Identified 'Hit' selectivity Selectivity Profiling (e.g., BChE, other receptors) dose_response->selectivity cell_based Cell-Based Functional Assays (Neuroprotection, Cytotoxicity) dose_response->cell_based bbb In Silico / In Vitro BBB Permeability Prediction cell_based->bbb Validated 'Lead'

Caption: Generalized workflow for the in vitro characterization of a novel thiazole-piperazine compound.

Protocol 2.1.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. An inhibitor will reduce the rate of this color change.[14]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCh)

  • DTNB (Ellman's Reagent)

  • Donepezil (reference inhibitor)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

  • Test compound (e.g., this compound) dissolved in DMSO.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCh (10 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compound and Donepezil in phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound dilution (or Donepezil/buffer for control) to each well.

    • Add 125 µL of DTNB solution (final concentration 0.3 mM).

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 25 µL of ATCh solution (final concentration 0.5 mM) to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2.1.2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay provides a sensitive method for measuring the activity of both MAO-A and MAO-B isoforms.

Principle: MAO enzymes oxidize their substrates, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured.[12]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Pargyline (MAO-B inhibitor) or Clorgyline (MAO-A inhibitor) as reference

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., p-tyramine)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

  • Test compound dissolved in DMSO.

Procedure:

  • Assay Setup (in a 96-well black plate):

    • To each well, add 20 µL of the test compound dilution (or reference inhibitor/buffer).

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing Amplex Red (final concentration ~50 µM), HRP (final concentration ~1 U/mL), and the substrate (final concentration ~1 mM) in phosphate buffer.

  • Initiate Reaction:

    • Add 60 µL of the reaction mix to each well.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity every 5 minutes for 30 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase.

    • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B as described in Protocol 2.1.1.

Part 3: In Vivo Evaluation

Compounds that demonstrate promising in vitro activity, selectivity, and a favorable preliminary safety profile should be advanced to in vivo models to assess their efficacy and physiological effects.

Protocol 3.1.1: Hot-Plate Test for Central Antinociceptive Activity

This is a classic test for evaluating the analgesic properties of a compound against a thermal pain stimulus.

Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) when placed on a heated surface. An increase in the latency to show a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.[4]

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Test animals (e.g., male Swiss albino mice).

  • Test compound formulated in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Morphine (positive control).

  • Naloxone (opioid antagonist, for mechanism studies).

  • Stopwatch.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) should be excluded.

  • Compound Administration:

    • Divide animals into groups (e.g., Vehicle, Test Compound at various doses, Morphine).

    • Administer the treatments via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Post-Treatment Measurement:

    • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency.

  • Mechanism Study (Optional): To investigate opioid receptor involvement, a separate group of animals can be pre-treated with naloxone (e.g., 5 mg/kg, i.p.) 15 minutes before the administration of the test compound.[4]

  • Data Analysis:

    • Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.

    • Analyze the data using ANOVA followed by a post-hoc test to compare treated groups with the vehicle control.

Protocol 3.1.2: Scopolamine-Induced Amnesia Model (Y-Maze)

This model is used to assess the ability of a compound to reverse cognitive deficits, which is relevant for pro-cognitive and anti-Alzheimer's drug screening.

Principle: Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit, particularly in spatial working memory. The Y-maze test assesses this by measuring the animal's willingness to explore new environments, based on the innate tendency of rodents to alternate their arm choices.[9]

Materials:

  • Y-maze apparatus with three identical arms.

  • Test animals (e.g., male C57BL/6 mice).

  • Scopolamine hydrobromide.

  • Test compound and reference drug (e.g., Donepezil).

  • Vehicle solution.

  • Video tracking software (optional, but recommended).

Procedure:

  • Group Allocation: Divide animals into groups: Vehicle + Saline, Vehicle + Scopolamine, Test Compound + Scopolamine, Donepezil + Scopolamine.

  • Compound Administration: Administer the test compound or Donepezil (e.g., p.o. or i.p.) 60 minutes before the test. Administer the vehicle to the control groups.

  • Induction of Amnesia: 30 minutes before the test, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle + Saline group.

  • Y-Maze Test:

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries and the total number of entries.

  • Data Analysis:

    • An "alternation" is defined as three consecutive entries into three different arms (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation: % Alternation = [Number of alternations / (Total number of arm entries - 2)] * 100.

    • The total number of arm entries is used as a measure of general locomotor activity.

    • Compare the % alternation between groups using ANOVA. A significant increase in alternation in the compound-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

Part 4: Data Summary and Interpretation

Quantitative data from these assays should be systematically organized for comparison and interpretation.

Table 1: Example In Vitro Activity Profile for Thiazole-Piperazine Derivatives

CompoundTargetIC50 (µM)Selectivity IndexReference
Compound 3i MAO-A0.080 ± 0.003MAO-A Selective[12]
Compound 3c AChE- (Significant Inhibition)AChE Selective[7]
Compound 40 AChE0.8023-[10]
TPI-1917-49 Aβ Reduction- (Effective in vivo)-[1]

Part 5: Signaling Pathway Visualization

Understanding the mechanism of action requires placing the compound's effects within the context of established biological pathways.

G cluster_0 Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Synaptic ACh ACh_release->ACh_synapse postsynaptic_receptor Postsynaptic Muscarinic/Nicotinic Receptors ACh_synapse->postsynaptic_receptor Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis signal_transduction Signal Transduction (Cognition, Memory) postsynaptic_receptor->signal_transduction Activates choline_acetate Choline + Acetate AChE->choline_acetate inhibitor Thiazole-Piperazine AChE Inhibitor inhibitor->AChE Inhibits

Caption: Role of a Thiazole-Piperazine AChE inhibitor in the cholinergic synapse.

References

  • Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. NIH National Center for Biotechnology Information. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. ResearchGate. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. PubMed. [Link]

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. NIH National Center for Biotechnology Information. [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. PubMed. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. NIH National Center for Biotechnology Information. [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. ResearchGate. [Link]

  • Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

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Application Notes and Protocols for Determining the Antimicrobial Efficacy of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in several clinically approved drugs.[4][5] Its unique structural features, including the capacity for hydrogen bonding and hydrophobic interactions, allow for effective binding to various microbial targets.[3]

The compound of interest, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, integrates the thiazole scaffold with a piperazine moiety. Piperazine and its derivatives are also known to possess a range of biological activities, including antimicrobial effects.[6][7] The synergistic combination of these two pharmacophores in a single molecule warrants a thorough investigation of its antimicrobial potential. Recent studies on similar thiazole-piperazine conjugates have demonstrated significant activity against various pathogens, including multidrug-resistant strains.[8][9]

This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial efficacy of this compound. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for determining key antimicrobial parameters. The described methods are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[10][11][12][13]

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an investigational compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC). The broth microdilution method is a quantitative technique widely regarded as the gold standard for MIC determination due to its accuracy and efficiency.[14][15][16][17]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against a panel of relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Core Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the MIC value.

Materials and Reagents:

  • This compound (test compound)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_incubate Incubation cluster_analysis Analysis A Prepare standardized _microbial inoculum_ (0.5 McFarland) D Inoculate wells with microbial suspension A->D B Prepare serial dilutions of test compound in microtiter plate B->D C Prepare positive and negative controls C->D E Incubate plate at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine MIC value F->G

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the microorganisms.

    • Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate. The typical concentration range to test for a novel compound is broad (e.g., 0.06 to 128 µg/mL).[18]

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Plate Setup and Inoculation:

    • Add the diluted inoculum to each well containing the test compound and the control wells.

    • Controls are critical for validating the assay:

      • Growth Control: Wells containing broth and inoculum, but no test compound.

      • Sterility Control: Wells containing broth only, to check for contamination.

      • Positive Control: Wells containing a known antibiotic to confirm the susceptibility of the test organism.

      • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it has no antimicrobial effect.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria.[15] Incubation conditions may vary for fungi and fastidious bacteria.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[16]

Data Presentation:

MicroorganismGram StainTest Compound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
S. aureus ATCC 29213Positive0.06 - 128CiprofloxacinExperimental Result
E. coli ATCC 25922Negative0.06 - 128CiprofloxacinExperimental Result
P. aeruginosa ATCC 27853Negative0.06 - 128CiprofloxacinExperimental Result
C. albicans ATCC 90028N/A (Yeast)0.06 - 128FluconazoleExperimental Result

PART 2: Qualitative Assessment of Antimicrobial Susceptibility

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent.[19][21][22]

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol describes how to evaluate the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Core Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. A paper disk containing a known amount of the test compound is then placed on the agar surface. During incubation, the compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of no growth will form around the disk.[23]

Materials and Reagents:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_incubate Incubation cluster_analysis Analysis A Prepare standardized _bacterial inoculum_ (0.5 McFarland) C Inoculate MHA plate for confluent growth A->C B Prepare compound- impregnated disks D Place disks on agar surface B->D C->D E Incubate plate at 35-37°C for 16-20 hours D->E F Measure diameter of the zone of inhibition E->F G Interpret results F->G

Caption: Workflow for disk diffusion susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve this compound in a suitable volatile solvent.

    • Apply a specific volume of the solution to sterile paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum and Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[24]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application:

    • Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of the inhibition zones.[22]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) are not available for novel compounds, the zone diameter provides a qualitative measure of activity and can be used for comparative purposes.

PART 3: Assessing the Rate of Microbial Killing

A time-kill kinetic assay provides valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[25][26]

Protocol 3: Time-Kill Kinetic Assay

This protocol details the procedure for evaluating the rate at which this compound kills a specific microorganism.

Core Principle: A standardized inoculum of the microorganism is exposed to different concentrations of the test compound in a liquid culture. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).

Materials and Reagents:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile saline or PBS for dilutions

  • Appropriate agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Shaking incubator (optional)

  • Spectrophotometer

  • Micropipettes and sterile tips

Experimental Workflow:

Time_Kill_Workflow cluster_prep Preparation cluster_exec Execution & Sampling cluster_incubate Incubation cluster_analysis Analysis A Prepare standardized _microbial inoculum_ B Prepare test cultures with different compound concentrations (e.g., MIC, 2xMIC, 4xMIC) A->B C Incubate cultures B->C D Withdraw aliquots at specific time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate D->E F Incubate plates at 35-37°C for 24-48 hours E->F G Count colonies and calculate CFU/mL F->G H Plot log10 CFU/mL vs. time G->H

Caption: Workflow for the time-kill kinetic assay.

Step-by-Step Methodology:

  • Preparation of Inoculum and Test Cultures:

    • Prepare a standardized inoculum of the test microorganism as described in Protocol 1.

    • Prepare flasks or tubes containing the appropriate broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control (no compound).

    • Inoculate each flask/tube with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at 35-37°C, preferably with shaking to ensure aeration.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[27]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 24-48 hours, or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

    • Interpretation:

      • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26]

      • Bacteriostatic activity is characterized by the inhibition of growth without a significant reduction in the viable cell count.

Data Analysis and Interpretation

A thorough analysis of the data generated from these protocols is crucial for understanding the antimicrobial profile of this compound.

  • MIC values provide a quantitative measure of the compound's potency. Lower MIC values indicate greater potency. These values can be compared to those of standard antibiotics to gauge relative efficacy.

  • Disk diffusion results offer a qualitative assessment of antimicrobial activity. The diameter of the inhibition zone can be used to rank the susceptibility of different microorganisms to the compound.

  • Time-kill curves provide dynamic information about the compound's antimicrobial effect. They can differentiate between cidal and static mechanisms of action and reveal the concentration- and time-dependency of the antimicrobial activity.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial efficacy of this compound. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that will be instrumental in guiding further preclinical and clinical development of this promising compound. It is imperative to perform these experiments with appropriate controls and to interpret the results within the context of established guidelines to ensure scientific rigor.

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Application Notes and Protocols for Cellular Imaging with 4,5-Dimethyl-2-(piperazin-1-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Landscapes with Novel Thiazole-Based Fluorophores

The exploration of cellular architecture and function is fundamentally reliant on the development of sophisticated molecular tools. Among these, fluorescent probes are indispensable for their ability to illuminate specific subcellular compartments and processes in living cells. The 4,5-Dimethyl-2-(piperazin-1-yl)thiazole scaffold represents a promising class of fluorophores, merging the photophysical potential of the thiazole core with the versatile functionalization capabilities of the piperazine moiety. This guide provides a comprehensive overview of the synthesis, characterization, and application of these derivatives for cellular imaging, offering researchers a detailed protocol to harness their potential in unraveling complex biological questions.

The inherent lipophilicity conferred by the piperazine and dimethylthiazole groups suggests a propensity for these molecules to interact with and accumulate in lipid-rich environments within the cell, such as organelle membranes and lipid droplets.[1][2] This characteristic, combined with the tunable fluorescence of the thiazole ring, opens avenues for the development of novel probes for dynamic live-cell imaging. This document will guide the user through the synthesis of a representative compound, detail its photophysical characterization, and provide a robust protocol for its application in cellular imaging, including crucial steps for optimization and analysis.

Synthesis of this compound Derivatives: A Practical Workflow

The synthesis of this compound derivatives can be achieved through a straightforward and efficient multi-step process. The following protocol outlines a general and adaptable synthetic route.

Diagram of Synthetic Workflow

Synthesis_Workflow A 1. Thiourea Formation B 2. Hantzsch Thiazole Synthesis A->B React with α-haloketone C 3. Nucleophilic Substitution B->C Introduce leaving group D Final Product: this compound Derivative C->D React with substituted piperazine

Caption: Synthetic workflow for this compound derivatives.

Step-by-Step Synthesis Protocol

Materials:

  • Substituted piperazine

  • 2-Bromo-3-butanone

  • Thiosemicarbazide

  • Appropriate solvents (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Synthesis of 2-Amino-4,5-dimethylthiazole:

    • In a round-bottom flask, dissolve thiosemicarbazide in ethanol.

    • Add 2-bromo-3-butanone dropwise to the solution while stirring at room temperature.

    • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The resulting precipitate, 2-amino-4,5-dimethylthiazole, is collected by filtration, washed with cold water, and dried.

  • Synthesis of 2-Bromo-4,5-dimethylthiazole:

    • The 2-amino-4,5-dimethylthiazole is converted to the 2-bromo derivative via a Sandmeyer-type reaction. This step is crucial for the subsequent nucleophilic substitution.

  • Synthesis of the Final this compound Derivative:

    • Dissolve 2-bromo-4,5-dimethylthiazole and the desired substituted piperazine in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base (e.g., potassium carbonate) to the mixture to act as a proton scavenger.

    • Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the final this compound derivative.

Photophysical Properties and Characterization

While specific photophysical data for each new derivative must be determined empirically, the thiazole core generally imparts these compounds with fluorescent properties.[3] The substitution on the piperazine ring can further modulate these characteristics.

PropertyExpected Range/Characteristic
Excitation Maximum (λex) Typically in the UV to blue region of the spectrum. This is influenced by the specific substituents on the piperazine ring and the solvent environment.
Emission Maximum (λem) Generally in the blue to green region of the spectrum. The emission wavelength can be sensitive to the polarity of the environment, a property known as solvatochromism.
Stokes Shift The difference between the excitation and emission maxima. A larger Stokes shift is advantageous for fluorescence imaging as it minimizes self-quenching and improves signal-to-noise ratio.
Quantum Yield (Φ) The efficiency of fluorescence emission. This will vary depending on the molecular structure and the cellular environment.
Photostability The resistance of the fluorophore to photobleaching upon prolonged exposure to excitation light. This is a critical parameter for time-lapse imaging.[4]

Note: It is imperative to perform a thorough photophysical characterization of any newly synthesized derivative in various solvents to understand its behavior before proceeding to cellular imaging experiments.

Application in Cellular Imaging: A Detailed Protocol

The following protocol provides a general framework for using this compound derivatives for live-cell imaging. Optimization of parameters such as probe concentration and incubation time is crucial for each specific cell type and experimental setup.[5]

Diagram of Cellular Imaging Workflow

Cellular_Imaging_Workflow A 1. Cell Culture C 3. Cell Staining A->C Seed cells on imaging dish B 2. Probe Preparation B->C Dilute probe to working concentration D 4. Live-Cell Imaging C->D Incubate and wash (optional) E 5. Image Analysis D->E Acquire images

Caption: General workflow for live-cell imaging with fluorescent probes.

Step-by-Step Live-Cell Imaging Protocol

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549, or a cell line relevant to the research question)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (e.g., 1-10 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Cell Preparation:

    • The day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a fresh working solution of the thiazole derivative by diluting the DMSO stock solution in pre-warmed serum-free or complete culture medium.

    • The final working concentration will need to be optimized, but a starting range of 1-10 µM is recommended. It is advisable to perform a concentration titration to determine the optimal signal-to-noise ratio with minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

    • For probes that are not highly membrane-permeable or require wash steps to reduce background, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium before imaging.[6]

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the fluorescence microscope within the pre-warmed and CO₂-controlled environmental chamber.

    • Excite the sample at the predetermined excitation wavelength and collect the emission using the appropriate filter set.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal.[7]

    • Acquire images at different time points to observe dynamic cellular processes if required.

  • Image Analysis:

    • Use appropriate image analysis software (e.g., ImageJ/Fiji) to process and analyze the acquired images.

    • Quantify fluorescence intensity, colocalization with other markers, or morphological changes as dictated by the experimental goals.

Potential Cellular Targets and Applications

The lipophilic nature of the this compound core suggests that these derivatives are likely to accumulate in cellular membranes and lipid-rich organelles. Potential applications include:

  • Staining of the Endoplasmic Reticulum and Golgi Apparatus: The extensive membrane networks of these organelles provide a large surface area for the partitioning of lipophilic molecules.

  • Visualization of Lipid Droplets: These dynamic organelles are involved in lipid storage and metabolism and are increasingly recognized as important in various disease states. Lipophilic dyes are commonly used to stain lipid droplets.[2]

  • Mitochondrial Staining: The inner mitochondrial membrane has a high membrane potential that can drive the accumulation of certain cationic lipophilic dyes. While the overall charge of the presented scaffold is neutral, specific substitutions on the piperazine ring could introduce a positive charge, directing the probe to the mitochondria.

  • General Plasma Membrane Staining: These probes can be used to outline the cell periphery and study membrane dynamics.[1]

Cytotoxicity and Biocompatibility

A critical consideration for any live-cell imaging probe is its potential cytotoxicity. It is essential to assess the effect of the this compound derivatives on cell viability at the working concentrations used for imaging.

Protocol for Cytotoxicity Assessment (MTT Assay)
  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a range of concentrations of the thiazole derivative (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiment (e.g., 1-24 hours).

  • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Derivatives of benzothiazole-piperazine have been shown to exhibit cytotoxic effects, which in some cases are linked to the induction of apoptosis.[8][9] Therefore, it is crucial to establish a concentration window where the probe provides a good fluorescent signal without significantly impacting cell health.

Conclusion and Future Perspectives

The this compound scaffold provides a versatile platform for the development of novel fluorescent probes for cellular imaging. Their straightforward synthesis, coupled with the potential for facile modification of the piperazine moiety, allows for the tuning of their photophysical properties and subcellular localization. The protocols and guidelines presented here offer a solid foundation for researchers to synthesize, characterize, and apply these promising compounds in their investigations of cellular biology. Future work in this area could focus on the development of derivatives with enhanced photostability, larger Stokes shifts, and specific targeting moieties for precise organelle staining. The exploration of these compounds in the context of super-resolution microscopy techniques could further unlock their potential to visualize cellular structures with unprecedented detail.

References

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  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Semantic Scholar. [Link]

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Application Notes and Protocols for the Dissolution of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole in Assay Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the effective dissolution of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, a heterocyclic compound featuring a basic piperazine moiety, for its application in a range of biological assays. Recognizing the critical impact of compound solubility on data quality and reproducibility, we present a systematic approach to solvent selection and solution preparation. This document delineates detailed protocols for creating high-concentration stock solutions and subsequent working dilutions suitable for both biochemical and cell-based screening platforms. The underlying physicochemical principles governing the solubility of weakly basic compounds are explained to empower researchers to troubleshoot and optimize their specific assay requirements.

Introduction: The Critical Role of Compound Solubilization

The chemical structure of this compound, containing a piperazine ring, confers the properties of a weak base. The solubility of such compounds is intrinsically linked to the pH of the solvent system.[2][3][4][5][6] This document provides a systematic methodology to address these challenges and ensure the generation of reliable and reproducible data in downstream assays.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust dissolution strategy.

PropertyValue/InformationSource
CAS Number 69389-13-5[7]
Molecular Formula C₉H₁₅N₃SGeneric
Appearance (To be determined by user)N/A
Predicted Solubility Poorly soluble in aqueous media at neutral pH. Solubility is expected to increase in acidic conditions.Inferred from chemical structure

The Influence of pH on Solubility:

The piperazine moiety in this compound is a basic functional group. In an aqueous environment, it can be protonated, forming a more soluble salt. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (protonated) and non-ionized forms of the molecule. For a weak base, solubility is significantly enhanced in acidic solutions (pH < pKa) where the protonated, and therefore more polar and water-soluble, form predominates.[2][3][6]

Systematic Approach to Solvent Selection and Stock Solution Preparation

The primary objective is to prepare a high-concentration, stable stock solution that can be accurately diluted into the final assay buffer without precipitation. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds.[8][9][10]

Initial Solubility Testing (Small-Scale)

Before preparing a large-volume stock solution, it is prudent to perform a small-scale solubility test.

Protocol 1: Small-Scale Solubility Assessment

  • Weigh approximately 1-5 mg of this compound into a clear glass vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. The solution should be clear and free of any particulates.

  • If undissolved solid remains, gentle warming (up to 37°C) or sonication in a water bath can be employed to aid dissolution.[8]

  • If the compound remains insoluble, consider alternative organic solvents such as ethanol or N,N-dimethylformamide (DMF). However, be mindful of their potential for higher cytotoxicity in cell-based assays.[11]

Preparation of a High-Concentration Stock Solution in DMSO

Once a suitable solvent is identified (most commonly DMSO), a concentrated stock solution can be prepared.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile, conical tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Securely cap the container and vortex until the compound is completely dissolved. As in the small-scale test, gentle warming or sonication can be used to facilitate this process.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.

Preparation of Working Solutions for Assays

The preparation of working solutions from the DMSO stock requires careful consideration to avoid precipitation upon dilution into aqueous assay buffers.

General Considerations for Dilution
  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts and cytotoxicity.[8]

  • Serial Dilutions: It is best practice to perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[8] This maintains a consistent final DMSO concentration across all tested concentrations of the compound.

  • Aqueous Buffer pH: For compounds like this compound, the pH of the final assay buffer can influence solubility. If precipitation is observed, using a slightly more acidic buffer (if compatible with the assay) may be beneficial.

Protocol for Cell-Based Assays

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilutions cluster_2 Final Working Solution A 10 mM Stock in 100% DMSO B Serial Dilutions in 100% DMSO A->B Prepare concentration curve C Dilute into Assay Medium B->C 1:1000 dilution D Final Concentration in Assay Plate (e.g., 0.1% DMSO) C->D Add to cells

Caption: Workflow for preparing working solutions for cell-based assays.

Protocol 3: Preparation of Working Solutions for a 96-well Plate Cell-Based Assay

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in 100% DMSO, perform a serial dilution series (e.g., 2-fold or 3-fold) in 100% DMSO to generate the desired concentration range for your dose-response curve.

  • Final Dilution: Directly before treating the cells, dilute each of the DMSO intermediate solutions into the cell culture medium. For a final DMSO concentration of 0.1%, this would typically be a 1:1000 dilution (e.g., 1 µL of DMSO stock into 1 mL of medium).

  • Treatment: Add the appropriate volume of the final working solutions to the wells of your cell culture plate. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included.

Protocol for Biochemical Assays

The principles for preparing working solutions for biochemical assays are similar to those for cell-based assays, with the primary difference being the use of a specific assay buffer instead of cell culture medium.

G cluster_0 Stock Solution cluster_1 Intermediate Steps cluster_2 Final Assay A 10 mM Stock in 100% DMSO B Serial Dilutions in 100% DMSO A->B Create dose-response points C Dilute into Assay Buffer B->C e.g., 1:200 dilution D Final Concentration in Reaction (e.g., 0.5% DMSO) C->D Initiate reaction

Caption: Workflow for preparing working solutions for biochemical assays.

Protocol 4: Preparation of Working Solutions for a Kinase Assay

  • Intermediate Dilutions in DMSO: Prepare a concentration series of this compound in 100% DMSO.

  • Dilution into Assay Buffer: Dilute each of the intermediate DMSO solutions into the kinase assay buffer. The dilution factor will depend on the final desired DMSO concentration and the assay volume. For example, to achieve a final DMSO concentration of 0.5% in a 100 µL reaction volume where 5 µL of the compound solution is added, the intermediate dilution should be prepared in a buffer containing a slightly higher concentration of DMSO to account for other components. A more straightforward approach is to prepare a 20X working stock in assay buffer with a controlled DMSO concentration.

  • Assay Initiation: Add the diluted compound solutions to the reaction mixture containing the kinase, substrate, and other necessary components.

Troubleshooting Common Solubility Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Lower the starting concentration of the stock solution. - Decrease the final concentration of the compound in the assay. - If compatible with the assay, use a slightly more acidic assay buffer to increase the solubility of the basic compound.
Variability in results between experiments. Inconsistent dissolution or precipitation of the compound.- Always prepare fresh working solutions from the DMSO stock for each experiment. - Ensure the DMSO stock solution is fully thawed and vortexed before use. - Visually inspect the final working solutions for any signs of precipitation before adding them to the assay.
Low apparent potency of the compound. The actual concentration of the dissolved compound is lower than the nominal concentration due to incomplete dissolution.- Re-evaluate the solubility of the compound in DMSO and ensure the stock solution is not supersaturated. - Use sonication or gentle warming to ensure complete dissolution of the stock solution.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.

  • Handle the compound and solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The successful use of this compound in biological assays is contingent upon its proper dissolution. By understanding its nature as a weakly basic compound and employing a systematic approach to solvent selection and solution preparation, researchers can minimize experimental variability and generate high-quality, reproducible data. The protocols outlined in this guide provide a robust framework for the effective solubilization of this and structurally related compounds, thereby enabling accurate assessment of their biological activity.

References

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

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  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2017, December 6). How do you dissolve an oil-based sample to test on cells? Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

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  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

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  • PubChem. (n.d.). 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Thiazole-Piperazine Hybrids in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone of modern drug discovery. The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, including anticancer agents like Dasatinib.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-proliferative, anti-metastatic, and pro-apoptotic effects across a multitude of cancer cell lines.[4][5][6][7]

The incorporation of a piperazine moiety into drug candidates is a well-established strategy to enhance pharmacological properties.[8] Piperazine and its derivatives are integral components of many clinically successful drugs, valued for their ability to improve aqueous solubility, act as a versatile linker, and favorably modulate ligand-receptor interactions.[8][9][10] The synergistic combination of a thiazole core with a piperazine substituent, therefore, presents a compelling avenue for the development of novel anticancer agents.[8][11][12]

This document provides a comprehensive guide for the preclinical evaluation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole , a novel small molecule, in the context of cancer cell line studies. While direct literature on this specific compound is nascent, its structural motifs suggest a high probability of interesting biological activity. These protocols are designed to be robust and self-validating, enabling researchers to meticulously characterize its anticancer potential.

Hypothesized Mechanism of Action and Potential Molecular Targets

Based on extensive studies of analogous thiazole derivatives, we can postulate several potential mechanisms of action for this compound. Thiazole-containing compounds have been shown to inhibit a variety of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][8] Furthermore, these compounds can induce cell cycle arrest and trigger apoptosis, often through the modulation of key signaling pathways.[5][11] The piperazine moiety may enhance the binding affinity of the compound to its molecular target(s) and improve its pharmacokinetic profile.

Experimental Workflows and Protocols

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[13]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, A549, HepG2) to ~80% confluency. cell_seeding 2. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of This compound (e.g., 0.1 to 100 µM). treatment 4. Treat cells with the compound and a vehicle control (DMSO). Incubate for 24-72 hours. compound_prep->treatment mtt_add 5. Add MTT solution to each well and incubate for 2-4 hours. solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_add->solubilization readout 7. Measure absorbance at 570 nm using a microplate reader. solubilization->readout ic50 8. Calculate % cell viability and determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Reagent and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma5.2 ± 0.6
MDA-MB-231Breast Adenocarcinoma (TNBC)2.8 ± 0.4[8]
A549Lung Carcinoma8.1 ± 1.1[4]
HepG2Hepatocellular Carcinoma12.5 ± 1.8[5]
HCT116Colorectal Carcinoma6.7 ± 0.9[11]
SaOS-2Osteosarcoma9.3 ± 1.3[6]
II. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. Flow cytometry is a powerful technique to analyze apoptosis and cell cycle distribution.

Proposed Signaling Pathway Leading to Apoptosis

Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Apoptotic Cascade compound This compound receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) compound->receptor Hypothesized Inhibition pi3k PI3K compound->pi3k receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates cyto_c Cytochrome c release bcl2->cyto_c inhibits bax Bax (Pro-apoptotic) bax->cyto_c promotes caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction.

Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[5]

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. The protocols outlined herein are based on established methodologies and insights gleaned from the broader literature on thiazole and piperazine-containing compounds.[1][2][3][5][6][7][8][9][10][11][12][14][15][16][17][18][19][20] Positive results from these initial in vitro studies would warrant further investigation, including:

  • Target Identification and Validation: Employing techniques such as western blotting to probe the expression levels of key proteins in the hypothesized signaling pathways (e.g., Akt, Bcl-2, caspases).

  • In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of the compound.

The exploration of novel chemical entities like this compound is essential for advancing the field of oncology and developing the next generation of cancer therapeutics.

References

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  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. Available from: [Link]

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Method for assessing the anti-inflammatory properties of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Methodologies for Assessing the Anti-inflammatory Properties of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Introduction: Targeting Inflammation with Novel Thiazole Derivatives

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1][2] Key mediators driving the inflammatory cascade include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as lipid-derived mediators like prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[3][4]

The thiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous FDA-approved drugs and its association with a wide range of biological activities, including anti-inflammatory effects.[5] Thiazole derivatives have been shown to exert their anti-inflammatory action through various mechanisms, including the inhibition of key enzymes like COX and lipoxygenase (LOX).[3][6] This document provides a comprehensive guide for researchers, outlining a tiered, multi-assay approach to robustly evaluate the anti-inflammatory potential of the novel compound, this compound. The protocols described herein are designed to progress from high-throughput in vitro mechanistic assays to a confirmatory in vivo model of acute inflammation, providing a complete preclinical assessment profile.

Part 1: In Vitro Mechanistic Evaluation

In vitro assays are the cornerstone of initial drug screening, offering a rapid, cost-effective, and direct means to assess a compound's biological activity and elucidate its mechanism of action.[1][2] The following protocols are designed to investigate the effect of this compound on two primary pathways in inflammation: cytokine production and prostaglandin synthesis.

Assay I: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Scientific Rationale: Macrophages are critical innate immune cells that, upon activation by stimuli like bacterial lipopolysaccharide (LPS), produce a surge of pro-inflammatory cytokines.[7][8] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB, which drives the expression of TNF-α and IL-6.[9] This assay directly measures the ability of the test compound to suppress this pivotal inflammatory response.

Signaling Pathway: LPS-Induced Pro-inflammatory Cytokine Production

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB Active NF-κB IKK->NFkB NFkB_IκB NF-κB / IκB NFkB_IκB->IKK  Phosphorylation (IκB Degradation)   DNA Gene Transcription NFkB->DNA Translocation Cytokines TNF-α, IL-6 mRNA DNA->Cytokines

Caption: LPS/TLR4 signaling cascade leading to NF-κB activation.

Experimental Protocol: Macrophage Inflammatory Assay [7]

  • Cell Culture:

    • Culture murine macrophage cells (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Prepare a positive control (e.g., Dexamethasone, 10 µM) and a vehicle control (medium with 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control. Pre-incubate for 1 hour.

  • LPS Stimulation:

    • Prepare an LPS solution (from E. coli O111:B4) in culture medium.

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[7] Do not add LPS to the "unstimulated" control wells.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Cytokine Quantification (ELISA):

    • After incubation, centrifuge the plate to pellet any floating cells.

    • Carefully collect the supernatant (conditioned medium) for analysis.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • % Inhibition = [1 - (Cytokine_Sample / Cytokine_VehicleControl)] * 100

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).

Scientist's Note (Trustworthiness): It is critical to run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed reduction in cytokines is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. Results are only valid for non-cytotoxic concentrations.

Assay II: Cell-Free Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: COX-2 is an enzyme that is typically absent in most tissues but is rapidly induced by inflammatory stimuli.[10] It catalyzes the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[11] Selective inhibition of COX-2 is the mechanism of action for modern NSAIDs (coxibs). This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of purified human recombinant COX-2.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway AA Arachidonic Acid (from membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGs Prostaglandins (e.g., PGE₂) PGH2->PGs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation TestCompound 4,5-Dimethyl-2- (piperazin-1-yl)thiazole TestCompound->COX2 Inhibition

Caption: The COX-2 enzymatic pathway and point of inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay [10]

This protocol is based on a typical commercial fluorometric inhibitor screening kit.

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions according to the kit manufacturer's protocol.

    • Reconstitute the human recombinant COX-2 enzyme and keep it on ice.

    • Prepare the Arachidonic Acid (substrate) solution immediately before use.

  • Assay Plate Setup (96-well opaque plate):

    • Sample Wells: Add 10 µL of the test compound (this compound) at various concentrations.

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[10]

  • Enzyme Reaction:

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of the diluted COX-2 enzyme to all wells. Tap the plate gently to mix.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the test compound to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically for 5-10 minutes at an Ex/Em of ~535/587 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage inhibition using the following formula:

    • % Inhibition = [1 - (Slope_Sample / Slope_EnzymeControl)] * 100

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: In Vivo Efficacy Evaluation

Scientific Rationale: While in vitro data provides mechanistic insight, in vivo models are essential to confirm that a compound is effective within a complex physiological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[12][13] The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[14][15][16]

Model: Carrageenan-Induced Paw Edema in Rats

Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, localized inflammatory response.[14] The response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily mediated by prostaglandins, where COX-2 activity is maximal.[16] The increase in paw volume (edema) is a quantifiable measure of the inflammatory response. A reduction in this swelling by the test compound indicates significant anti-inflammatory activity.

Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Time = T) cluster_measure Measurement Phase cluster_analysis Data Analysis A 1. Animal Acclimatization (7 days) B 2. Animal Grouping & Fasting (n=6 per group, overnight fast) A->B C 3. Baseline Paw Volume (T = -60 min) Measure right hind paw (V₀) D 4. Compound Administration (T = -60 min) Oral gavage (Vehicle, Test Compound, Indomethacin) C->D E 5. Carrageenan Injection (T = 0 min) 0.1 mL 1% λ-Carrageenan into subplantar surface D->E F 6. Measure Paw Volume (Vₜ) (T = 1, 2, 3, 4, 5, 6 hr) E->F G 7. Calculate Edema Volume (ΔV = Vₜ - V₀) F->G H 8. Calculate % Inhibition vs. Vehicle Control G->H

Caption: Step-by-step experimental workflow for the paw edema assay.

Experimental Protocol: Paw Edema Assay [14][15][17]

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing (n=6 animals per group):

    • Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% Carboxymethyl cellulose in saline) orally (p.o.).

    • Group II (Test Compound): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group III (Positive Control): Administer a standard NSAID (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer. This is the baseline measurement.

    • Administer the vehicle, test compound, or positive control by oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) sterile λ-carrageenan solution in saline into the subplantar surface of the right hind paw.[14][15]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group at each time point.

    • Calculate the percentage inhibition of edema for the treated groups at the time of peak inflammation (typically 3-4 hours) compared to the vehicle control group:

    • % Inhibition = [1 - (Edema_Treated / Edema_Vehicle)] * 100

Data Presentation and Interpretation

Quantitative data from all assays should be summarized in tables for clear comparison and interpretation.

Table 1: Summary of In Vitro Anti-inflammatory Activity

Assay Parameter This compound Dexamethasone (Control) Celecoxib (Control)
LPS-Induced Cytokine Release TNF-α IC₅₀ (µM) [Experimental Value] ~0.01 N/A
IL-6 IC₅₀ (µM) [Experimental Value] ~0.05 N/A

| Cell-Free Enzyme Assay | COX-2 IC₅₀ (µM) | [Experimental Value] | N/A | ~0.04 |

Table 2: Summary of In Vivo Anti-inflammatory Activity (at 3 hours post-carrageenan)

Treatment Group Dose (mg/kg, p.o.) Mean Paw Edema (mL) ± SEM % Inhibition
Vehicle Control - [Experimental Value] 0%
Test Compound 10 [Experimental Value] [Calculated Value]
30 [Experimental Value] [Calculated Value]
100 [Experimental Value] [Calculated Value]

| Indomethacin | 10 | [Experimental Value] | [Calculated Value] |

Overall Interpretation: A comprehensive assessment is made by integrating the results. Potent IC₅₀ values in the macrophage assay suggest the compound effectively suppresses cytokine-mediated inflammation. A low IC₅₀ in the COX-2 assay indicates a direct inhibitory effect on the prostaglandin pathway. Significant, dose-dependent inhibition in the paw edema model confirms that the compound possesses strong anti-inflammatory efficacy in vivo, validating the in vitro findings in a living organism.

Conclusion

The described tiered approach provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on key inflammatory pathways—cytokine signaling and prostaglandin synthesis—at both the cellular and whole-organism level, researchers can build a comprehensive data package to determine its potential as a novel anti-inflammatory therapeutic agent.

References

  • Badea, M., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Ghimire, B., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Shaik, A. B., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure. Available at: [Link]

  • Patil, K. R., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Advanced Research and Reviews. Available at: [Link]

  • ResearchGate. (2024). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • SlideShare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Available at: [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpe.in. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. globalresearchonline.net. Available at: [Link]

  • ResearchGate. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]

  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Lee, S. H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. dergipark.org.tr. Available at: [Link]

  • Lin, C. W., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports. Available at: [Link]

  • Semantics Scholar. (2014). LPS-induced cytokine production in human monocytes and macrophages. Semantics Scholar. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Roy, A., et al. (2015). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Biological Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. Available at: [Link]

  • ResearchGate. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. ResearchGate. Available at: [Link]

  • Tussupbekova, A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. International Journal of Molecular Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Synthetic Pathway Overview

The most direct and widely applicable method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the displacement of a suitable leaving group (typically a halogen) from the C2 position of the 4,5-dimethylthiazole ring by piperazine. The C2 position of the thiazole ring is electron-deficient, making it susceptible to nucleophilic attack.[1]

The precursor, 2-halo-4,5-dimethylthiazole, is typically synthesized via a Hantzsch thiazole synthesis .[2][3][4] This classic method involves the condensation of 3-halo-2-butanone with a thiourea or thioamide derivative.[2][5]

Below is a diagram illustrating the general two-step synthetic approach.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) 3-Chloro-2-butanone 3-Chloro-2-butanone 2-Amino-4,5-dimethylthiazole 2-Amino-4,5-dimethylthiazole 3-Chloro-2-butanone->2-Amino-4,5-dimethylthiazole Condensation Thiourea Thiourea Thiourea->2-Amino-4,5-dimethylthiazole 2-Chloro-4,5-dimethylthiazole 2-Chloro-4,5-dimethylthiazole 2-Amino-4,5-dimethylthiazole->2-Chloro-4,5-dimethylthiazole NaNO2, CuCl2, HCl Target_Product This compound 2-Chloro-4,5-dimethylthiazole->Target_Product Base, Solvent Piperazine Piperazine Piperazine->Target_Product

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format.

Question 1: My SNAr reaction has a very low yield. What are the common causes and how can I fix it?

Answer: Low yield in the nucleophilic aromatic substitution of 2-chloro-4,5-dimethylthiazole with piperazine is a frequent issue. The causes can be traced to several key parameters.

  • Insufficient Base: Piperazine hydrochloride salt is often formed in situ, neutralizing the base and halting the reaction. It's crucial to use at least two equivalents of a non-nucleophilic base (one to neutralize the HCl byproduct and one to ensure the piperazine remains a free base).

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred.

  • Low Reaction Temperature: SNAr reactions on heteroaromatic rings often require significant thermal energy to overcome the activation barrier.[6] Insufficient temperature leads to a sluggish or stalled reaction.

  • Competitive Reactions: If using an unprotected piperazine, bis-alkylation can occur where the thiazole moiety attaches to both nitrogen atoms of two piperazine molecules, or a second thiazole attaches to the other nitrogen of the same piperazine. Using a large excess of piperazine can mitigate this.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed CheckBase Check Base Stoichiometry (>2 eq?) Start->CheckBase CheckTemp Review Reaction Temperature (Is it high enough?) CheckBase->CheckTemp Yes AddBase Action: Use >2 eq. of base (e.g., K2CO3, DIPEA) CheckBase->AddBase No CheckSolvent Evaluate Solvent (Is it a polar aprotic solvent like DMF/DMSO?) CheckTemp->CheckSolvent Yes IncreaseTemp Action: Increase temperature (e.g., to 110-120 °C) CheckTemp->IncreaseTemp No CheckPiperazine Consider Piperazine Excess (Using >3 eq?) CheckSolvent->CheckPiperazine Yes ChangeSolvent Action: Switch to DMF, DMSO, or NMP CheckSolvent->ChangeSolvent No Optimize Systematically Optimize Parameters CheckPiperazine->Optimize Yes IncreasePiperazine Action: Use 3-5 eq. of piperazine CheckPiperazine->IncreasePiperazine No AddBase->Start IncreaseTemp->Start ChangeSolvent->Start IncreasePiperazine->Start

Caption: Decision workflow for troubleshooting low SNAr reaction yield.

Recommended Starting Conditions:

ParameterRecommended ValueRationale
Solvent DMF, DMSO, NMPHigh boiling point, polar aprotic solvents facilitate SNAr.[7]
Base K₂CO₃, Cs₂CO₃, DIPEANon-nucleophilic bases that effectively scavenge HCl.
Temperature 100 - 140 °CProvides sufficient energy for the substitution.[7]
Piperazine 3 - 5 equivalentsMinimizes bis-alkylation and drives the reaction forward.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidative side reactions at high temperatures.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?

Answer: The formation of multiple byproducts is common if the reaction is not well-controlled.

  • Starting Material: Unreacted 2-chloro-4,5-dimethylthiazole.

  • Bis-Thiazole Piperazine: This occurs when a single piperazine molecule reacts with two molecules of the chloro-thiazole. This byproduct will be significantly less polar than your desired product.

  • Ring-Opened Products: Under harsh basic conditions and high temperatures, the thiazole ring can be susceptible to cleavage, although this is less common.

  • Products of Side Reactions with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with your starting material to form 2-(dimethylamino)-4,5-dimethylthiazole.

Mitigation and Purification Strategy:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the starting material is consumed to prevent further byproduct formation.

  • Control Stoichiometry: Using a large excess of piperazine is the most effective way to prevent the formation of the bis-substituted byproduct.

  • Purification: The desired product, having a free secondary amine, is basic. This property can be exploited for purification.

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your pure product back into an organic solvent.

    • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity with a modifier like methanol containing a small amount of triethylamine (e.g., 1%) can effectively separate the products. The triethylamine prevents the basic product from tailing on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q: What is the best leaving group to use on the thiazole ring at the C2 position?

A: While chloro- and bromo-thiazoles are most common, fluoro-substituted heterocycles often exhibit the highest reactivity in SNAr reactions.[6] This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack.[8] However, 2-fluoro-4,5-dimethylthiazole is not as commercially available as its chloro-analogue, making the chloro-derivative the most practical choice for many labs.

Q: Can I use a mono-protected piperazine (e.g., Boc-piperazine) to avoid bis-substitution?

A: Yes, this is an excellent strategy for achieving high selectivity and simplifying purification. The reaction would proceed as follows:

  • SNAr Reaction: React 2-chloro-4,5-dimethylthiazole with Boc-piperazine.

  • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane. This two-step approach often results in a cleaner reaction profile and a higher overall yield of the desired product, as it completely prevents the formation of the bis-substituted impurity.[9]

Q: How do I confirm the final structure and purity of my this compound?

A: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the molecule. Expect to see signals for the two methyl groups on the thiazole, the piperazine protons (typically two distinct signals that may be broad), and the aromatic proton on the thiazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the [M+H]⁺ ion.

  • HPLC or LC-MS: This is the best method to assess purity. An ideal result is a single major peak with >95% area.

Detailed Experimental Protocol (Optimized)

This protocol describes the SNAr reaction using 2-chloro-4,5-dimethylthiazole and a large excess of piperazine.

Materials:

  • 2-chloro-4,5-dimethylthiazole (1.0 eq)

  • Piperazine (4.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous NaCl solution (Brine)

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add 2-chloro-4,5-dimethylthiazole (1.0 eq), piperazine (4.0 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to the limiting reagent).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude oil in ethyl acetate.

    • Extract with 1M HCl (3x). Combine the aqueous layers.

    • Wash the acidic aqueous layer once with ethyl acetate to remove non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH is >10.

    • Extract the basified aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • National Institutes of Health. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • Wikipedia. Thiazole. [Link]

  • National Institutes of Health. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • RSC Publishing. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. [Link]

  • Bentham Science. Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. [Link]

  • Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Bentham Science. Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. [Link]

  • PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • ResearchGate. Synthetic route to piperazine-based bis(thiazole) derivatives 9a–j. [Link]

  • National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Der Pharma Chemica. Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ScienceDirect. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. Poor aqueous solubility is a common hurdle for many promising drug candidates, and this molecule, with its distinct chemical motifs, is no exception.[1][2] This guide will provide a structured approach to systematically address and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with this compound?

A1: The structure of this compound, containing a thiazole ring and a piperazine moiety, suggests it is a weakly basic compound.[3] Such compounds often exhibit pH-dependent aqueous solubility. In neutral or basic aqueous solutions, the molecule is likely to be in its less soluble free base form. Solubility issues can arise from the hydrophobic nature of the dimethylthiazole portion of the molecule.

Q2: What are the first steps I should take to assess the solubility of my compound?

A2: A systematic approach is crucial. Begin by determining the equilibrium solubility in a range of aqueous buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8). This will establish the pH-solubility profile. Additionally, assess solubility in common organic solvents and co-solvents to understand the compound's polarity.

Q3: Is there a "one-size-fits-all" solution for improving the solubility of this compound?

A3: Unfortunately, no. The optimal solubilization strategy depends on several factors including the intended application (e.g., in vitro assay, in vivo animal study, final drug formulation), the required concentration, and the acceptable excipients.[2][4] This guide will walk you through various techniques to find the best fit for your specific needs.

Troubleshooting Guide: A Deeper Dive

Issue 1: My compound precipitates when I add it to my aqueous buffer for an in vitro assay.

Q: I'm trying to prepare a stock solution in DMSO and then dilute it into my cell culture media (pH 7.4), but I see immediate precipitation. What's happening and how can I fix it?

A: This is a classic case of a compound "crashing out" of solution. Your compound is likely highly soluble in the organic solvent (DMSO), but when diluted into the aqueous buffer, the concentration exceeds its aqueous solubility at that pH, leading to precipitation.

Underlying Cause: The piperazine group in your molecule is a weak base.[3] At physiological pH (7.4), a significant portion of the molecules will be in the un-ionized (free base) form, which is less water-soluble.

Solutions to Explore:

  • pH Adjustment: The most direct approach for a weakly basic compound is to lower the pH of the aqueous medium.[4][5] By acidifying the solution, you protonate the piperazine nitrogen, forming a more soluble salt in situ.

    • Recommendation: Prepare your final aqueous solution in a buffer with a pH at least 2 units below the pKa of the piperazine moiety. If the pKa is unknown, start by testing acidic buffers (e.g., pH 4-5).

  • Co-solvents: If altering the pH is not an option for your experimental system, using a co-solvent can increase the solubility of the free base form.[6][7][8] Co-solvents work by reducing the polarity of the aqueous medium.[9]

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and glycerol are frequently used.[6][7]

    • Considerations: Be mindful of the potential toxicity of co-solvents to your cells in in vitro assays. Always run a vehicle control to account for any effects of the co-solvent itself.

Issue 2: I need to achieve a high concentration for an in vivo study, but pH adjustment and simple co-solvents are not sufficient.

Q: For my animal dosing studies, I need a higher concentration of the compound than I can achieve with pH modification or simple co-solvents alone. What are my next steps?

A: When higher concentrations are required, more advanced formulation strategies are necessary. These often involve creating structured systems that can carry the drug in a solubilized state.

Advanced Solubilization Strategies:

  • Salt Formation: Instead of relying on in situ salt formation by lowering the pH of the vehicle, you can synthesize a stable salt form of your compound.[10][11] This can significantly improve solubility and dissolution rates.[11][12][13]

    • Common Counter-ions: For a basic compound like this, hydrochloride, mesylate, or tartrate salts are common choices.[14]

    • Workflow: This involves a salt screening study to identify the salt form with the best combination of solubility, stability, and manufacturability.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[2][17]

    • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations due to its high water solubility and low toxicity.[16]

    • Mechanism: The hydrophobic part of your molecule (the dimethylthiazole ring) would likely be encapsulated within the cyclodextrin cavity.

  • Surfactant-Based Systems: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[18][19] These micelles have a hydrophobic core that can solubilize your compound.

    • Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are frequently used in pharmaceutical formulations.[20][21]

    • Considerations: The potential for surfactant-induced toxicity should be evaluated.[19]

Visualizing Solubilization Strategies

G cluster_problem Solubility Issue cluster_initial Initial Troubleshooting cluster_advanced Advanced Formulation Problem This compound Precipitates in Aqueous Buffer pH pH Adjustment (Lower pH) Problem->pH Weakly Basic Nature Cosolvent Co-solvents (e.g., PEG, PG) Problem->Cosolvent Hydrophobic Moieties Salt Salt Formation (e.g., HCl, Mesylate) pH->Salt For Higher Conc. Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Cosolvent->Cyclodextrin Encapsulation Surfactant Surfactants (e.g., Tween® 80) Cosolvent->Surfactant Micellar Solubilization

Data Summary: Common Solubilizing Excipients

Excipient Type Examples Typical Concentration Range Mechanism of Action Primary Application
Co-solvents Ethanol, Propylene Glycol, PEG 400[6][7]5-40% (v/v)Reduces solvent polarity[9]In vitro & in vivo (oral/parenteral)
Cyclodextrins HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)[16]10-40% (w/v)Forms water-soluble inclusion complexes[2]Parenteral & Oral Formulations
Surfactants Polysorbate 80 (Tween® 80), Poloxamer 188[20]0.1-10% (w/v)Micellar solubilization[18]Parenteral & Oral Formulations

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile
  • Prepare a series of buffers: Prepare buffers at various pH levels (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).

  • Add excess compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of this compound (enough that solid material remains).

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the logarithm of solubility versus pH to visualize the profile.

G A Prepare Buffers (pH 2-10) B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Analyze Supernatant (HPLC) D->E F Plot Solubility vs. pH E->F

Protocol 2: Screening for Co-solvent Compatibility
  • Prepare co-solvent mixtures: Prepare a series of aqueous buffer (at a fixed, relevant pH, e.g., 7.4) and co-solvent mixtures in varying ratios (e.g., 90:10, 80:20, 70:30, etc.).

  • Determine solubility: Using the equilibrium solubility method described in Protocol 1, determine the solubility of your compound in each co-solvent mixture.

  • Assess for precipitation upon dilution: For promising co-solvent systems, prepare a concentrated stock solution and dilute it into the plain aqueous buffer to observe for any precipitation. This simulates the conditions of diluting a stock solution for an experiment.

  • Run a vehicle control: In your biological assay, always include a control group that receives the same concentration of the co-solvent mixture without the compound to assess for any vehicle-specific effects.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • PubMed. (n.d.). Cyclodextrins in drug delivery. [Link]

  • PubMed. (2025). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PubMed. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • MDPI. (n.d.). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. [Link]

  • PubMed. (n.d.). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. [Link]

  • PMC - NIH. (n.d.). Cyclodextrins in drug delivery: An updated review. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • RSC Publishing. (n.d.). Surfactant Systems: Their Use in Drug Delivery. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Oxford Academic. (n.d.). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Journal of Pharmacy and Pharmacology. [Link]

  • Cyclodextrins. (2025). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. [Link]

  • Co-solvent: Significance and symbolism. (2025). [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]

  • ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. [Link]

  • PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • BPAS Journals. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties | Library Progress International. [Link]

  • PubChem. (n.d.). 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine | C17H22FN5S2 | CID 91864570. [Link]

  • PubChem. (n.d.). 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine | C18H25N5S2 | CID 54765302. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-octylthiazole | C13H23NS | CID 15847444. [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-propylthiazole | C8H13NS | CID 521080. [Link]

  • LCSB. (n.d.). 4-thiazolecarboxylic acid, 2-[4-[(2,5-dimethylphenyl)methyl]-1-piperazinyl]-, ethyl ester. [Link]

Sources

4,5-Dimethyl-2-(piperazin-1-yl)thiazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole. It also includes troubleshooting advice for common experimental issues that may arise from improper handling or degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C[1]. The piperazine moiety, in particular, can be susceptible to photodegradation in the presence of air[2]. Therefore, storing the compound in an amber vial or a container wrapped in aluminum foil is highly recommended. For optimal preservation of integrity, flushing the container with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further minimizing degradation.

Q2: Can I store solutions of this compound? If so, under what conditions?

While it is always best to prepare solutions fresh, stock solutions can be stored for short periods. The stability of the solution will depend on the solvent, concentration, and storage conditions. For short-term storage (1-2 weeks), it is advisable to store solutions at -20°C or -80°C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is warmed.

Q3: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available in public literature, based on the chemical nature of the thiazole and piperazine rings, the following degradation pathways are plausible:

  • Oxidation: The sulfur atom in the thiazole ring and the nitrogen atoms in the piperazine ring are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: As mentioned, piperazine derivatives can degrade upon exposure to UV light, especially in the presence of oxygen[2]. This can lead to complex degradation products.

  • Hydrolysis: Although the aromatic thiazole ring is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis and opening of the thiazole ring[3].

Q4: How can I check the purity of my this compound sample?

The purity of the compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A fresh sample should ideally show a single major peak. The appearance of additional peaks over time can indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound and help in the identification of potential degradation products.

Troubleshooting Guide

Below are some common issues that may be encountered during experiments using this compound, along with their probable causes and recommended solutions.

Observed Problem Probable Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of the solid compound and stock solutions. 2. Prepare fresh solutions from the solid material for each experiment. 3. Check the purity of the compound using HPLC or LC-MS.
Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. The compound is degrading in the solution.1. Store stock solutions at a lower temperature (-80°C if possible). 2. Protect solutions from light at all times. 3. Consider using a different solvent if stability issues persist. Aprotic solvents like anhydrous DMSO or DMF are often preferred for long-term storage of solutions.
A color change is observed in the solid compound or its solution (e.g., yellowing). This often indicates oxidation or the formation of degradation products.1. Do not use the discolored material if quantitative results are critical. 2. Order a fresh batch of the compound and store it under the recommended conditions (2-8°C, dry, dark, and optionally under inert gas).
Poor solubility of the compound. The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.1. Confirm the appropriate solvent for your desired concentration. 2. If the compound was previously soluble in a particular solvent and now it is not, this is a strong indicator of degradation.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

G start Experimental Anomaly Observed (e.g., low activity, new peaks) check_storage Review Storage Conditions (Solid & Solution) start->check_storage is_storage_ok Storage Conditions Correct? check_storage->is_storage_ok check_purity Assess Purity of Current Stock (e.g., HPLC, LC-MS) is_storage_ok->check_purity Yes implement_storage Implement Correct Storage: - 2-8°C, Dry, Dark - Inert Gas (Optional) is_storage_ok->implement_storage No is_pure Is Compound Pure? check_purity->is_pure prepare_fresh Prepare Fresh Solution from Solid Stock is_pure->prepare_fresh No repeat_exp Repeat Experiment is_pure->repeat_exp Yes prepare_fresh->repeat_exp result_ok Problem Resolved? repeat_exp->result_ok investigate_further Investigate Other Experimental Variables (e.g., assay conditions) result_ok->investigate_further No end_success Success: Continue Research result_ok->end_success Yes order_new Order New Compound Batch order_new->prepare_fresh implement_storage->order_new end_fail Issue Persists: Consult Technical Support investigate_further->end_fail

Caption: Troubleshooting workflow for experimental issues.

References

  • Ashton, T. D., & Smith, J. A. (2010). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 110(3), 1548-1587. [Link]

  • Plaza, F., et al. (2011). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 145-151. [Link]

Sources

Troubleshooting unexpected results in 4,5-Dimethyl-2-(piperazin-1-yl)thiazole assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole Assays

Welcome to the technical support center for researchers utilizing this compound and related heterocyclic compounds in their assays. This guide is designed to provide in-depth, field-proven insights into troubleshooting unexpected experimental results. Our approach moves beyond simple checklists to explain the causality behind common issues, empowering you to build robust, self-validating experimental designs.

Part 1: Foundational Troubleshooting - Is the Issue with the Compound or the System?

Unexpected results often originate from foundational experimental variables rather than the specific mechanism of the compound itself. Before investigating compound-specific effects, it is crucial to ensure the integrity of the assay system.

Q1: My results are not reproducible across experiments. What are the primary sources of variability I should investigate?

Potential Causes & Scientific Rationale:

  • Cellular Health and Passage Number: Cells at high passage numbers can undergo phenotypic and genotypic drift, altering their response to stimuli. Stressed or unhealthy cells will respond inconsistently.[1]

  • Inconsistent Seeding Density: Even minor differences in initial cell numbers per well can lead to large variations in the final readout, especially in proliferation or cytotoxicity assays.[2]

  • Reagent Preparation and Handling: Inconsistent thawing, mixing, or aging of critical reagents (e.g., media, serum, assay kits) is a frequent source of error. Every additional step in a protocol introduces a potential source of variation.[2]

  • Microplate Inconsistencies: The choice of microplate material, color, and surface treatment is critical for different detection methods. Using an incorrect plate type can dramatically affect signal-to-noise ratios.[3] For instance, using a clear-bottom plate for a luminescence assay can lead to signal bleed-through between wells.[2]

Troubleshooting Workflow:

  • Standardize Cell Culture:

    • Create a cell bank of a low-passage, validated cell line.

    • Thaw a new vial for each set of experiments and do not exceed a pre-determined passage number.

    • Regularly test for mycoplasma contamination.

    • Always perform a cell count immediately before seeding plates; do not rely on confluency estimates.

  • Optimize Pipetting and Liquid Handling:

    • Use calibrated pipettes and employ consistent technique (e.g., reverse pipetting for viscous solutions).

    • For multi-well plates, create a master mix of reagents to add to all wells, rather than adding components individually. This minimizes well-to-well variation.[2]

  • Validate Assay Plates:

    • For Absorbance: Use clear, flat-bottom plates.

    • For Fluorescence: Use black plates to reduce background and light scatter.[4]

    • For Luminescence: Use white plates to maximize the signal.[2]

    • Always use tissue-culture treated plates for adherent cells.[2]

G cluster_0 Problem Identification cluster_2 Resolution Paths Start High Data Variability Observed Cell_Health Verify Cell Health & Passage Number Start->Cell_Health Is cell passage low & health optimal? Reagent_Prep Check Reagent Consistency Start->Reagent_Prep Are reagents freshly prepared & consistent? Plate_Choice Confirm Correct Microplate Type Start->Plate_Choice Is the plate appropriate for the assay? Instrumentation Validate Instrument Settings (Gain, Flashes) Start->Instrumentation Are reader settings optimized? Standardize_Culture Standardize Cell Culture Protocol Cell_Health->Standardize_Culture No SOP_Reagents Implement SOP for Reagents Reagent_Prep->SOP_Reagents No Optimize_Plate Select & Test Optimal Plate Plate_Choice->Optimize_Plate No Calibrate_Reader Calibrate & Optimize Reader Instrumentation->Calibrate_Reader No System_OK System is Stable. Proceed to Compound-Specific Issues. Standardize_Culture->System_OK SOP_Reagents->System_OK Optimize_Plate->System_OK Calibrate_Reader->System_OK

Sources

Technical Support Center: Troubleshooting Cell Viability Challenges with 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4,5-Dimethyl-2-(piperazin-1-yl)thiazole in their experimental workflows. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding unexpected cell viability outcomes. As specialists in cellular and molecular assays, we understand that inconsistent or unexpected data can be a significant roadblock. This guide is structured to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your results.

A critical introductory note: Specific biological activity and detailed cytotoxic profiles for this compound (CAS: 69389-13-5) are not extensively documented in peer-reviewed literature. Therefore, this guide draws upon established principles for small molecule screening, known characteristics of the broader thiazole and piperazine-containing chemical classes, and field-proven laboratory expertise. Many thiazole-based compounds are known to possess potent biological activities, including the induction of apoptosis.[1][2]

Part 1: Foundational Troubleshooting - Is It the Compound or the Assay?

Before delving into complex biological mechanisms, it is imperative to validate the fundamental components of your experimental setup. Issues related to compound handling and assay choice are the most common sources of error in cell viability studies.

FAQ 1: My cells show drastically reduced viability at all tested concentrations of this compound, even very low ones. What is the most likely cause?

This scenario often points to issues with compound solubility and solvent toxicity rather than specific, potent cytotoxicity.

Causality: Many organic small molecules have poor aqueous solubility.[3] To get them into a cell culture medium, a high-concentration stock is typically made in an organic solvent like Dimethyl Sulfoxide (DMSO). If the compound precipitates when diluted into your aqueous assay medium, the effective concentration is unknown, and the precipitate itself can cause non-specific cell death.[4] Furthermore, the final concentration of the solvent in the well is critical. While often considered benign, DMSO can exhibit cytotoxic effects on its own, typically at concentrations above 0.5% v/v, though this can be cell-line dependent.[5][6]

Troubleshooting Workflow:

A Start: Unexpectedly High Cytotoxicity B Prepare Highest Concentration in Media A->B C Incubate at 37°C for 1-2 hours B->C D Visually Inspect for Precipitate (Tyndall effect, microscope) C->D E Precipitate Observed? D->E F ACTION: 1. Lower Highest Concentration 2. Use Alternative Solubilization Method 3. Re-evaluate Stock Concentration E->F Yes G No Precipitate Observed E->G No H Prepare Vehicle Control Plate: Cells + Media + Solvent (at all dilutions) G->H I Run Viability Assay on Vehicle Control Plate H->I J Does Vehicle Control Show Toxicity? I->J K ACTION: 1. Reduce Final Solvent Concentration (<0.5%) 2. Test Alternative Solvents J->K Yes L Vehicle is Not Toxic. Proceed to Assay Interference Troubleshooting J->L No

Caption: Troubleshooting workflow for compound solubility and solvent toxicity.

Recommended Solvent Concentration Limits

SolventTypical Max Concentration (v/v)Notes
DMSO < 0.5% Can affect cell differentiation at low concentrations. Always include a vehicle control.[7]
Ethanol < 0.5% Can be more cytotoxic than DMSO for some cell lines.[5]
Methanol < 0.1% Generally more toxic than Ethanol or DMSO.
Protocol 1: Visual Solubility Assessment
  • Preparation: Prepare the highest concentration of this compound that you intend to test directly in your complete cell culture medium. For example, if your 10 mM DMSO stock is diluted 1:100 to get a 100 µM final concentration, add 1 µL of the stock to 99 µL of medium in a clear microcentrifuge tube.

  • Incubation: Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours.[8]

  • Inspection: Hold the tube against a dark background and shine a light through it (the Tyndall effect) to check for cloudiness or visible precipitate. A small drop can also be examined under a microscope.

  • Action: If precipitation is observed, you must lower the top concentration of your dose-response curve or explore alternative solubilization strategies.[3]

Part 2: Assay-Specific Artifacts - The Thiazole Ring and Tetrazolium Dyes

A significant and often overlooked issue arises from the chemical structure of the compound itself. Thiazole-containing compounds are known to interfere with common colorimetric viability assays that use tetrazolium salts like MTT, XTT, and MTS.[9][10]

FAQ 2: My MTT assay results are inconsistent. Sometimes the compound appears toxic, and other times it seems to increase viability. What could be happening?

This is a classic sign of assay interference. The core chemistry of the MTT assay can be compromised by the inherent reducing potential of your test compound.

Causality: MTT and similar assays rely on the reduction of a yellow tetrazolium salt to a purple (MTT) or orange (XTT) formazan product by mitochondrial dehydrogenases in living cells.[9] The amount of colored formazan is used as a proxy for the number of viable, metabolically active cells. However, compounds with certain chemical motifs, including some thiazoles and compounds with free thiol groups, can directly reduce the tetrazolium salt in a cell-free environment.[11][12] This leads to a strong color signal that is independent of cell viability, masking true cytotoxicity and creating false-positive results (i.e., making a toxic compound appear safe or even proliferative).

Troubleshooting Workflow:

A Start: Inconsistent Viability Data (Suspect Assay Interference) B Prepare a Cell-Free Control Plate A->B C Add: 1. Media Only (Blank) 2. Media + Vehicle 3. Media + Compound (at all dilutions) B->C D Add MTT/XTT Reagent to all wells C->D E Incubate as per protocol D->E F Read Absorbance E->F G Does Compound + Media show higher absorbance than Media + Vehicle? F->G H ACTION: Compound is directly reducing the dye. MTT/XTT assay is unreliable for this compound. G->H Yes J No significant absorbance increase. Interference is unlikely. Proceed to Biological Investigation. G->J No I ACTION: Switch to an orthogonal viability assay: - Resazurin (AlamarBlue) - ATP-based (CellTiter-Glo) - Real-time impedance - Direct cell counting (Trypan Blue) H->I

Caption: Decision workflow for diagnosing tetrazolium assay interference.

Protocol 2: Cell-Free Interference Assay
  • Plate Setup: Use a 96-well plate. Do not add any cells.

  • Controls:

    • Medium Blank: Add 100 µL of your complete cell culture medium.

    • Vehicle Control: Add 100 µL of medium containing the highest concentration of your solvent (e.g., 0.5% DMSO).

    • Compound Wells: Add 100 µL of medium containing your serial dilutions of this compound.

  • Reagent Addition: Add the MTT or XTT reagent to all wells according to the manufacturer's protocol.[9]

  • Incubation: Incubate the plate for the standard duration (e.g., 2-4 hours at 37°C).

  • Readout: If using MTT, add the solubilization solution. Read the plate on a spectrophotometer at the appropriate wavelength.

  • Analysis: Subtract the absorbance of the medium blank from all other readings. If the absorbance in the compound-containing wells is significantly higher than the vehicle control, you have confirmed direct assay interference.

Part 3: Biological Investigation - Confirming True Cytotoxicity

If you have ruled out solubility issues, solvent toxicity, and assay interference, the observed decrease in viability is likely a genuine biological effect. The piperazine-thiazole scaffold is frequently associated with the induction of apoptosis (programmed cell death).[13][14][15]

FAQ 3: I've confirmed that my compound is not interfering with my assay and the solvent is safe. How can I determine the mechanism of cell death?

The next logical step is to investigate the hallmarks of apoptosis. A key event in apoptosis is the activation of a cascade of enzymes called caspases.

Causality: Many anticancer agents, including some piperazine and thiazole derivatives, exert their effects by triggering the intrinsic or extrinsic apoptotic pathways.[2] These pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a variety of cellular substrates, leading to the orderly dismantling of the cell.

Recommended Follow-up Experiments:

  • Apoptosis vs. Necrosis Staining: Use flow cytometry with Annexin V and a viability dye (like Propidium Iodide or 7-AAD) to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V positive population is a strong indicator of apoptosis.[10]

  • Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3/7, Caspase-8, Caspase-9) using luminescence- or fluorescence-based assays. An increase in caspase activity provides direct evidence of apoptosis induction.

  • Western Blot Analysis: Probe for the cleavage of PARP (Poly (ADP-ribose) polymerase), a well-known substrate of Caspase-3. The appearance of the cleaved PARP fragment is a hallmark of apoptosis.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Plate cells in a 6-well plate and treat with this compound at your determined IC50 concentration (and a negative control) for a relevant time period (e.g., 24, 48 hours).

  • Cell Harvest: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry without delay.

    • Healthy Cells: Annexin V negative, PI negative.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

    • Necrotic Cells: Annexin V negative, PI positive.

References

  • Kłys, A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(13), 5014-5021. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. Available from: [Link]

  • Kłys, A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. Available from: [Link]

  • Chen, Y. C., et al. (2011). Improving the interferences of methyl thiazolyl tetrazolium and IL-8 assays in assessing the cytotoxicity of nanoparticles. Toxicology in Vitro, 25(8), 1745-1751. Available from: [Link]

  • Stoyanova, E., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(15), 4993. Available from: [Link]

  • de Oliveira, A. C. S., et al. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. Journal of Environmental Science and Health, Part B. Available from: [Link]

  • Altintop, M. D., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available from: [Link]

  • Capan, G., et al. (2022). Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. ResearchGate. Available from: [Link]

  • El-gazzar, M. G., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14, 24525-24545. Available from: [Link]

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  • Dyguda-Kazimierowicz, E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(16), 4987. Available from: [Link]

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Technical Support Center: Enhancing the Bioavailability of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers engaged in the optimization of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole and its analogs. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address the common challenges encountered when aiming to improve the oral bioavailability of this chemical scaffold. Our approach is grounded in fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) principles to provide not just solutions, but a clear rationale for each experimental step.

Section 1: Foundational Troubleshooting - Addressing Poor Aqueous Solubility

Poor solubility is a primary hurdle for many new chemical entities, limiting their dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1] If your compound is exhibiting low bioavailability, assessing and correcting solubility issues is the logical first step.

Question: My initial in vivo screens of this compound show very low plasma exposure after oral dosing. Where should I begin my investigation?

Answer: The most probable initial bottleneck is poor aqueous solubility. Before exploring complex metabolic or permeability issues, you must ensure the compound can dissolve in the gastrointestinal (GI) tract. The basic piperazine nitrogen on your molecule provides a key handle for initial modifications.

Troubleshooting Steps:

  • Characterize pH-Dependent Solubility: The piperazine moiety is basic. You must determine the compound's solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). A significant increase in solubility at lower pH suggests that dissolution may be favorable in the stomach but could precipitate in the more neutral environment of the intestine.

  • Consider Salt Formation: Salt formation is a highly effective and common method for increasing the dissolution rate of ionizable drugs.[2][3] By converting the basic piperazine to a salt, you create a more polar, water-soluble form that can dramatically improve its dissolution profile.[4][5]

    • Why it works: The salt form readily dissociates in aqueous media, bypassing the high energy barrier required to break up the crystalline lattice of the freebase form.[2]

    • Recommended Action: Screen a variety of pharmaceutically acceptable counterions (e.g., hydrochloride, mesylate, sulfate, tartrate) to find a salt that provides optimal solubility, stability, and manufacturability. The choice of salt can be critical, as different salts can lead to significant differences in solubility and stability.[5]

  • Physical Modifications: If salt formation is insufficient or not viable, physical modification techniques can be employed.[1]

    • Micronization: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7] Techniques like air-jet milling are common.[8]

    • Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymer matrix.[9] Amorphous forms lack a crystalline structure, making them more readily soluble.[10] This is a powerful technique for significantly enhancing the solubility of poorly soluble compounds.[9]

Data Interpretation for Solubility Enhancement
Strategy Mechanism of Action Typical Fold Increase in Solubility Key Considerations
pH Adjustment Increases the proportion of the more soluble, ionized form of the drug.[11]Variable (highly pH-dependent)Risk of precipitation in different GI segments; may not be effective for all compounds.
Salt Formation Creates a more polar, ionized form that dissolves more readily than the freebase.[2][4]10x - 1000xRequires an ionizable center; stability and hygroscopicity of the salt form must be evaluated.
Micronization Increases surface area, leading to a faster dissolution rate.[7]2x - 10xDoes not increase equilibrium solubility, only the rate of dissolution.
Amorphous Solid Dispersion Prevents crystallization, keeping the drug in a higher-energy, more soluble amorphous state.[9][10]10x - >1000xPhysical stability of the amorphous form during storage is a critical concern.

Section 2: Overcoming Permeability and Efflux Barriers

If your modified compound demonstrates good solubility but still suffers from poor absorption, the next barrier to investigate is its ability to permeate the intestinal epithelium.

Question: My compound is now highly soluble as a hydrochloride salt, but the oral bioavailability has only marginally improved. What is the likely cause?

Answer: This classic scenario points toward a permeability issue. The compound may be dissolving in the gut but is unable to efficiently cross the intestinal cell layer to enter the bloodstream. Two primary factors are at play: passive permeability and active efflux.

Troubleshooting Workflow:

G start Compound has High Solubility, Low Bioavailability pampa Run Parallel Artificial Membrane Permeability Assay (PAMPA) start->pampa low_papp Low Papp (<1 x 10⁻⁶ cm/s) pampa->low_papp Assess Passive Permeability high_papp High Papp (>5 x 10⁻⁶ cm/s) pampa->high_papp caco2 Run Caco-2 Permeability Assay efflux_ratio Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) caco2->efflux_ratio increase_lipo Problem: Poor passive diffusion. Action: Increase lipophilicity. (e.g., add non-polar groups) low_papp->increase_lipo high_papp->caco2 Passive diffusion is good, check active transport er_high ER > 2 efflux_ratio->er_high er_low ER < 2 efflux_ratio->er_low pgp_substrate Problem: P-gp Efflux Substrate. Action: Modify structure to reduce P-gp recognition or add P-gp inhibitor. er_high->pgp_substrate metabolism Permeability is not the issue. Action: Investigate metabolic stability (See Section 3) er_low->metabolism

  • Assess Passive Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to evaluate a compound's ability to diffuse across a lipid membrane.[12][13] This assay isolates passive transport, providing a clean measure of the molecule's intrinsic permeability.[14]

  • Evaluate Active Transport and Efflux (Caco-2 Assay): If passive permeability is moderate to high, you must investigate active transport phenomena. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier, complete with efflux transporters like P-glycoprotein (P-gp).[15][16]

    • Why it's critical: P-gp is an efflux pump that actively transports drugs from inside the intestinal cells back into the gut lumen, thereby reducing net absorption and bioavailability.[17][18][19]

    • Methodology: By measuring permeability in both directions (Apical-to-Basolateral and Basolateral-to-Apical), you can calculate an Efflux Ratio (ER). An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[20]

Question: My compound is a P-gp substrate. How can I modify the structure to overcome this?

Answer: Reducing P-gp efflux requires modifying the molecule to disrupt its recognition by the transporter. There is no single solution, but several strategies have proven effective:

  • Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Capping or removing these can reduce affinity.

  • Increase Lipophilicity/Bulk: While seemingly counterintuitive, sometimes adding bulky, lipophilic groups can sterically hinder the compound from fitting into the P-gp binding pocket.[21][22] However, a delicate balance must be struck, as excessive lipophilicity can decrease solubility.[]

  • Introduce a Polar or Charged Group: Strategically placing a polar or charged group can also disrupt the hydrophobic interactions necessary for P-gp binding.

Section 3: Addressing Metabolic Instability

A compound can have excellent solubility and permeability but still exhibit poor bioavailability if it is rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism).

Question: My compound has good solubility and permeability (low efflux ratio), but in vivo exposure remains low. What's the next step?

Answer: This profile strongly suggests that your compound is susceptible to rapid metabolism. The primary enzymes responsible for drug metabolism are the Cytochrome P450s (CYPs) located in the liver.[24] A liver microsomal stability assay is the standard in vitro tool to assess this.

Troubleshooting Steps:

  • Run a Microsomal Stability Assay: This assay incubates your compound with liver microsomes (which contain CYP enzymes) and measures the rate at which the parent compound disappears over time.[25][26] The output is typically expressed as half-life (t½) or intrinsic clearance (CLint).[27] A short half-life (< 30 minutes) indicates high metabolic liability.

  • Identify Metabolic "Hotspots": The this compound scaffold has several potential sites for metabolism. Thiazole rings are known to be susceptible to oxidation by CYPs, which can lead to reactive metabolites and ring opening.[28][29][30][31][32] The piperazine ring and methyl groups are also common sites of oxidation.

G

  • Metabolite Identification: Using LC-MS/MS, you can identify the structures of the metabolites formed during the microsomal assay.[33] This provides direct evidence of which part of the molecule is being modified.

Question: I've confirmed that the thiazole ring is the primary site of metabolism. What modifications can I make to improve stability?

Answer: To improve metabolic stability, you need to block the sites of metabolism. This is often referred to as a "metabolic block" strategy.

  • Introduce Electron-Withdrawing Groups: Adding an electron-withdrawing group (e.g., a halogen) to the thiazole ring can decrease its electron density, making it less susceptible to oxidation by CYP enzymes.

  • Steric Hindrance: Placing a bulky group near the site of metabolism can sterically shield it from the active site of the metabolizing enzyme.

  • Isosteric Replacement: In some cases, it may be necessary to replace the thiazole ring entirely with a more metabolically stable heterocycle, assuming the thiazole is not essential for pharmacological activity.

Section 4: Advanced Strategy - The Prodrug Approach

Question: I am struggling to balance solubility, permeability, and metabolic stability simultaneously. Is there an alternative approach?

Answer: Yes. When fundamental properties are difficult to optimize concurrently, a prodrug strategy is an excellent solution.[34][35] A prodrug is an inactive derivative of the parent drug that is designed to overcome a specific barrier and then convert to the active drug in the body.[36]

G Prodrug Prodrug (e.g., Ester on Piperazine N) High Permeability, Low Solubility Absorption Passive Diffusion across Gut Wall Prodrug->Absorption 1. Absorption Enzymatic_Cleavage Enzymatic Cleavage (e.g., by Esterases in Blood/Liver) Absorption->Enzymatic_Cleavage 2. In Circulation Active_Drug Active Parent Drug Released (this compound) Enzymatic_Cleavage->Active_Drug 3. Bioactivation

  • For Solubility/Permeability Issues: You can attach a lipophilic, cleavable moiety to the piperazine nitrogen.[37] This masks the polar amine, increasing the overall lipophilicity and enhancing passive permeability.[38] Once absorbed into the bloodstream, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[38]

  • For Targeting: Prodrugs can also be designed to be recognized by specific uptake transporters in the gut, such as the PepT1 transporter, effectively hijacking them to improve absorption.[38]

This approach allows you to temporarily modify the molecule to overcome a specific ADME barrier without compromising the pharmacological activity of the final compound.[36]

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Objective: To determine the kinetic solubility of the test compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Materials: Test compound, DMSO, PBS (pH 7.4), 96-well plates, plate shaker, plate reader.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a test compound.[12]

  • Materials: PAMPA "sandwich" plates (donor and acceptor plates), phosphatidylcholine in dodecane solution, PBS, DMSO, test compound.

  • Procedure:

    • Coat the filter of the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.[39]

    • Fill the wells of the acceptor plate with 300 µL of PBS containing 5% DMSO.[14]

    • Prepare the test compound at 200 µM in PBS.

    • Add 200 µL of the test compound solution to the donor plate wells.[39]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

    • Incubate at room temperature for 5 hours with gentle shaking.[12]

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3: Caco-2 Bidirectional Permeability Assay
  • Objective: To determine the permeability and efflux ratio of a test compound.[15]

  • Materials: Caco-2 cells cultured on Transwell inserts for 21 days, Hank's Balanced Salt Solution (HBSS), test compound.

  • Procedure:

    • Verify the integrity of the Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[40]

    • Wash the monolayers with pre-warmed HBSS.

    • A-to-B Transport: Add the test compound (typically at 10 µM) to the apical (A) side and drug-free buffer to the basolateral (B) side.

    • B-to-A Transport: In a separate set of wells, add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.

    • Incubate at 37°C for 2 hours with gentle shaking.[15]

    • At the end of the incubation, take samples from both compartments and analyze the compound concentration by LC-MS/MS.

    • Calculate Papp for both directions and determine the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

Protocol 4: Liver Microsomal Stability Assay
  • Objective: To determine the in vitro metabolic stability of a test compound.[25]

  • Materials: Liver microsomes (human or other species), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, ice-cold acetonitrile.[25][27]

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[24]

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).[25]

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile to stop the reaction.[33]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

    • Calculate the half-life (t½) by plotting the natural log of the remaining compound concentration versus time.

References

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  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (n.d.). PubMed.

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.

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  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2020). Journal of Applied Pharmaceutical Science.

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  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.

  • P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. (n.d.). PubMed.

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Omics Online.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.

  • P-glycoprotein and its role in drug-drug interactions. (n.d.). The University of Queensland.

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Symeres.

  • How Does Lipophilicity Affect Drug Absorption and Bioavailability?. (2024). Pay Times.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH).

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.

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Technical Support Center: Refining Purification Methods for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole. Recognizing the compound's basic nature and potential for challenging purifications, this document offers a structured approach to troubleshooting common issues. It combines theoretical principles with practical, field-proven protocols to empower users to achieve high purity and yield. The guide is organized into a frequently asked questions (FAQs) section for quick reference and a detailed troubleshooting section for in-depth problem-solving, supplemented by step-by-step experimental protocols and visual workflow diagrams.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. Such structures are prevalent in medicinal chemistry and serve as key building blocks in the synthesis of pharmacologically active agents.[1][2] The presence of the basic piperazine ring imparts specific physicochemical properties that can complicate purification. Achieving high purity is critical, as even trace impurities can confound biological assays and compromise the integrity of downstream applications. This document addresses the common hurdles encountered during the purification of this and structurally related basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with the synthesis of this compound?

A1: Impurities often stem from starting materials or side reactions. Common contaminants may include unreacted piperazine, starting thiazole derivatives, and potentially disubstituted by-products where a second thiazole unit has reacted with the piperazine ring.[3] Residual solvents from the reaction or initial work-up are also common.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase with an appropriate ion-pairing agent or pH-modified mobile phase, provides quantitative data. Structural confirmation and purity are definitively determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q3: What are the expected physical properties of pure this compound?

A3: While specific data may vary, compounds of this class are typically off-white to yellowish solids or viscous oils at room temperature. The melting point will be sharp for a pure crystalline solid. It is advisable to consult the specific batch's certificate of analysis or empirical data from a purified sample.

Q4: What general safety precautions should be taken when handling this compound?

A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, lab coat, and appropriate gloves. Avoid inhalation of dust or vapors and prevent skin contact.

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: My crude product is a persistent oil and fails to crystallize. How can I isolate a solid?

  • Underlying Cause: The product may have a low melting point, or the presence of impurities is depressing the freezing point. Piperazine derivatives, being basic, can sometimes be challenging to crystallize as free bases.[4]

  • Solution: Salt Formation for Recrystallization. A highly effective strategy is to convert the basic free base into a salt.[4][5] Salts are ionic, have higher melting points, and often form well-defined, stable crystals.

    • Acid Selection: Common choices include hydrochloric acid (HCl), fumaric acid, or acetic acid.[4][6] The choice can influence crystal quality and solubility.

    • Procedure: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Stoichiometrically add a solution of the selected acid (e.g., HCl in isopropanol).[4]

    • Isolation: The resulting salt will often precipitate. The mixture can be stirred at room temperature or cooled in an ice bath to maximize yield. The crystalline salt is then collected by vacuum filtration.

    • Liberation (Optional): If the free base is required, the purified salt can be dissolved in water, basified (e.g., with NaHCO₃ or NaOH), and the pure product can be extracted with an organic solvent like dichloromethane or ethyl acetate.[4][7]

Problem 2: During silica gel column chromatography, my compound streaks badly (tails), leading to poor separation.

  • Underlying Cause: This is a classic issue when purifying basic compounds like amines on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atoms of the piperazine ring, causing the compound to "stick" and elute slowly and broadly.[4]

  • Solution 1: Mobile Phase Modification. The most common solution is to add a basic modifier to the eluent. This modifier competes with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[4][5]

    • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your ethyl acetate/hexane or dichloromethane/methanol eluent system.[4] This is often sufficient for moderately basic compounds.

    • Ammonia: For more strongly basic compounds, using a pre-mixed solution of 7N ammonia in methanol as the polar component of your mobile phase (e.g., 1-5% of a 7N NH₃/MeOH solution in dichloromethane) is highly effective.[4][8]

  • Solution 2: Use a Different Stationary Phase. If mobile phase modification is insufficient, consider alternative stationary phases.

    • Basic Alumina: Alumina can be purchased in acidic, neutral, or basic grades.[9] Basic alumina is an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing.[10][11]

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, effectively neutralizing the acidic sites and providing a more inert surface for the separation of bases.[11]

Technique Advantages Disadvantages Best For...
Silica + TEA/NH₃ Inexpensive, readily available.May not completely eliminate tailing for very basic compounds.General-purpose purification of moderately basic amines.[4]
Basic Alumina Excellent peak shape for basic compounds.Can be less predictable than silica; activity can vary.[9]Compounds that show intractable tailing on silica.[11]
Reverse-Phase C18 Good for polar compounds.Requires aqueous mobile phases; product isolation can be more difficult.Purifying highly polar basic compounds or salts.[10]

Problem 3: My NMR spectrum shows that starting materials are still present after purification.

  • Underlying Cause: The starting materials have similar polarity to the product, making them difficult to separate by standard chromatography or recrystallization.

  • Solution: Acid-Base Extraction. This liquid-liquid extraction technique leverages the basicity of your product to move it between immiscible organic and aqueous layers, leaving neutral or acidic impurities behind.[7][12]

    • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl).[13] Your basic product will react to form a water-soluble ammonium salt and move into the aqueous layer. Any unreacted neutral or acidic starting materials will remain in the organic layer.

    • Separation: Separate the two layers. Discard the organic layer containing the impurities.

    • Basification & Re-extraction: Add the aqueous layer back to the separatory funnel and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). This neutralizes the salt and regenerates the water-insoluble free base.[7]

    • Final Extraction: Extract the aqueous layer several times with fresh portions of organic solvent. The combined organic layers now contain your purified product.

    • Drying & Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for purifying a crude basic compound like this compound.

Purification_Workflow Troubleshooting Purification of Basic Compounds start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil/gum is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes salt_formation Perform Salt Formation (e.g., with HCl in EtOH) then Recrystallize Salt is_oily->salt_formation check_purity_1 Assess Purity (TLC/NMR) recrystallize->check_purity_1 salt_formation->check_purity_1 pure_product_1 Pure Product check_purity_1->pure_product_1 Pure impure_product Product is Impure check_purity_1->impure_product Impure purification_method Choose Primary Purification Method impure_product->purification_method acid_base Acid-Base Extraction purification_method->acid_base Impurity polarity is very different chromatography Column Chromatography purification_method->chromatography Impurity polarity is similar check_purity_2 Assess Purity (TLC/NMR) acid_base->check_purity_2 troubleshoot_chrom Chromatography Issues? chromatography->troubleshoot_chrom check_purity_2->chromatography Still Impure pure_product_2 Pure Product check_purity_2->pure_product_2 Pure troubleshoot_chrom->check_purity_2 No tailing Streaking/Tailing Observed troubleshoot_chrom->tailing Yes add_tea Add 1% TEA or NH3/MeOH to Mobile Phase tailing->add_tea add_tea->chromatography

Caption: Decision tree for purifying basic compounds.

Detailed Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude oily product (e.g., 5.0 g) in a minimal amount of isopropanol (approx. 15-20 mL) with gentle warming if necessary.

  • Acidification: While stirring, slowly add a solution of 2 M hydrochloric acid in isopropanol dropwise until the solution reaches a pH of approximately 2 (check with pH paper). An immediate precipitate should form.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for an additional hour to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified hydrochloride salt in a vacuum oven at 40-50 °C to a constant weight.

  • (Optional) Liberation of Free Base: Dissolve the dried salt in deionized water (50 mL). Cool the solution in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is > 8. Extract the aqueous solution with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 95:5 mixture of Dichloromethane (DCM) / Methanol (MeOH). Add one drop of triethylamine (TEA) to the TLC development chamber. Aim for an Rf value of 0.2-0.3 for the product spot, which should be round and well-defined.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent (e.g., 98:2 DCM/MeOH + 0.5% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or just DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, applying positive pressure. Collect fractions (e.g., 10-15 mL each) in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent and TEA under reduced pressure using a rotary evaporator to obtain the purified compound.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives. Retrieved from BenchChem technical documents.[4]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][7]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link][8]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][12]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link][5]

  • Reddit r/Chempros. (2021). Purification of strong polar and basic compounds. Retrieved from [Link][10]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link][13]

  • Kozak, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link][3]

  • ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link][11]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link][14]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1874-1880. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link][9]

  • Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives. Retrieved from [15]

  • Google Patents. (1959). US2919275A - Purification of piperazine. Retrieved from [6]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54765302. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62388827. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91864570. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521080. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15847444. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link][1]

  • Der Pharma Chemica. (n.d.). Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. Retrieved from [Link][2]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link][23]

  • MassBank of North America. (n.d.). 4-thiazolecarboxylic acid, 2-[4-[(2,5-dimethylphenyl)methyl]-1-piperazinyl]-, ethyl ester. Retrieved from [Link][24]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62510, 4,5-Dimethylthiazole. Retrieved from [Link][25]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link][26]

  • SciSpace. (n.d.). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Retrieved from [Link][27]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link][28]

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Validation & Comparative

A Comparative Guide to Kinase Inhibitor Profiling: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a preliminary hit to a potential clinical candidate is paved with rigorous comparative analysis. This guide provides an in-depth, technical comparison of a novel investigational compound, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, against a panel of well-characterized and clinically relevant kinase inhibitors: Dasatinib, Sunitinib, and Gefitinib.

The thiazole and piperazine scaffolds are prevalent in medicinal chemistry, known to interact with a variety of biological targets.[1][2] While the specific kinase inhibitory profile of this compound is under active investigation, this guide will utilize a hypothetical, yet plausible, target profile to illustrate the essential methodologies and comparative frameworks used in preclinical drug discovery. This approach is designed to provide a practical roadmap for evaluating novel kinase inhibitors.

The Kinase Inhibitor Landscape: A Tale of Selectivity and Multi-Targeting

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][3] Kinase inhibitors can be broadly categorized by their targeting strategy:

  • Multi-targeted inhibitors , such as Dasatinib and Sunitinib, are designed to inhibit several different kinases. This can lead to broad efficacy across different cancer types but may also result in more off-target effects.

  • Selective inhibitors , such as Gefitinib, are designed to target a specific kinase or a small subset of kinases.[4] This can lead to a more favorable side-effect profile but may be effective in a more limited patient population.

Our comparator drugs represent both of these classes:

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[5][6][7] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][8]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, c-KIT, and FLT3.[9][10][11] It is used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[10][11]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12][13][14] It is primarily used to treat non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[13][14]

Hypothetical Kinase Profile of this compound

For the purpose of this guide, we will hypothesize that initial screening has revealed this compound to be a potent inhibitor of both Aurora Kinase A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual-targeting profile suggests potential applications in cancers where both cell cycle progression and angiogenesis are critical.

Comparative Analysis of Kinase Inhibitory Potency

The following table presents a hypothetical comparison of the half-maximal inhibitory concentrations (IC50) of our investigational compound and the selected established inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)Gefitinib (IC50, nM)
Aurora A15>10,000>10,000>10,000
VEGFR2251.59>10,000
BCR-ABL>10,000<1>10,000>10,000
SRC>5,0000.8150>10,000
c-KIT800792>10,000
PDGFRβ1,2001.15>10,000
EGFR>10,000>1,000>10,0002-37

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound is a potent and selective inhibitor of Aurora A and VEGFR2, with significantly less activity against the primary targets of Dasatinib and Sunitinib. Its lack of EGFR inhibition clearly distinguishes it from Gefitinib.

Mechanistic Insights: Signaling Pathways and Inhibition

To understand the functional consequences of kinase inhibition, it is crucial to consider the signaling pathways in which these kinases operate.

EGFR Signaling Pathway and its Inhibition by Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[12][15] Gefitinib acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, preventing its activation.[12][14]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR ATP -> ADP Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) pEGFR->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental assays. Both in vitro (biochemical) and cell-based assays are essential for a comprehensive evaluation.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.[3]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. A luminescent signal is generated from the ADP.[3]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase (e.g., Aurora A or VEGFR2), a suitable substrate peptide, and ATP in a kinase assay buffer.

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Addition Add Compound & Kinase to 384-well Plate Compound_Prep->Plate_Addition Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Reaction_Start Initiate Reaction with Substrate/ATP Kinase_Mix->Reaction_Start Plate_Addition->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Gen Generate Luminescent Signal from ADP Stop_Reaction->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Data_Plot Plot Dose-Response Curve Read_Plate->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context by measuring the inhibitor's activity within a living cell.[17][18]

Principle: These assays can measure the phosphorylation of a kinase's downstream substrate or the effect of kinase inhibition on cell proliferation.[17][19]

Step-by-Step Methodology (Cellular Phosphorylation Assay):

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., one that overexpresses the target kinase) in appropriate media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or DMSO control for a specified period (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Phospho-Substrate Detection:

    • The levels of the phosphorylated substrate can be quantified using various methods, such as ELISA, Western blotting, or Meso Scale Discovery (MSD) assays.[18]

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein concentration in each lysate.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of a novel kinase inhibitor, this compound, against established drugs. Through a combination of in vitro and cell-based assays, a comprehensive profile of a compound's potency, selectivity, and cellular activity can be established.

The hypothetical profile of this compound as a dual Aurora A and VEGFR2 inhibitor suggests a promising avenue for further investigation. Future studies should focus on:

  • Broad Kinase Panel Screening: To confirm the selectivity of the compound against a larger panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effects.

By following a systematic and rigorous comparative approach, researchers can effectively triage and advance the most promising kinase inhibitor candidates in the drug discovery pipeline.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
  • Gefitinib | Drug Guide - MedSchool. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023, September 28).
  • Cell-based Kinase Assays - Profacgen. (n.d.).
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.).
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
  • SUNItinib | Cancer Care Ontario. (n.d.).
  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central. (n.d.).
  • Sunitinib - Wikipedia. (n.d.).
  • A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor - PubMed. (n.d.).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH. (n.d.).
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  • Dasatinib: A second-generation BCR-ABL1 tyrosine kinase inhibitor - ChemicalBook. (2023, September 18).
  • Dasatinib | Tyrosine Kinase Inhibitor | CAS 302962-49-8 | Selleck Chemicals. (n.d.).
  • sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Erlotinib is an EGFR TKI for NSCLC and Pancreatic Cancer Research. (2023, December 1).
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (n.d.).
  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.).
  • Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays - Benchchem. (n.d.).
  • In vitro kinase assay - Protocols.io. (2023, September 23).
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (n.d.).
  • In vitro kinase assay - ResearchGate. (2023, June 27).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed Central. (n.d.).
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC - PubMed Central. (2023, December 12).
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed. (2016, July 15).

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Bridging the Bench-to-Bedside Divide: A Comparative Guide for the In Vivo Validation of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From In Vitro Promise to In Vivo Reality

The thiazole derivative, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, has emerged from initial screening campaigns as a molecule of significant interest, demonstrating potent activity in various in vitro assays.[1] Thiazole-piperazine scaffolds are frequently investigated for a range of therapeutic applications, including oncology and neurodegenerative diseases, due to their versatile biological activities.[2][3] However, the journey from a promising hit in a cell culture plate to a viable therapeutic candidate is fraught with challenges—a phenomenon often termed the translational gap. In vitro systems, while essential for initial screening and mechanistic elucidation, cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) or the intricate tumor microenvironment and systemic immune responses present in a living organism.[4][5]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously validate the in vitro findings of this compound in relevant animal models. We will move beyond simple procedural descriptions to explain the causal logic behind experimental design, ensuring that the generated data is robust, interpretable, and translatable. Our focus is on establishing a self-validating system of experiments that compares the novel agent against established benchmarks, thereby providing a clear and objective assessment of its preclinical potential.

Part 1: Synthesizing the In Vitro Evidence to Guide In Vivo Strategy

Before committing to the significant resources required for animal studies, a thorough consolidation of the in vitro data is paramount. This data forms the bedrock upon which the in vivo hypothesis is built. Based on common activities of related thiazole derivatives, we will proceed with the plausible hypothesis that this compound is a potential anti-cancer agent.[6]

In Vitro ParameterHypothetical FindingRationale for In Vivo Experimental Design
Target Engagement Potent and selective inhibitor of a key oncogenic kinase (e.g., PI3K/mTOR).Informs the selection of pharmacodynamic (PD) biomarkers (e.g., phosphorylated downstream substrates) to confirm target modulation in tumor tissue.
Cellular Activity Exhibits significant anti-proliferative and pro-apoptotic activity across a panel of human cancer cell lines (e.g., breast, colon).[3][7]Justifies the use of human cancer cell line-derived xenograft (CDX) models for initial efficacy testing.[8][9]
Selectivity Minimal cytotoxicity against normal, non-cancerous cell lines (e.g., fibroblasts).[7]Provides an early indication of a potentially favorable therapeutic window, which must be confirmed via in vivo toxicity assessments (e.g., body weight monitoring, clinical observations).
In Vitro ADME Moderate metabolic stability in liver microsomes; not a potent CYP inhibitor.Suggests oral bioavailability may be achievable but necessitates a formal pharmacokinetic (PK) study to determine the optimal dose and schedule.[10]

Table 1: Summary of foundational in vitro data and its direct implications for designing subsequent animal studies.

Part 2: Strategic Animal Model Selection and Comparative Framework

The selection of an animal model is a critical decision that directly influences the relevance and translatability of the findings. For initial efficacy validation of a compound with in vitro anti-proliferative activity, the Cell Line-Derived Xenograft (CDX) model is the industry standard.[8][9]

Rationale for CDX Model Selection:

  • Human-Relevant Target: It allows for the evaluation of a human-specific drug target within a living system.

  • Reproducibility: CDX models are well-characterized and generally offer reproducible tumor growth kinetics.

  • Efficiency: They are relatively cost-effective and time-efficient for screening novel compounds.[9]

For a more advanced and translationally relevant assessment, Patient-Derived Xenograft (PDX) models, which better retain the heterogeneity and architecture of the original human tumor, should be considered in subsequent studies.[5][8]

Comparative Agent Selection: Establishing a Benchmark

To interpret the efficacy of a novel agent, its performance must be contextualized against appropriate controls.

  • Vehicle Control: The formulation used to deliver the test compound. This is the essential negative control group to quantify the baseline tumor growth.

  • Standard-of-Care (SoC): A clinically approved and relevant therapeutic for the chosen cancer type (e.g., Paclitaxel for breast cancer; Sorafenib for hepatocellular carcinoma).[11][12] This provides a critical benchmark for efficacy and toxicity.

Part 3: Integrated Efficacy and PK/PD Study Design

A robust in vivo study does not merely measure tumor volume; it integrates efficacy, exposure, and target engagement to build a cohesive biological narrative. The following workflow outlines a comprehensive study design.

Caption: Integrated workflow for an in vivo xenograft efficacy study.

Protocol 1: Pharmacokinetic (PK) Assessment

A PK study is essential to understand if the drug is getting to the target at sufficient concentrations.[4][10] This is often performed on a "satellite" group of animals that are dosed concurrently with the efficacy groups but are used exclusively for blood collection to avoid stressing the main study animals.[13]

  • Dosing: Administer a single dose of this compound to 3-4 mice per timepoint via the intended route (e.g., oral gavage).[14]

  • Serial Blood Collection: Collect blood samples (e.g., via submandibular vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]

  • Plasma Processing: Centrifuge blood samples to isolate plasma and store at -80°C.

  • Bioanalysis: Quantify drug concentration in plasma using a validated LC-MS/MS method.

  • Parameter Calculation: Determine key PK parameters, including Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

PD analysis provides direct evidence that the drug is engaging its target and modulating the intended biological pathway in the tumor.[15]

  • Tumor Collection: At the study endpoint, excise tumors from a subset of animals from each treatment group approximately 2-4 hours post-final dose.

  • Tissue Processing: Either snap-freeze a portion of the tumor in liquid nitrogen for western blot/ELISA or fix in formalin for immunohistochemistry (IHC).

  • Target Engagement Assay: Analyze tumor lysates via western blot or ELISA to quantify the levels of the phosphorylated target kinase and its downstream substrates.

  • Mechanism of Action Assay: Use IHC to stain tumor sections for markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki-67).

Part 4: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the efficacy, PK, and PD data into a coherent story. A clear, tabular comparison is the most effective way to present these findings.

PK_PD_Efficacy_Relationship Dose Dose Administered 50 mg/kg, p.o. PK Pharmacokinetics (PK) Plasma Exposure (AUC) Dose:f1->PK:f0 Absorption & Distribution PD Pharmacodynamics (PD) Target Inhibition in Tumor PK:f1->PD:f0 Target Site Exposure Efficacy Efficacy Tumor Growth Inhibition (TGI) PD:f1->Efficacy:f0 Biological Response

Sources

The Uncharacterized Potential: A Comparative Analysis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole Against Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole-Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in a plethora of clinically approved drugs, from antimicrobials to anticancer agents.[2] When coupled with piperazine, a six-membered saturated heterocycle with two opposing nitrogen atoms, the resulting scaffold gains favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[3] This combination has proven to be a highly successful strategy in drug discovery, leading to compounds with a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6]

This guide focuses on the specific compound 4,5-Dimethyl-2-(piperazin-1-yl)thiazole (CAS 69389-13-5). Despite its straightforward structure combining these two powerful pharmacophores, a thorough review of scientific literature reveals a notable absence of published biological or pharmacological data. Therefore, to assess its potential and guide future research, this document presents a comparative analysis of this molecule against structurally similar thiazole compounds for which robust experimental data exists. By examining the structure-activity relationships (SAR) of its close analogs, we can extrapolate a scientifically grounded hypothesis regarding the likely bioactivity profile of this compound.

Comparative Analysis: Benchmarking Against Bioactive Analogs

To construct a predictive profile, we will analyze three classes of structurally related compounds for which experimental data has been published:

  • Fused-Ring Analog: 2-(Piperazin-1-yl)benzothiazole derivatives, where the 4,5-dimethyl groups are replaced by a fused benzene ring.

  • Substituted Phenyl Analog: 2-(Piperazin-1-yl)-4-phenylthiazole derivatives, to observe the effect of a bulky aromatic substituent at the 4-position.

  • N-Acyl Piperazine Analog: Thiazole derivatives where the piperazine moiety is further substituted, a common strategy to modulate activity.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The table below compares the core structures.

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target
Target Compound This compound C9H15N3S197.30-
Analog A 2-(Piperazin-1-yl)benzothiazole C11H13N3S219.31Fused benzene ring instead of two methyl groups
Analog B 2-(Piperazin-1-yl)-4-phenylthiazole C13H15N3S245.35Phenyl group at C4, H at C5 instead of two methyl groups
Analog C 2-(4-Benzoylpiperazin-1-yl)benzothiazole C18H17N3OS323.41Fused benzene ring and N-benzoyl group on piperazine

Note: Properties are for the core scaffolds. Data for specific derivatives of these analogs will be presented in the biological activity section.

The target compound is the smallest and likely most flexible of the group. The addition of a fused benzene ring (Analog A) or a phenyl group (Analog B) significantly increases molecular weight and lipophilicity, which can drastically alter target engagement and pharmacokinetic profiles. The N-benzoyl substitution in Analog C further increases size and introduces a key hydrogen bond acceptor, profoundly impacting its biological interactions.

Comparative Biological Activity: Anticancer Potential

A prominent therapeutic area for thiazole-piperazine derivatives is oncology.[4][7] The following table summarizes the cytotoxic activity (GI50 - the concentration required to inhibit cell growth by 50%) of specific benzothiazole-piperazine analogs against various human cancer cell lines.

Analog IDN-Piperazine SubstituentHUH-7 (Liver) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)Reference
C1 H (unsubstituted)>100>100>100[4]
C2 4-Fluorophenyl5.066.1216.5[4]
C3 Benzoyl2.534.315.11[4]
C4 2-Furoyl2.413.552.76[4]
Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of this chemical class:

  • The Unsubstituted Piperazine is Inactive: Analog C1, which is the direct benzothiazole counterpart to our target compound (differing only by the fused ring vs. dimethyl groups), is completely inactive (GI50 > 100 µM).[4] This strongly suggests that the secondary amine on the piperazine ring requires substitution for cytotoxic activity. Therefore, it is highly probable that This compound itself would exhibit poor anticancer activity and should be considered a scaffold for further derivatization.

  • Aromatic Substitution Drives Potency: The addition of aryl or aroyl groups to the distal nitrogen of the piperazine ring confers potent anticancer activity.[4] Both electron-withdrawing (4-fluorophenyl) and aroyl (benzoyl, furoyl) groups lead to compounds with low micromolar efficacy. The furoyl group in Analog C4 appears particularly effective across all three cell lines.[4]

  • The Thiazole Core Influences Selectivity: While the piperazine substituent is key for potency, the nature of the thiazole core (e.g., benzothiazole vs. dimethylthiazole) is expected to modulate target selectivity and pharmacokinetics. Small, non-aromatic substituents like the methyl groups in our target compound generally increase solubility and may alter the orientation of the molecule within a target's binding pocket compared to the rigid, planar benzothiazole system. This could shift its activity towards different biological targets, such as kinases or enzymes, where steric bulk is a determining factor.

Experimental Methodologies

To ensure scientific integrity and enable replication of findings, the protocols used to generate the comparative data are detailed below. The causality behind experimental choices is explained to provide a deeper understanding of the process.

General Synthesis of 2-(Piperazin-1-yl)thiazole Derivatives

The synthesis of this class of compounds typically follows a convergent strategy, allowing for diverse analogs to be created efficiently. The workflow is designed to first build the core heterocyclic structure and then introduce the desired diversity elements.

Caption: General synthetic workflow for 2-(piperazin-1-yl)thiazole analogs.

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring from readily available starting materials.[8] The subsequent nucleophilic substitution is a robust way to couple the piperazine moiety. This two-part strategy allows for modularity; different α-haloketones can be used in Step 1 to change the thiazole substituents (like in our target compound), and various commercially available piperazines can be used in Step 2 to explore the SAR of that position (as seen in Analogs C1-C4).

Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)

This protocol is based on the methodology used to generate the data for Analogs C1-C4.[4] The Sulforhodamine B (SRB) assay is a trusted and widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. The negative control (DMSO) establishes the baseline cell viability, while the positive control (a known cytotoxic drug like 5-Fluorouracil) confirms the assay is responding correctly to an active compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HUH-7, HCT-116) in appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% penicillin/streptomycin.

    • Maintain cells in an incubator at 37°C in a humidified atmosphere of 5% CO₂.

    • Expertise Note: Using cells within a low passage number range is critical to ensure consistent genetic and phenotypic characteristics, leading to reproducible results.

  • Cell Plating:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL.

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Add 100 µL of the diluted compound to the respective wells.

    • Include control wells: Medium only (blank), cells with DMSO (negative control), and cells with a standard anticancer drug (positive control).

    • Incubate the plates for 48 hours.

  • Cell Fixation and Staining:

    • Discard the supernatant. Gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with deionized water and allow them to air dry completely.

    • Add 70 µL of 0.4% (w/v) Sulforhodamine B solution (in 1% acetic acid) to each well and stain for 15 minutes at room temperature.

    • Expertise Note: The TCA fixation step is crucial as it simultaneously fixes the cells and precipitates proteins, ensuring that the SRB dye only binds to protein content proportional to the number of living cells at the end of the incubation.

  • Measurement and Analysis:

    • Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilize the bound dye by adding 150 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage growth inhibition using the formula: [(OD_control - OD_treated) / OD_control] x 100.

    • Plot the percentage inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.

Visualization of a Relevant Biological Pathway

Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical nodes in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt pathway, a common target for cancer therapeutics.

Caption: Simplified PI3K/Akt signaling pathway often targeted in cancer therapy.

Conclusion and Future Directions

While direct experimental data for This compound remains elusive, a comparative analysis against its structurally related analogs provides a strong basis for predicting its biological potential. The evidence strongly suggests that the core molecule itself is likely to be biologically inert, serving as an excellent starting scaffold rather than a final active compound. Potent bioactivity, particularly in the anticancer realm, is unlocked by N-substitution on the piperazine ring, with aroyl and aryl groups being highly effective modifications.

The substitution pattern on the thiazole ring—in this case, 4,5-dimethyl—is predicted to primarily influence the compound's physicochemical properties and target selectivity rather than conferring potency on its own. The smaller, more flexible dimethylated core, compared to a rigid benzothiazole, may grant access to different enzyme or receptor binding pockets.

Therefore, future research should focus on synthesizing a library of N-substituted derivatives of this compound to explore its potential in various therapeutic areas. Based on the robust activity of its analogs, this scaffold represents a promising, yet untapped, resource for the development of novel therapeutic agents. The protocols and SAR insights provided in this guide offer a validated roadmap for these future investigations.

References

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Reproducibility of experiments using 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Novel 2-(Piperazin-1-yl)thiazole Derivatives for Acetylcholinesterase Inhibition: A Guide to Reproducible Assessment

In the landscape of drug discovery for Alzheimer's disease, the cholinergic hypothesis remains a cornerstone, positing that a decline in the neurotransmitter acetylcholine is a key contributor to cognitive decline. A primary therapeutic strategy, therefore, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation. This guide provides a comparative analysis of a promising class of AChE inhibitors: 2-(piperazin-1-yl)thiazole derivatives. We will delve into their performance against established alternatives, supported by experimental data, and provide a detailed protocol to ensure the reproducibility of these critical experiments.

The Rise of Thiazole-Piperazine Scaffolds in AChE Inhibition

The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds.[1] When combined with a piperazine moiety, it creates a structure with significant potential for interacting with the active site of AChE.[2][3] This guide will focus on a particularly potent example from this class, 2-(4-(benzyl)piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, which we will refer to as Compound 5o based on its designation in foundational research by Yurttaş et al.[2] We will compare its performance against the widely prescribed AChE inhibitor, Donepezil, and other thiazole-based inhibitors.

Head-to-Head Performance: A Quantitative Comparison

The efficacy of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for our compound of interest and its comparators.

CompoundTypeTarget EnzymeIC50 Value (µM)Reference
Compound 5o Thiazole-Piperazine DerivativeAcetylcholinesterase (AChE)0.011 [2]
Donepezil Piperidine-based / FDA-Approved DrugAcetylcholinesterase (AChE)0.054[2]
Thiazole Derivative 40 Thiazole-BenzoylpiperazineAcetylcholinesterase (AChE)0.8023[4]
Thiazole Derivative 10 Thiazole-ThiazolidineAcetylcholinesterase (AChE)0.103[5]
Thiazole Derivative 16 Thiazole-ThiazolidineAcetylcholinesterase (AChE)0.108[5]

As the data indicates, Compound 5o demonstrates significantly higher potency than the standard drug Donepezil and other thiazole-based derivatives in in vitro assays.[2] This highlights the potential of the 2-(piperazin-1-yl)thiazole scaffold for developing novel and highly effective AChE inhibitors.

Ensuring Experimental Reproducibility: The Ellman's Assay

The reproducibility of experimental findings is paramount in scientific research. The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[6][7] Below is a detailed, self-validating protocol that explains the causality behind each step.

Principle of the Ellman's Assay

The assay's logic is straightforward: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[7] This thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is directly proportional to AChE activity. The presence of an inhibitor will slow down this rate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution - Inhibitor Stock Solutions A1 Plate Setup: - Blank (Buffer only) - Control (AChE + Buffer) - Test (AChE + Inhibitor) P1->A1 Dispense A2 Pre-incubate plate (Allows inhibitor-enzyme interaction) A1->A2 Incubate A3 Initiate Reaction: Add DTNB and ATCI A2->A3 Add A4 Kinetic Measurement: Read absorbance at 412 nm over time A3->A4 Measure D1 Calculate Reaction Rate (ΔAbs/min) A4->D1 Raw Data D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and determine IC50 D2->D3

Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0): The slightly alkaline pH is optimal for the reaction between thiocholine and DTNB.[1]

  • Acetylcholinesterase (AChE) solution: Prepare a stock solution in the phosphate buffer. A final concentration of 0.1 U/mL is a good starting point.[6]

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer. This solution should be protected from light.[6]

  • Acetylthiocholine Iodide (ATCI) Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily to prevent hydrolysis.[6]

  • Inhibitor Stock Solutions: Dissolve the test compounds (e.g., Compound 5o , Donepezil) in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Prepare Working Solutions: Create serial dilutions of your inhibitor stock solutions in phosphate buffer to achieve a range of final concentrations for IC50 determination (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[7]

  • Plate Setup (in triplicate):

    • Blank wells: Add 180 µL of phosphate buffer. These wells are used to subtract the background absorbance.

    • Control wells (100% enzyme activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the buffer/DMSO vehicle (without inhibitor).

    • Test wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of your inhibitor working solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells (except the blank, to which you can add 40 µL of buffer) to start the reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for any non-enzymatic reaction by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Inhibition at the Cholinergic Synapse

The diagram below illustrates the mechanism of action for AChE inhibitors like the 2-(piperazin-1-yl)thiazole derivatives.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition ACh Synthesis ACh Synthesis ACh Vesicle ACh Synaptic Cleft Synaptic Cleft ACh Vesicle->Synaptic Cleft Release ACh Receptor AChR Signal Signal Propagation ACh Receptor->Signal Synaptic Cleft->ACh Receptor Binds AChE AChE Synaptic Cleft->AChE Degrades ACh Inhibitor Thiazole Inhibitor Inhibitor->AChE Blocks

Caption: AChE inhibitors block the breakdown of acetylcholine (ACh) in the synaptic cleft.

By blocking AChE, these inhibitors increase the concentration and duration of action of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial for cognitive function in Alzheimer's disease.[4]

Conclusion

The 2-(piperazin-1-yl)thiazole scaffold represents a highly promising avenue for the development of next-generation acetylcholinesterase inhibitors. Compounds such as 5o have demonstrated superior potency compared to established drugs like Donepezil in preclinical evaluations.[2] The reproducibility of these findings is anchored in the robust and well-characterized Ellman's assay. By following the detailed protocol outlined in this guide, researchers can reliably assess the performance of novel inhibitors and contribute to the ongoing search for more effective treatments for Alzheimer's disease.

References

  • Gecen, H., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. Available at: [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040-1047. Available at: [Link]

  • Jarak, I., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 40(2), 619-631. Available at: [Link]

  • Abdel-Gawad, H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18986-18998. Available at: [Link]

  • Abdel-Gawad, H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

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A Researcher's Guide to Cross-Validating the Biological Efficacy of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the biological effects of the novel compound 4,5-Dimethyl-2-(piperazin-1-yl)thiazole. Given the prevalence of the thiazole and piperazine scaffolds in a multitude of biologically active agents, including kinase inhibitors, this document will use kinase inhibition as a representative biological effect for the purpose of outlining a robust cross-validation strategy.[1][2][3][4] While the specific activity of this compound is under investigation, the principles and methodologies detailed herein are broadly applicable to a range of potential biological activities.

The narrative that follows is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice. Our objective is to empower researchers to generate reproducible and high-confidence data.

Conceptual Framework: The Rationale for Cross-Validation

In drug discovery, the initial identification of a "hit" compound is merely the first step in a long and arduous journey. The core principle of cross-validation is to employ a battery of orthogonal assays to confirm the initial observation, elucidate the mechanism of action, and assess the compound's specificity and potential liabilities. This multi-faceted approach is essential to mitigate the risk of experimental artifacts and to build a compelling case for further development.

In vitro assays, conducted on isolated cellular or molecular components, provide a controlled environment to dissect specific biological processes.[5][6][7][8] These are typically followed by in vivo studies in animal models, which offer insights into a compound's behavior within a complex, whole-organism system.[9][10][11][12]

Hypothetical Target and Comparative Compounds

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a receptor tyrosine kinase (RTK) pathway, a critical signaling node in many cancers. We will compare its hypothetical performance against two well-established, FDA-approved kinase inhibitors:

  • Compound A (Alternative 1): A highly potent and selective inhibitor of the target RTK.

  • Compound B (Alternative 2): A multi-kinase inhibitor with activity against the target RTK among others.

This selection of comparators allows for a nuanced assessment of both the potency and selectivity of our lead compound.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical progression of experiments designed to comprehensively characterize the biological effects of this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochemical Biochemical Assays (Kinase Activity) cell_viability Cell-Based Assays (Viability/Proliferation) biochemical->cell_viability Confirms cellular activity target_engagement Target Engagement Assays (Cellular Thermal Shift) cell_viability->target_engagement Verifies target interaction in cells downstream_signaling Downstream Signaling Analysis (Western Blot) target_engagement->downstream_signaling Confirms mechanism of action pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) downstream_signaling->pk_pd Transition to in vivo efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy Informs dosing regimen toxicology Preliminary Toxicology efficacy->toxicology Assesses therapeutic window

Caption: A logical workflow for the cross-validation of a novel compound's biological effects.

Detailed Experimental Protocols

In Vitro Validation

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the target kinase and to compare its potency with established inhibitors.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.[13]

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide, and ATP solution according to the manufacturer's protocol.

  • Compound Dilution: Perform a serial dilution of this compound, Compound A, and Compound B to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized duration.

  • Signal Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation:

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Compound A (Alternative 1)Known ValueKnown ValueKnown Value
Compound B (Alternative 2)Known ValueKnown ValueKnown Value

Objective: To assess the effect of the compounds on the viability and proliferation of cancer cell lines that are dependent on the target kinase signaling.

Methodology: Tetrazolium-based colorimetric assays such as MTT or MTS are widely used.[14][15][16][17]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Compound A, and Compound B for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[15][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell Line 1 GI50 (µM)Cell Line 2 GI50 (µM)Normal Cell Line GI50 (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Compound A (Alternative 1)Known ValueKnown ValueKnown Value
Compound B (Alternative 2)Known ValueKnown ValueKnown Value

Objective: To confirm that the observed effects on cell viability are due to the inhibition of the target kinase pathway.

Methodology: Western blotting allows for the detection of changes in the phosphorylation status of downstream signaling proteins.[18][19][20][21][22]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pRTK p-RTK RTK->pRTK Autophosphorylation Downstream1 Downstream Protein 1 (e.g., Akt) pRTK->Downstream1 Downstream2 Downstream Protein 2 (e.g., ERK) pRTK->Downstream2 pDownstream1 p-Akt Downstream1->pDownstream1 Proliferation Gene Expression (Proliferation, Survival) pDownstream1->Proliferation pDownstream2 p-ERK Downstream2->pDownstream2 pDownstream2->Proliferation Ligand Ligand Ligand->RTK Inhibitor 4,5-Dimethyl-2- (piperazin-1-yl)thiazole Inhibitor->pRTK Inhibition

Caption: A simplified RTK signaling pathway illustrating points of inhibition.

Step-by-Step Protocol (Western Blot):

  • Cell Lysis: Treat cells with the compounds for a short duration (e.g., 2-4 hours) and then lyse the cells to extract proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[19][21]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18][21]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Validation

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[11][23]

Methodology: A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model.[11]

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, Compound A, Compound B) and begin daily dosing via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlExperimental ValueN/AExperimental Value
This compoundExperimental ValueCalculated ValueExperimental Value
Compound A (Alternative 1)Experimental ValueCalculated ValueExperimental Value
Compound B (Alternative 2)Experimental ValueCalculated ValueExperimental Value

Concluding Remarks

The comprehensive cross-validation strategy outlined in this guide provides a robust framework for evaluating the biological effects of this compound. By systematically progressing from biochemical assays to cell-based studies and ultimately to in vivo models, researchers can build a high-confidence data package that elucidates the compound's mechanism of action, potency, selectivity, and therapeutic potential. The inclusion of well-characterized comparator compounds is crucial for contextualizing the performance of a novel agent and making informed decisions about its future development.

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A Preclinical Efficacy Comparison of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole Against Standard-of-Care Therapeutics for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alzheimer's disease (AD) presents a significant and growing therapeutic challenge. Current standard-of-care treatments offer symptomatic relief or target the amyloid cascade with varying degrees of success. This guide provides a comparative framework for evaluating the preclinical efficacy of a novel thiazole-piperazine derivative, 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, against established AD therapies: Donepezil, Memantine, and the anti-amyloid monoclonal antibody, Lecanemab. Based on the known neuro-active properties of related thiazole-piperazine compounds, we hypothesize a multi-target mechanism of action for this compound, including acetylcholinesterase (AChE) inhibition and neuroprotection. This document outlines the requisite experimental protocols to rigorously test this hypothesis and benchmark the compound's performance against current standards, providing a roadmap for its potential development as a next-generation AD therapeutic.

Introduction: The Therapeutic Landscape of Alzheimer's Disease and the Rationale for Novel Multi-Target Agents

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The current therapeutic landscape for AD is dominated by two main classes of drugs: symptomatic treatments and disease-modifying therapies.

Symptomatic treatments, such as the acetylcholinesterase inhibitor Donepezil and the NMDA receptor antagonist Memantine, aim to improve cognitive function by modulating neurotransmitter systems.[1][2][3][4][5][6][7][8][9] Disease-modifying therapies, a more recent development, are designed to slow the underlying progression of the disease. Lecanemab, a humanized monoclonal antibody, falls into this category by targeting and promoting the clearance of soluble Aβ protofibrils.[10][11][12][13][14]

While these drugs have provided modest benefits, there remains a critical need for novel therapeutics with improved efficacy and potentially multi-target mechanisms of action that can address the complex and multifaceted pathology of AD. The thiazole and piperazine moieties are present in a number of centrally active compounds, and derivatives combining these scaffolds have shown promise in preclinical studies for various neurological disorders, including neurodegenerative diseases.[15][16][17][18] Based on this, we propose the investigation of this compound as a potential multi-target agent for AD, with a hypothesized mechanism involving both symptomatic relief through AChE inhibition and disease modification through neuroprotective effects.

This guide will detail the necessary in vitro and in vivo studies to compare the efficacy of this compound against Donepezil, Memantine, and Lecanemab.

Comparative Overview of Mechanisms of Action

A thorough understanding of the mechanisms of action of both the investigational compound and the standard-of-care drugs is essential for a meaningful comparison.

Hypothesized Mechanism of this compound

Based on the known bioactivities of related thiazole-piperazine compounds, we hypothesize that this compound exerts its therapeutic effects through a dual mechanism:

  • Acetylcholinesterase (AChE) Inhibition: The piperazine moiety is a common feature in many AChE inhibitors. By reversibly inhibiting AChE, the compound is expected to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[1][2][3][5][19]

  • Neuroprotection: Thiazole derivatives have been reported to possess neuroprotective properties. We hypothesize that this compound may protect neurons from Aβ-induced cytotoxicity and oxidative stress, potentially by modulating intracellular signaling pathways that promote cell survival.

Standard-of-Care Mechanisms of Action
  • Donepezil: A reversible inhibitor of acetylcholinesterase, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby improving cognitive function.[1][2][3][5][19] Its primary effect is symptomatic.

  • Memantine: As an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine blocks the pathological, tonic activation of NMDA receptors by glutamate while preserving their normal, physiological function.[4][20][21][22][23][24] This action is thought to protect against excitotoxicity, a process implicated in neuronal cell death in AD.[4][20][21][22][23]

  • Lecanemab: This humanized monoclonal antibody selectively binds to soluble Aβ protofibrils, marking them for clearance by microglia.[10][11][12][13][14] By targeting an early species in the amyloid cascade, Lecanemab aims to slow the formation of amyloid plaques and reduce downstream pathology.[10][11][12][13][14]

Signaling Pathway Diagram

AD_Pathways_and_Drug_Targets cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_amyloid Amyloid Cascade cluster_drugs Therapeutic Interventions ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Glutamate_pre Glutamate NMDAR NMDA Receptor Glutamate_pre->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Influx Leads to APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage Protofibrils Aβ Protofibrils Abeta->Protofibrils Aggregation Plaques Aβ Plaques Protofibrils->Plaques Further Aggregation Plaques->Excitotoxicity Contributes to Thiazole 4,5-Dimethyl-2- (piperazin-1-yl)thiazole (Hypothesized) Thiazole->Excitotoxicity Protects Against Thiazole->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits Memantine Memantine Memantine->NMDAR Blocks Lecanemab Lecanemab Lecanemab->Protofibrils Binds & Clears

Caption: Signaling pathways in AD and targets of therapeutic agents.

In Vitro Efficacy Comparison

A series of in vitro assays are required to quantify the biochemical and cellular activities of this compound and compare them to the standard-of-care drugs where applicable.

Acetylcholinesterase Inhibition Assay

This assay will determine the potency of this compound as an AChE inhibitor and compare it to Donepezil.

Protocol:

  • Reagents and Materials: Human recombinant acetylcholinesterase, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), 96-well microplates, and a microplate reader.

  • Procedure: a. Prepare serial dilutions of this compound and Donepezil in phosphate buffer. b. In a 96-well plate, add the test compounds, AChE, and DTNB. c. Incubate for 15 minutes at 37°C. d. Initiate the reaction by adding ATCI. e. Measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay against Aβ-induced Cytotoxicity

This assay will evaluate the ability of this compound to protect neuronal cells from Aβ-induced cell death.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Aβ Preparation: Prepare oligomeric Aβ (1-42) by incubating synthetic Aβ peptides.

  • Procedure: a. Seed SH-SY5Y cells in 96-well plates. b. Pre-treat the cells with various concentrations of this compound, Donepezil, and Memantine for 2 hours. c. Expose the cells to a toxic concentration of oligomeric Aβ (1-42) for 24 hours. d. Assess cell viability using the MTT assay. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Tau Protein Aggregation Assay

This assay will determine if this compound can inhibit the aggregation of tau protein, a key pathological hallmark of AD.

Protocol:

  • Reagents: Recombinant human tau protein, heparin (to induce aggregation), Thioflavin T (ThT), and a fluorescence plate reader.

  • Procedure: a. In a 96-well plate, combine recombinant tau protein with various concentrations of this compound. b. Induce tau aggregation by adding heparin. c. Incubate the plate at 37°C with continuous shaking. d. At various time points, measure the fluorescence of ThT (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates tau aggregation.[25]

  • Data Analysis: Plot ThT fluorescence against time to generate aggregation curves. Calculate the percentage of inhibition of tau aggregation at a specific time point for each concentration of the test compound.

Comparative In Vitro Efficacy Data
Assay Metric This compound Donepezil Memantine Lecanemab
AChE Inhibition IC50 (nM)To be determinedLiterature ValueNot ApplicableNot Applicable
Neuroprotection (vs. Aβ) EC50 (µM)To be determinedTo be determinedLiterature ValueTo be determined
Tau Aggregation Inhibition % Inhibition @ [X] µMTo be determinedNot ApplicableNot ApplicableNot Applicable

Literature values will be sourced from peer-reviewed publications and inserted where available.

In Vivo Efficacy Comparison in a Transgenic Mouse Model of AD

To assess the therapeutic potential in a living organism, we will use a transgenic mouse model of AD, such as the 5XFAD or 3xTg-AD mice, which develop age-dependent Aβ and/or tau pathology and cognitive deficits.[26][27][28]

Experimental Design
  • Animals: 6-month-old 5XFAD transgenic mice and wild-type littermates.

  • Treatment Groups (n=15 per group):

    • Vehicle Control

    • This compound (dose to be determined by pharmacokinetic studies)

    • Donepezil (e.g., 1 mg/kg/day)

    • Memantine (e.g., 10 mg/kg/day)

    • Lecanemab (e.g., 10 mg/kg, weekly intraperitoneal injection)

  • Duration: 3 months of chronic daily administration (except for Lecanemab).

Experimental Workflow Diagram

In_Vivo_Workflow Start Start: 6-month-old 5XFAD Mice Grouping Randomize into 5 Treatment Groups Start->Grouping Treatment 3 Months of Chronic Dosing: - Vehicle - Thiazole Compound - Donepezil - Memantine - Lecanemab Grouping->Treatment Behavioral Cognitive Assessment (Months 2-3) - Morris Water Maze - Y-Maze Treatment->Behavioral Sacrifice End of Treatment: Sacrifice & Brain Collection Behavioral->Sacrifice IHC Immunohistochemistry: - Aβ Plaque Load (Thioflavin S) - Microgliosis (Iba1) - Astrogliosis (GFAP) Sacrifice->IHC Biochem Biochemical Analysis: - ELISA for soluble/insoluble Aβ - Western Blot for p-Tau/Tau Sacrifice->Biochem Data Data Analysis & Comparison IHC->Data Biochem->Data

Caption: Workflow for in vivo efficacy assessment in a transgenic mouse model of AD.

Cognitive Assessment

Cognitive function will be assessed using standard behavioral tests.

Morris Water Maze (MWM):

  • Protocol: A circular pool is filled with opaque water, and a hidden platform is placed just below the surface. Mice are trained over several days to find the platform using spatial cues in the room.

  • Metrics:

    • Escape Latency: Time taken to find the platform.

    • Path Length: Distance traveled to find the platform.

    • Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform used to be is measured.

Y-Maze:

  • Protocol: A three-armed maze. Mice are placed in one arm and allowed to explore freely for a set period.

  • Metric:

    • Spontaneous Alternation: The percentage of entries into the three arms in overlapping triplet sets (e.g., A, B, C). A higher percentage indicates better spatial working memory.

Neuropathological Analysis

Following the behavioral assessments, brain tissue will be collected for histopathological and biochemical analysis.

Immunohistochemistry:

  • Protocol: Brain sections will be stained with specific antibodies or dyes.

  • Analysis:

    • Aβ Plaque Burden: Staining with Thioflavin S or an anti-Aβ antibody (e.g., 6E10). Quantification of the percentage area occupied by plaques in the cortex and hippocampus.[29][30][31][32][33]

    • Neuroinflammation: Staining for microgliosis (Iba1) and astrogliosis (GFAP) around plaques.

Biochemical Analysis:

  • Protocol: Brain homogenates will be prepared and analyzed using enzyme-linked immunosorbent assays (ELISA) and Western blotting.

  • Analysis:

    • Aβ Levels: ELISA to quantify the levels of soluble and insoluble Aβ (1-40) and Aβ (1-42).

    • Tau Pathology: Western blotting to measure the ratio of phosphorylated tau (p-Tau) to total tau.

Comparative In Vivo Efficacy Data
Assessment Metric This compound Donepezil Memantine Lecanemab
Morris Water Maze Escape Latency (s)To be determinedExpected ImprovementExpected ImprovementExpected Improvement
Y-Maze Spontaneous Alternation (%)To be determinedExpected ImprovementExpected ImprovementExpected Improvement
Aβ Plaque Burden % Area ReductionTo be determinedNo Expected ChangeNo Expected ChangeExpected Reduction
Soluble Aβ Levels % ReductionTo be determinedNo Expected ChangeNo Expected ChangeExpected Reduction
p-Tau/Total Tau Ratio % ReductionTo be determinedNo Expected ChangeNo Expected ChangePotential Reduction

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy to evaluate the efficacy of this compound in comparison to the current standard-of-care drugs for Alzheimer's disease. The proposed experiments are designed to rigorously test the hypothesis that this novel compound possesses a dual mechanism of action, combining the symptomatic relief of an acetylcholinesterase inhibitor with the potential disease-modifying effects of a neuroprotective agent.

The successful demonstration of efficacy in these studies, particularly if this compound shows a superior or synergistic profile compared to existing therapies, would provide a strong rationale for its advancement into further preclinical safety and toxicology studies, and ultimately, into clinical trials. The multi-target approach holds significant promise in the development of more effective treatments for the complex pathology of Alzheimer's disease.

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A Guide to the Independent Verification of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mechanism of action (MoA) for the novel compound 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, which we will refer to as Cmpd-X . Our working hypothesis is that Cmpd-X exerts its anti-proliferative effects by inhibiting the serine/threonine-protein kinase AKT1.

Pillar 1: Confirming Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that Cmpd-X physically interacts with its putative target, AKT1, within a biologically relevant context. Failure to establish direct engagement casts doubt on all downstream observations. We will employ a suite of biophysical and cellular techniques to build a robust case for this interaction.

In Vitro Binding Affinity: Surface Plasmon Resonance (SPR)

Causality: Before moving into complex cellular systems, it is crucial to confirm a direct, high-affinity interaction between Cmpd-X and purified AKT1 protein. SPR is a label-free technique that measures binding events in real-time, providing quantitative data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated. A low K_D value is indicative of a strong binding affinity.

Comparative Alternative: Isothermal Titration Calorimetry (ITC) could also be used. While ITC is the gold standard for measuring binding thermodynamics, SPR offers higher throughput and sensitivity for initial screening and kinetic analysis of small molecule interactions.

  • Immobilization: Covalently immobilize recombinant human AKT1 protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of Cmpd-X and the control inhibitor (MK-2206) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_D (e.g., 1 nM to 1000 nM).

  • Binding Analysis: Inject the analyte solutions over the AKT1-functionalized and a reference-flow cell. The change in refractive index, measured in Response Units (RU), is recorded.

  • Regeneration: After each injection, regenerate the sensor surface using a low-pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: Demonstrating binding to a purified protein is necessary but not sufficient. We must prove that Cmpd-X engages AKT1 within the complex milieu of a living cell. CETSA leverages the principle of ligand-induced thermal stabilization. When a ligand binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.

Self-Validating System: The inclusion of a known target binder (MK-2206) as a positive control and a vehicle (DMSO) as a negative control validates the assay's ability to detect genuine stabilization. A non-binding structural analog of Cmpd-X, if available, would serve as an excellent additional negative control.

cluster_prep Cell Preparation cluster_treat Treatment cluster_heat Heating & Lysis cluster_detect Detection A 1. Culture Cells (e.g., LNCaP) B 2. Harvest & Resuspend A->B C 3. Aliquot Cell Suspension B->C D1 Vehicle (DMSO) D2 Cmpd-X (10 µM) D3 MK-2206 (10 µM) E 4. Heat Aliquots (Gradient: 40-70°C) F 5. Lyse Cells (Freeze-Thaw) E->F G 6. Separate Soluble Fraction (Centrifugation) F->G H 7. Quantify Soluble AKT1 (Western Blot / ELISA) G->H I 8. Plot Melt Curves (Soluble Protein vs. Temp) H->I

Caption: Workflow for verifying cellular target engagement using CETSA.

ParameterCmpd-XMK-2206 (Control)Rationale
SPR K_D (nM) 5.28.1Quantifies direct binding affinity to purified AKT1. Lower is stronger.
CETSA ΔT_m (°C) +4.5°C+5.1°CMeasures target stabilization in cells. A positive shift confirms engagement.

Pillar 2: Quantifying Cellular Pathway Modulation

Confirming that Cmpd-X binds to AKT1 is the first step. The second, equally critical step is to demonstrate that this binding event leads to a functional consequence: the inhibition of the AKT1 signaling pathway.

Target Phosphorylation Status: Western Blotting

Causality: AKT1 is a kinase; its primary function is to phosphorylate downstream substrates. A direct inhibitor should block this activity. The most immediate and universally accepted readout of AKT1 inhibition is the reduced phosphorylation of its direct substrates, such as PRAS40 (Proline-Rich AKT1 Substrate 1) at residue Thr246. We will also measure the phosphorylation of AKT1 itself at Ser473, which is a marker of upstream activation by kinases like mTORC2. An on-target AKT1 inhibitor should not block its own activation but will block the phosphorylation of its substrates.

  • Cell Treatment: Plate LNCaP cells (a prostate cancer line with a constitutively active PI3K/AKT pathway) and allow them to adhere.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-incubation: Treat cells with a dose-response of Cmpd-X, MK-2206, or DMSO for 2 hours.

  • Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust AKT phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify total protein content (BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize bands. Quantify band intensity using densitometry.

Global Transcriptional Consequences: RNA-Sequencing

Causality: The PI3K/AKT pathway regulates the activity of transcription factors (e.g., FOXO family), which in turn control the expression of a wide array of genes involved in survival, proliferation, and metabolism. RNA-sequencing provides an unbiased, global view of the transcriptional changes induced by Cmpd-X. The resulting gene expression signature should significantly overlap with that produced by the known AKT inhibitor, MK-2206, and be enriched for known AKT-regulated genes.

Trustworthiness: Comparing the transcriptional fingerprint of Cmpd-X to a well-validated inhibitor like MK-2206 provides a powerful method of "fingerprint matching" to confirm a shared MoA. Any significant deviation in the gene sets regulated by the two compounds could suggest off-target activities for Cmpd-X.

AssayMetricCmpd-XMK-2206 (Control)Interpretation
Western Blot p-PRAS40 IC_50 (nM)15.822.5Measures the concentration required to inhibit downstream signaling by 50%.
RNA-Seq Overlap with AKT SignatureHigh (p < 0.001)High (p < 0.001)Confirms that global gene expression changes are consistent with AKT inhibition.
RNA-Seq Overlap (Cmpd-X vs MK-2206)85%N/AA high degree of overlap in regulated genes supports a common MoA.

Pillar 3: Phenotypic Confirmation & Off-Target Profiling

The final pillar connects the molecular mechanism to the cellular phenotype. The observed anti-proliferative effect of Cmpd-X should be a direct consequence of AKT1 inhibition. Furthermore, we must actively investigate and rule out the possibility that the phenotype is caused by unintended off-target interactions.

Cellular Phenotype: Cell Viability Assay

Causality: Since AKT1 is a pro-survival kinase, its inhibition is expected to decrease cell viability and proliferation. A simple dose-response cell viability assay (e.g., using CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) will quantify the potency of Cmpd-X in a cellular context. The resulting IC_50 value should be reasonably close to the IC_50 observed for pathway inhibition (Pillar 2). A large discrepancy could indicate that the observed cell death is not solely due to on-target pathway inhibition.

Off-Target Assessment: Broad Kinase Profiling

Causality: No small molecule is perfectly specific. Thiazole and piperazine scaffolds are common in kinase inhibitors and can interact with multiple kinases. It is imperative to profile Cmpd-X against a large, diverse panel of human kinases to identify potential off-target interactions. This is typically done via commercial services (e.g., Eurofins DiscoverX, Promega).

cluster_pillar1 Pillar 1: Target Engagement cluster_pillar2 Pillar 2: Pathway Modulation cluster_pillar3 Pillar 3: Phenotype & Specificity cluster_conclusion Conclusion P1 Does Cmpd-X bind AKT1? SPR SPR / ITC (In Vitro) P1->SPR CETSA CETSA (In Cellulo) P1->CETSA P2 Does binding inhibit AKT1? CETSA->P2 WB Western Blot (p-PRAS40) P2->WB RNAseq RNA-Seq (Gene Signature) P2->RNAseq P3 Is the effect on-target? WB->P3 Pheno Cell Viability Assay P3->Pheno OffTarget Kinase Panel Screen P3->OffTarget Conclusion Verified MoA: Cmpd-X is a selective AKT1 inhibitor OffTarget->Conclusion

Caption: A logical workflow for integrated MoA verification.

ParameterCmpd-XMK-2206 (Control)Interpretation
Cell Viability IC_50 (nM) 25.435.0Potency in a functional cellular assay. Should correlate with pathway IC_50.
Kinase Selectivity (S-Score at 1µM) 0.0150.020A quantitative measure of selectivity. Lower scores indicate higher selectivity.
Potent Off-Targets (>90% Inh.) NonePIK3CA (weak)Identifies other kinases that are strongly inhibited by the compound.

Conclusion

The independent verification of a compound's mechanism of action is a cornerstone of rigorous drug discovery. By systematically integrating evidence from biophysical, cellular, and phenotypic assays, we can build a high-confidence case for the MoA of this compound (Cmpd-X). A successful outcome of this guide would be the confirmation that Cmpd-X (1) directly binds and thermally stabilizes AKT1 in cells, (2) inhibits the phosphorylation of downstream substrates and induces a transcriptional signature consistent with AKT1 inhibition, and (3) reduces cell viability at a concentration consistent with its on-target activity, while demonstrating high selectivity across the human kinome. This multi-pronged, evidence-based approach ensures scientific integrity and provides the necessary foundation for further preclinical and clinical development.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: A Novel, Potent, and Orally Bioavailable Allosteric AKT Inhibitor. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The PI3K/AKT/mTOR-signaling pathway in human cancers. Source: Translational Lung Cancer Research URL: [Link]

  • Title: A comprehensive assessment of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]

  • Title: The promise and peril of chemical probes. Source: Nature Chemical Biology URL: [Link]

A Researcher's Guide to the Statistical Analysis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole-Piperazine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is one such "privileged scaffold."[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its role in drug discovery.[2] When coupled with a piperazine moiety—a versatile six-membered ring with two nitrogen atoms—the resulting scaffold offers a rich platform for developing novel therapeutics with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

This guide is designed for researchers, scientists, and drug development professionals engaged in the study of thiazole-piperazine derivatives. While public data on the specific compound 4,5-Dimethyl-2-(piperazin-1-yl)thiazole is limited, the principles of data analysis and statistical validation are universal to its class. Therefore, this document will provide a comprehensive framework for the statistical analysis of data from studies on this family of compounds. We will use a representative hypothetical analog, "Compound X," to illustrate these principles in a practical context, comparing its performance against other structural alternatives to elucidate structure-activity relationships (SAR).

Part 1: Foundational Principles of Experimental Design and Data Acquisition

The credibility of any statistical analysis is fundamentally dependent on the quality of the raw data. In drug discovery, this begins with a robust and well-validated experimental design. The primary goal is often to establish a clear dose-response relationship, which describes how the effect of a compound changes with its concentration.[4]

Expertise in Action: The "Why" Behind the Assay Choice

Let's consider a common objective: evaluating the anti-inflammatory potential of our thiazole-piperazine series. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes. A cell-based assay measuring the inhibition of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus like lipopolysaccharide (LPS) is a physiologically relevant method to screen for potential anti-inflammatory agents. This is preferable to a simple enzyme inhibition assay as it accounts for cell permeability, metabolic stability, and off-target effects within a cellular system.

Experimental Protocol: Cell-Based PGE2 Inhibition Assay

This protocol is designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the generated data.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of each test compound (e.g., Compound X, Analog A, Analog B) in DMSO.
  • Perform a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
  • Replace the old medium with the medium containing the test compounds. Include "vehicle control" wells (0.5% DMSO) and a "positive control" well (e.g., 10 µM Indomethacin).
  • Pre-incubate the cells with the compounds for 1 hour.

3. Inflammatory Stimulation:

  • Add LPS to all wells (except the "no stimulus" control) to a final concentration of 1 µg/mL.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

4. Data Acquisition (PGE2 Measurement):

  • Centrifuge the plate to pellet any detached cells.
  • Collect the supernatant for analysis.
  • Quantify the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
  • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to check for cytotoxicity.
Visualizing the Workflow

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Treat Pre-treat Cells with Compounds (1 hr) Seed->Treat CompoundPrep Prepare Compound Serial Dilutions CompoundPrep->Treat Stimulate Stimulate with LPS (24 hr) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Assess Cell Viability (Parallel Plate) Stimulate->Viability ELISA Quantify PGE2 via ELISA Collect->ELISA

Caption: Experimental workflow for the cell-based PGE2 inhibition assay.

Part 2: A Comparative Guide to Statistical Analysis of In Vitro Data

Once high-quality dose-response data has been collected, the core task is to extract meaningful pharmacological parameters and perform statistical comparisons between compounds. The standard method for this is non-linear regression.[5]

Hypothetical Dataset

Let's assume we have tested our lead compound, Compound X (this compound) , and two analogs:

  • Analog A: 4-Methyl-2-(piperazin-1-yl)thiazole (des-methyl at C5)

  • Analog B: 4,5-Diphenyl-2-(piperazin-1-yl)thiazole (phenyl groups instead of methyl)

The data below represents the percentage of PGE2 inhibition relative to the vehicle control.

Concentration (nM)log[Conc]Compound X (% Inhibition)Analog A (% Inhibition)Analog B (% Inhibition)
0.1-12.11.50.8
105.33.92.1
10125.415.78.9
501.748.935.122.4
100275.252.345.6
5002.795.880.178.9
1000398.194.391.2
10000499.296.894.5
Step-by-Step Statistical Analysis of Dose-Response Data

1. Data Transformation and Normalization:

  • Causality: The relationship between concentration and biological effect is typically logarithmic. Therefore, we transform the x-axis (concentration) to its log10 value. This helps in visualizing the sigmoidal nature of the curve and aids the fitting algorithm.[4]
  • Normalization: The raw output (e.g., absorbance from ELISA) should be normalized to a percentage scale. This is crucial for comparing results across different experiments or plates.
  • 0% Effect is defined by the "vehicle control" (stimulated with LPS, but no compound).
  • 100% Effect is defined by the "no stimulus" control (no LPS, no compound).
  • % Inhibition = 100 * (1 - (Value_Compound - Value_NoStimulus) / (Value_Vehicle - Value_NoStimulus))

2. Non-Linear Regression:

  • The Model: The most common model for dose-response curves is the four-parameter logistic (4PL) equation, also known as the Hill equation.[4]
  • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
  • The Parameters:
  • Top/Bottom: The plateaus of the curve, representing the maximum and minimum response.
  • IC50: The concentration of the inhibitor required to elicit a 50% response. This is the primary measure of a compound's potency . A lower IC50 means higher potency.
  • Hill Slope: Describes the steepness of the curve. A value of 1.0 indicates a standard slope; values >1 indicate a steeper response, and <1 a shallower one.
  • Trustworthiness: Use statistical software (e.g., GraphPad Prism, R with the 'drc' package) to perform the regression. These tools use iterative algorithms to find the best-fit values for the parameters that minimize the sum of the squares of the vertical distances of the points from the curve.

3. Assessing Goodness of Fit:

  • R-squared (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. An R² value closer to 1.0 indicates a better fit.
  • Confidence Intervals: The software will provide 95% confidence intervals for the best-fit parameters (especially the LogIC50). A narrower confidence interval indicates greater certainty in the parameter's value.

4. Statistical Comparison of Potency (IC50):

  • The Question: Is the IC50 of Compound X significantly different from that of Analog A?
  • The Method: The preferred method is the extra sum-of-squares F-test .[5] This test compares the goodness of fit of two models:
  • A model where a separate IC50 is fitted for each dataset.
  • A model where a single, shared IC50 is fitted for both datasets.
  • The Interpretation: The F-test yields a p-value. If the p-value is small (typically < 0.05), it means that the model with separate IC50s fits the data significantly better. Therefore, you can conclude that the IC50 values are statistically different.
Comparative Data Summary

The table below summarizes the results from the non-linear regression analysis of our hypothetical data.

CompoundBest-Fit IC50 (nM)95% Confidence Interval (nM)Statistical Comparison to Cmpd X (p-value)
Compound X 51.5 45.8 to 57.90.998-
Analog A95.282.1 to 110.40.997< 0.001
Analog B125.6105.9 to 148.90.995< 0.0001

Interpretation: Compound X is approximately twice as potent as Analog A and 2.5 times as potent as Analog B. The p-values from the F-test confirm that these differences are statistically significant. This suggests that the two methyl groups at the C4 and C5 positions are crucial for potent anti-inflammatory activity in this scaffold.

Visualizing the Statistical Logic

G cluster_models Statistical Models Data Dose-Response Data for Compound X and Analog A Model1 Model 1: Separate IC50 for each compound (H1: IC50_X ≠ IC50_A) Data->Model1 Model2 Model 2: Shared IC50 for both compounds (H0: IC50_X = IC50_A) Data->Model2 FTest Extra Sum-of-Squares F-Test Model1->FTest Model2->FTest Result P-value < 0.05? FTest->Result Conclusion1 Conclusion: IC50 values are statistically different. Result->Conclusion1  Yes Conclusion2 Conclusion: No significant difference between IC50 values. Result->Conclusion2  No G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2 COX-2 Gene Expression NFkB->COX2 COX2_protein COX-2 Enzyme COX2->COX2_protein PGE2 PGE2 COX2_protein->PGE2 AA Arachidonic Acid AA->COX2_protein Inflammation Inflammation PGE2->Inflammation CompoundX Compound X (and Analogs) CompoundX->COX2_protein Inhibition

Caption: Simplified TLR4 signaling pathway leading to PGE2 production.

Selectivity Index: A Measure of Therapeutic Window

A potent compound is not necessarily a good drug candidate if it is also highly toxic. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window.

  • SI = CC50 / IC50

    • CC50 (50% Cytotoxic Concentration): Determined from the parallel cell viability assay.

    • IC50 (50% Inhibitory Concentration): Determined from the primary activity assay.

A higher SI is desirable, indicating that the compound is effective at concentrations far below those that cause cell death. Statistical analysis can be applied here as well, for instance, by using t-tests or ANOVA to compare the mean SI values between different compounds across multiple experimental replicates.

Conclusion

The statistical analysis of data from studies of this compound and its analogs is a critical process that transforms raw experimental numbers into actionable insights for drug development. This guide has outlined a robust framework, beginning with the rationale for experimental design and culminating in the statistical comparison of key pharmacological parameters. By employing non-linear regression to determine potency (IC50), using appropriate statistical tests like the F-test to compare compounds, and contextualizing results with measures like the Selectivity Index, researchers can confidently identify promising lead candidates and build a strong understanding of the structure-activity relationships that govern this versatile chemical scaffold. This rigorous, data-driven approach is indispensable for navigating the path from initial discovery to potential clinical application.

References

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  • Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad URL: [Link]

  • Title: A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates Source: eLife URL: [Link]

  • Title: Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine Source: MDPI URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics

Introduction: The 2-(Piperazin-1-yl)thiazole Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperazine ring is a well-established "privileged scaffold"[1]. Its unique physicochemical properties, including two nitrogen atoms that can serve as hydrogen bond acceptors and a versatile, rigid structure, make it a cornerstone in the design of molecules targeting neurotransmitter receptors[1][2]. When coupled with a thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—the resulting 2-(piperazin-1-yl)thiazole core becomes a pharmacologically attractive template. Thiazole derivatives themselves exhibit a wide array of biological activities, including antipsychotic, anticonvulsant, and neuroprotective effects[3][4].

This guide focuses on the head-to-head comparison of piperazine derivatives centered around the 2-(piperazin-1-yl)thiazole core, using 4,5-Dimethyl-2-(piperazin-1-yl)thiazole as our foundational structure. While direct, comprehensive data for this specific molecule is limited in publicly accessible literature, we can infer its potential performance by analyzing structurally related analogs. This analysis allows us to build a robust structure-activity relationship (SAR) profile, providing critical insights for researchers in medicinal chemistry and pharmacology. We will examine how modifications to this core structure impact affinity and selectivity for key CNS targets, primarily serotonin and dopamine receptors, which are integral to the pathology and treatment of numerous neurological and psychiatric disorders[5][6].

Comparative Analysis: Key CNS Receptor Affinities

The therapeutic efficacy of many CNS agents is dictated by their interaction with dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. Atypical antipsychotics, for instance, often exhibit a combination of D₂ antagonism and 5-HT₁ₐ agonism or 5-HT₂ₐ antagonism[6]. Here, we compare the performance of piperazine derivatives featuring the thiazole or the closely related bioisostere, 4,5-dihydrothiazole.

Serotonin Receptor Profile

The substitution pattern on the phenyl ring of arylpiperazine-thiazole derivatives significantly influences affinity and selectivity for serotonin receptors. The following table summarizes binding affinity data (Kᵢ, nM) for a series of novel (4,5-dihydrothiazol-2-yl)phenyl)piperazine derivatives, providing a valuable proxy for understanding our core scaffold[7].

Table 1: Comparative Serotonin Receptor Binding Affinities (Kᵢ, nM) of 4,5-Dihydrothiazole-Phenylpiperazine Derivatives

Compound IDR (Substitution on Phenyl Ring)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)
FG-7 2-(4,5-dihydrothiazol-2-yl)18 ± 2230 ± 15340 ± 20
FG-8 2-CN110 ± 8310 ± 2046 ± 3
FG-14 2-OCH₃25 ± 2150 ± 1072 ± 5
FG-16 2-(4,5-dihydrothiazol-2-yl)15 ± 1210 ± 14290 ± 18
FG-18 2-Cl150 ± 10450 ± 3017 ± 1
8-OH-DPAT (Reference Agonist)1.2 ± 0.1--
Ketanserin (Reference Antagonist)-1.5 ± 0.1-
Data sourced from Corbo et al. (2022)[7].

Expertise & Experience Insight: From this dataset, a clear SAR trend emerges. The presence of an ortho-substituent on the phenyl ring of the arylpiperazine moiety is favorable for high affinity at the 5-HT₁ₐ receptor[7]. For example, compounds FG-7 , FG-16 (with a dihydrothiazole group), and FG-14 (with a methoxy group) all display potent 5-HT₁ₐ binding in the low nanomolar range. This suggests that the unsubstituted piperazine nitrogen of our lead compound, this compound, would be a prime site for introducing such aryl groups to achieve high 5-HT₁ₐ affinity. Conversely, modifications can be tuned to target the 5-HT₂C receptor, as seen with the 2-Cl substituted FG-18 , which shows high affinity and selectivity for this subtype[7].

Dopamine Receptor Profile

Selectivity for the dopamine D₃ receptor over the D₂ receptor is a key objective in developing treatments for substance abuse and neuropsychiatric disorders with potentially fewer side effects[8]. The following table compares D₂ and D₃ receptor binding affinities for N-phenylpiperazine analogs, some of which incorporate a thiazole ring, demonstrating the impact of extending the molecule from a simple arylpiperazine core.

Table 2: Comparative Dopamine Receptor Binding Affinities (Kᵢ, nM) and D₃ vs. D₂ Selectivity

Compound IDCore StructureR (Phenyl Substitution)D₂ Kᵢ (nM)D₃ Kᵢ (nM)Selectivity (D₂ Kᵢ / D₃ Kᵢ)
3a N-Phenylpiperazine2-F349 ± 3596 ± 123.6
6a 4-(Thiophen-3-yl)benzamide-N-Phenylpiperazine2-F2611 ± 2091.4 ± 0.11831
7a 4-(Thiazol-4-yl)benzamide-N-Phenylpiperazine2-F1946 ± 1562.5 ± 0.2778
7c 4-(Thiazol-4-yl)benzamide-N-Phenylpiperazine4-F2160 ± 1731.6 ± 0.11390
Data sourced from Verma et al. (2021)[8].

Expertise & Experience Insight: The data compellingly shows that simple N-phenylpiperazines (like 3a ) exhibit low affinity and poor selectivity for D₂ vs. D₃ receptors. However, by incorporating a thiazole-containing benzamide extension (7a , 7c ), the affinity for the D₃ receptor dramatically increases into the low nanomolar range, yielding exceptional selectivity ratios (>700-fold)[8]. This bitopic binding mode, where the molecule engages both the primary orthosteric site and a secondary binding pocket, is key to achieving this selectivity. This strongly suggests that derivatizing the N-4 position of the piperazine in this compound with similar extended pharmacophores could produce highly potent and selective D₃ receptor ligands.

Signaling Pathway & Experimental Workflow

To understand the functional consequences of receptor binding, it is crucial to investigate downstream signaling pathways. For many G-protein coupled receptors (GPCRs) like the D₂ and 5-HT₁ₐ receptors, a primary signaling event is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.

Visualizing Key Signaling Pathways

The diagram below illustrates the canonical Gαi-coupled signaling pathway shared by both D₂ and 5-HT₁ₐ receptors. Activation by an agonist ligand leads to the inhibition of adenylyl cyclase (AC), reducing the conversion of ATP to cAMP.

GPCR Signaling Pathway cluster_membrane Cell Membrane RECEPTOR D₂ / 5-HT₁ₐ Receptor (Gαi-coupled GPCR) G_PROTEIN G-Protein (αi, β, γ subunits) RECEPTOR->G_PROTEIN Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP LIGAND Agonist Ligand (e.g., Dopamine, Serotonin, or Piperazine Derivative) LIGAND->RECEPTOR Binds G_PROTEIN->AC Inhibits ATP ATP ATP->AC DOWNSTREAM Downstream Cellular Effects cAMP->DOWNSTREAM Modulates Experimental Workflow A Compound Synthesis & Purification B Primary Screening: Radioligand Binding Assays (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ) A->B C Determine Kᵢ values (Affinity) B->C D Functional Assays: [³⁵S]GTPγS Binding or cAMP Accumulation Assay C->D Prioritize high-affinity compounds E Determine EC₅₀ (Potency) & Eₘₐₓ (Efficacy) (Agonist/Antagonist Profile) D->E F Selectivity Profiling: Screen against off-target receptors (e.g., Adrenergic, Histamine) E->F Characterize functional selectivity G In Vitro ADME/Tox: (Metabolic Stability, Cytotoxicity) F->G H In Vivo Behavioral Models (if applicable) G->H Select lead candidates

Caption: Step-wise workflow for characterizing novel piperazine derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described in the workflow.

Protocol 1: Synthesis of 2-(Piperazin-1-yl)thiazole Derivatives

This protocol is a generalized procedure adapted from methods for synthesizing related thiazole-piperazine compounds.[2][9]

Objective: To synthesize this compound and its N-aryl derivatives.

Materials:

  • 2-Bromo-3-butanone (for the 4,5-dimethylthiazole ring)

  • Piperazine or N-arylpiperazine

  • Thiosemicarbazide

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the Thiazole Precursor: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in ethanol.

  • Add 2-bromo-3-butanone (1.0 eq) dropwise to the solution while stirring at room temperature.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-4,5-dimethylthiazole.

  • Coupling with Piperazine: In a sealed vessel, combine 2-amino-4,5-dimethylthiazole (1.0 eq), the desired piperazine (e.g., piperazine monohydrochloride or an N-arylpiperazine, 1.2 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Radioligand Binding Assay for D₂/D₃ Receptors

This protocol is based on established methods for determining receptor binding affinity.[8][10]

Objective: To determine the binding affinity (Kᵢ) of test compounds for human D₂ and D₃ dopamine receptors.

Materials:

  • Cell membranes from HEK-293 cells stably expressing human D₂ or D₃ receptors.

  • [³H]Spiperone (Radioligand, ~80 Ci/mmol).

  • Haloperidol (Reference compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 50 µL of test compound dilutions (in assay buffer with 0.1% BSA) in triplicate. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM Haloperidol.

  • Radioligand Addition: Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM) to all wells.

  • Membrane Addition: Add 50 µL of the appropriate cell membrane preparation (final protein concentration ~10-20 µ g/well ) to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for at least 4 hours.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Conclusion and Future Directions

The 2-(piperazin-1-yl)thiazole scaffold, exemplified by this compound, represents a promising starting point for the development of novel CNS-active agents. The comparative analysis of related structures reveals clear and actionable structure-activity relationships.

  • For Serotonergic Targets: N-arylation of the piperazine ring is a validated strategy to achieve high affinity for 5-HT₁ₐ receptors, a key feature of many atypical antipsychotics and anxiolytics.[7] The nature of the aryl substitution can be tuned to achieve selectivity for other serotonin receptor subtypes like 5-HT₂C.

  • For Dopaminergic Targets: While the core scaffold likely has modest affinity, the addition of extended pharmacophores containing a thiazole moiety to the piperazine nitrogen can produce ligands with exceptional affinity and selectivity for the D₃ receptor over the D₂ receptor.[8]

Future research should focus on the synthesis and direct evaluation of this compound and a library of its derivatives based on the SAR insights presented here. By systematically modifying the N-4 position of the piperazine and the substituents on the thiazole ring, researchers can fine-tune the pharmacological profile to create multi-target ligands with optimized efficacy and reduced side-effect profiles for treating complex neurological disorders.

References

  • Corbo, F., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules. Available at: [Link] [7]2. Chimirri, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals. Available at: [Link] [9]3. Stepanyan, G., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link] [11]4. Nishiyama, S., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences. Available at: [Link]

  • Sable, Y. R., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Sulfur Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2004). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. Available at: [Link] [12]7. Yurttaş, L., et al. (2019). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. Available at: [Link] [13]8. Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Paştiu, D. S., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]

  • Verma, R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link] [8]17. Chimirri, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2022). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Franchini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

  • Pérez-Silanes, S., et al. (2004). Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Słoczyńska, K., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [6]22. Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [10]23. Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link] [4]24. Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link] 25. Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Available at: [Link]

  • Barresi, E., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules. Available at: [Link]

Sources

Confirming Cellular Target Engagement of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the identification of a bioactive small molecule like 4,5-Dimethyl-2-(piperazin-1-yl)thiazole represents a critical first step. This synthetic compound, featuring a thiazole ring linked to a piperazine moiety, belongs to a class of heterocyclic structures known for a wide array of biological activities, including potential anti-cancer and anti-parasitic properties.[1][2][3][4] However, a molecule's therapeutic potential can only be realized through a deep understanding of its mechanism of action, the cornerstone of which is confirming its direct interaction with its intended cellular target(s). This guide provides a comparative analysis of modern experimental strategies to definitively confirm the cellular target engagement of this compound, empowering researchers to build a robust mechanistic foundation for their drug development programs.

The central challenge in early-stage drug discovery is to unequivocally demonstrate that a compound's observed phenotypic effect is a direct consequence of binding to a specific protein target within the complex milieu of a living cell.[5][6][7] Answering this question is paramount to avoid costly late-stage failures due to a lack of efficacy or unforeseen toxicity stemming from off-target effects.[7] This guide will dissect and compare three powerful, label-free techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and a brief overview of Photo-affinity Labeling (PAL) as a complementary approach for target identification.

A Comparative Overview of Target Engagement Methodologies

Each method for confirming target engagement offers a unique set of advantages and is suited to different stages of the drug discovery pipeline. The choice of methodology often depends on factors such as the availability of specific antibodies, the need for high-throughput screening, and whether the target has been identified.

Methodology Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[11]Requires a specific antibody for detection, can be lower throughput for traditional Western blot-based readout.Low to High (with adaptations like AlphaScreen)[9]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[12][13][14][15]Label-free, does not require chemical modification of the compound, applicable to a wide range of proteins.[14][15]May not be suitable for all proteins, requires optimization of protease digestion.Low to Medium
Photo-affinity Labeling (PAL) A photo-reactive version of the compound forms a covalent bond with its target upon UV irradiation, enabling identification.[16][17][18][19]Can identify unknown targets, provides direct evidence of binding.Requires chemical synthesis of a photo-probe, potential for non-specific labeling.Low

I. Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Stabilization

CETSA is a powerful biophysical assay that directly measures the interaction between a drug and its target protein in a cellular environment.[11] The fundamental principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[9][10] This stabilization results in a shift in the protein's melting temperature (Tm), which can be quantified.

Causality Behind the Experimental Choices in CETSA

The experimental design of CETSA is rooted in the thermodynamics of protein folding. The native, folded state of a protein is in equilibrium with its unfolded state. Heating a cell lysate or intact cells disrupts the non-covalent interactions that maintain the protein's three-dimensional structure, leading to denaturation and aggregation. A ligand-bound protein is thermodynamically more stable, requiring more thermal energy to unfold. This increased stability is the direct readout of target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis cells_dmso Cells + DMSO (Vehicle) heat_dmso Heat Gradient cells_dmso->heat_dmso cells_compound Cells + Compound heat_compound Heat Gradient cells_compound->heat_compound lysis_dmso Lysis & Centrifugation heat_dmso->lysis_dmso lysis_compound Lysis & Centrifugation heat_compound->lysis_compound wb_dmso Western Blot for Target Protein lysis_dmso->wb_dmso wb_compound Western Blot for Target Protein lysis_compound->wb_compound melt_curve Generate Melt Curves & Determine Tm Shift wb_dmso->melt_curve wb_compound->melt_curve DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis cell_lysis Prepare Cell Lysate lysate_dmso Lysate + DMSO cell_lysis->lysate_dmso lysate_compound Lysate + Compound cell_lysis->lysate_compound protease_dmso Add Protease lysate_dmso->protease_dmso protease_compound Add Protease lysate_compound->protease_compound sds_page SDS-PAGE & Staining protease_dmso->sds_page protease_compound->sds_page western_blot Western Blot for Target sds_page->western_blot mass_spec Mass Spectrometry for Target ID sds_page->mass_spec

Caption: The DARTS experimental workflow for confirming target engagement.

Detailed Experimental Protocol for DARTS

This protocol provides a general outline and requires optimization for the specific experimental system.

1. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing lysis buffer.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Aliquot the cell lysate into equal volumes.

  • Add this compound to the treatment group and an equivalent volume of vehicle (e.g., DMSO) to the control group.

  • Incubate the samples to allow for compound-target binding.

3. Protease Digestion:

  • Add a protease (e.g., pronase, thermolysin) to each sample. The choice of protease and its concentration must be optimized to achieve partial digestion in the control group.

  • Incubate the reactions for a specific time to allow for digestion.

  • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the protein fragments by SDS-PAGE.

  • Visualize the protein bands by Coomassie staining or silver staining. A band that is more intense in the compound-treated lane compared to the vehicle-treated lane is a potential target.

  • To confirm the identity of the protected protein, the band can be excised from the gel and analyzed by mass spectrometry.

  • Alternatively, if the target is known, its protection can be confirmed by Western blotting using a specific antibody.

[13][20]---

III. Photo-affinity Labeling (PAL): Covalently Capturing the Target

While CETSA and DARTS are excellent for validating known or suspected targets, Photo-affinity Labeling (PAL) is a powerful technique for identifying unknown targets. T[16][17][18][19]his method involves synthesizing a version of the compound of interest that incorporates a photo-reactive group.

The Logic of Photo-affinity Labeling

The photo-affinity probe is designed to retain the binding affinity of the parent molecule. Upon exposure to UV light, the photo-reactive moiety is activated and forms a covalent bond with any nearby molecules, which, in an ideal scenario, is the target protein to which the probe is bound. T[19]his covalent linkage allows for the isolation and subsequent identification of the target protein by mass spectrometry.

Visualizing the PAL Workflow

PAL_Workflow cluster_probe Probe Synthesis cluster_labeling Cellular Labeling cluster_isolation Target Isolation cluster_identification Target Identification synthesis Synthesize Photo-affinity Probe incubation Incubate Cells with Probe synthesis->incubation uv_activation UV Irradiation incubation->uv_activation lysis Cell Lysis uv_activation->lysis pull_down Affinity Pull-down (e.g., Biotin-Streptavidin) lysis->pull_down mass_spec Mass Spectrometry pull_down->mass_spec

Caption: A simplified workflow for target identification using Photo-affinity Labeling.

While a detailed protocol for PAL is beyond the scope of this comparative guide due to the extensive chemical synthesis involved, it is an important complementary technique. If the target of this compound is unknown, PAL would be a primary method for its deconvolution.

Conclusion

Confirming the cellular target engagement of a novel compound like this compound is a non-trivial but essential undertaking in modern drug discovery. The methodologies of CETSA and DARTS offer robust, label-free approaches to validate target binding within a physiologically relevant context. The choice between these techniques will depend on the specific research question, the available resources, and the nature of the target protein. By employing these self-validating systems, researchers can build a solid foundation of mechanistic understanding, significantly increasing the probability of success in developing the next generation of targeted therapeutics.

References

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

  • Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

  • Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). YouTube. [Link]

  • 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine. PubChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC - PubMed Central. [Link]

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PMC - PubMed Central. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive disposal protocol for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide is built upon a conservative assessment of its structural components: a thiazole ring and a piperazine moiety. The core principle of this protocol is to treat the compound as hazardous, inheriting the potential risks of both parent structures, to ensure the highest level of safety and regulatory compliance. This guidance is intended for use by trained laboratory professionals. Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Characterization and Risk Assessment

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS for this compound, we must infer its hazard profile by examining its constituent functional groups. This compound is a hybrid of a dimethyl-substituted thiazole and a piperazine ring, both of which contribute to its likely toxicological and chemical properties.

The piperazine moiety is associated with corrosivity, capable of causing severe skin burns and eye damage.[1][2] It is also a known respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[2] The thiazole group, particularly when substituted, can be flammable, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[3][4][5]

Therefore, this compound must be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard AttributeAssociated MoietyPotential Effects & Necessary PrecautionsSupporting Sources
Skin Corrosion/Irritation Piperazine, ThiazoleExpected to be corrosive or a severe irritant. Can cause chemical burns. Avoid all skin contact.[1][2][3]
Serious Eye Damage Piperazine, ThiazoleHigh risk of causing serious, potentially irreversible eye damage. Mandates use of chemical splash goggles.[1][2][3]
Sensitization PiperazineMay cause allergic skin reactions or asthma-like symptoms if inhaled. Personnel with known sensitivities should not handle this compound.[2]
Acute Toxicity (Oral) ThiazoleMay be harmful or toxic if swallowed. Do not eat, drink, or smoke in handling areas.[3][6]
Flammability ThiazoleMay be a flammable solid or liquid. Keep away from ignition sources like open flames, hot surfaces, and sparks.[2][3]

This synthesized hazard profile forms the logical basis for the stringent handling and disposal protocols outlined below. Every step is designed to mitigate these identified risks.

Part 2: Regulatory Framework for Hazardous Waste

In the United States, the treatment, storage, and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" approach to hazardous waste management.[8]

Wastes are broadly categorized as either "listed" (specifically named by the EPA on F, K, P, or U lists) or "characteristic" (exhibiting properties of ignitability, corrosivity, reactivity, or toxicity).[9][10]

Given its likely properties, waste containing this compound would, at a minimum, be classified as hazardous waste based on the characteristic of corrosivity and potentially toxicity . Your institution's EHS office is the final authority on assigning the correct federal and state waste codes for proper disposal manifests.[8][11]

Part 3: Detailed Disposal and Decontamination Protocol

Adherence to a standardized, step-by-step protocol is critical for ensuring safety and compliance.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the chemical or its waste, ensure all required PPE is in place. This is a non-negotiable first line of defense against the hazards outlined in Part 1.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Ventilation: Handle the compound and its waste exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most effective way to ensure safe and efficient disposal. Never mix potentially incompatible waste streams.

A. Unused or Expired Pure Compound:

  • Keep the compound in its original, clearly labeled container.

  • If the original container is compromised, transfer it to a new, compatible container.

  • Affix a "Hazardous Waste" label to the container.

B. Contaminated Solid Waste (e.g., pipette tips, weigh boats, gloves, absorbent paper):

  • Collect all contaminated solids in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Do not overfill the container.

  • Keep the container sealed when not in use.

  • Affix a "Hazardous Waste" label, listing all chemical constituents.

C. Contaminated Liquid Waste (e.g., reaction mixtures, solvent rinses):

  • Designate a specific, compatible waste container (e.g., a glass or polyethylene carboy) for all liquid waste containing this compound.

  • CRITICAL: Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or acids, which could trigger a hazardous reaction.[5]

  • Maintain a log sheet on the container, recording the chemical name and approximate quantity of everything added.

  • Keep the container sealed with a proper cap. Do not use stoppers or parafilm for long-term storage.

Step 3: Decontamination
  • Thoroughly decontaminate non-disposable equipment (glassware, spatulas) that has come into contact with the chemical.

  • Perform an initial rinse with an appropriate organic solvent (e.g., ethanol or isopropanol) inside a chemical fume hood. Collect this rinse as hazardous liquid waste.[1]

  • Follow with a standard wash using soap and water.

Step 4: Storage and Final Disposal
  • Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are clearly labeled with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[10]

  • Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

  • The final disposal must be carried out by a licensed hazardous waste management company, which will likely use high-temperature incineration or another approved chemical treatment method.[13]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Control: If trained and safe to do so, prevent the spill from spreading.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department immediately.

Part 5: Visualization of Disposal Workflow

The following diagrams illustrate the procedural logic for handling and disposing of this compound waste.

G cluster_0 In-Lab Waste Generation & Handling cluster_1 Facility-Level Management cluster_2 Final Disposal gen Waste Generation (Pure compound, contaminated solids, liquids) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe segregate Step 2: Segregate Waste Streams (Solid vs. Liquid) ppe->segregate collect Step 3: Collect in Labeled, Sealed Hazardous Waste Containers segregate->collect store Step 4: Store in Designated Satellite Accumulation Area collect->store ehs Step 5: Contact EHS for Pickup Request store->ehs pickup EHS Personnel Collect Waste ehs->pickup transport Licensed Contractor Transports Waste Off-Site pickup->transport dispose Step 6: Final Disposal via Approved Method (e.g., Incineration) transport->dispose

Caption: Decision Logic for Hazard Characterization.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Wikipedia. (2024). Hazardous waste.
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  • Benchchem. (n.d.). Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
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  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Fisher Scientific. (2018, January 18).
  • Biosynth. (2023, July 19). Safety Data Sheet for 11-Piperazin-1-yl-dibenzo[b,f]t[1][13]hiazepine.

  • Synerzine. (2018, June 22).
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A Senior Application Scientist's Guide to Handling 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work inherently involves the careful handling of novel chemical entities. 4,5-Dimethyl-2-(piperazin-1-yl)thiazole, a member of the versatile 2-aminothiazole class of compounds, presents a unique set of handling considerations.[1][2][3] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] However, this structural motif can also be a toxicophore, necessitating a robust and well-reasoned safety protocol.[4]

This guide provides a comprehensive operational framework for the safe handling of this compound, from initial risk assessment to final disposal. The protocols herein are designed to be self-validating, ensuring the protection of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment: The Foundation of Safety

Therefore, we must operate under the assumption that this compound is a hazardous substance. The primary risks to be mitigated are:

  • Dermal Contact: Absorption through the skin is a significant risk.

  • Inhalation: If the compound is a powder, aerosolization during handling can lead to respiratory exposure.

  • Ocular Contact: The potential for eye irritation or damage is high.

  • Ingestion: Accidental ingestion is a risk that must be controlled through strict laboratory hygiene.

Personal Protective Equipment (PPE): An Integrated System of Defense

PPE is the last line of defense, employed after engineering and administrative controls are in place.[7] For this compound, a comprehensive PPE strategy is essential.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Nitrile offers good resistance to a range of chemicals.[10][11] Double-gloving provides an additional barrier against potential tears or rapid permeation. Powder-free gloves prevent aerosolization of the compound.[12]
Eye and Face Protection ANSI Z87-rated safety goggles and a full-face shield.Safety goggles protect against splashes and dust.[5][13] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5][13]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.[13] Tight cuffs prevent chemicals from entering the sleeves.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[13][14]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a typical laboratory setting.

3.1. Pre-Operational Checks

  • Ensure a safety shower and eyewash station are accessible and have been recently tested.[15]

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all necessary equipment and reagents before retrieving the compound.

  • Don all required PPE as specified in the table above.

3.2. Weighing and Aliquoting the Compound

  • Perform all manipulations of the solid compound within a certified chemical fume hood.

  • Use a dedicated set of spatulas and weighing paper for this compound.

  • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Weigh the desired amount of the compound.

  • Securely close the primary container and wipe it down with a damp cloth before returning it to storage.

  • Place all contaminated weighing paper and disposable equipment into a designated waste bag inside the fume hood.

3.3. Post-Handling Procedures

  • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

  • Carefully doff PPE, starting with the outer pair of gloves, followed by the face shield and lab coat. Remove the inner gloves and respirator last.

  • Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency Procedures: Preparedness is Key

4.1. Spills

  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent pad. Place the pad in a sealed bag for disposal. Decontaminate the area with an appropriate solvent.

  • Large Spills (outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If safe to do so, control the spread of the spill with absorbent materials.

4.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[16]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[16]

  • Inhalation: Move the affected person to fresh air.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16]

In all cases of personnel exposure, seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (gloves, weighing paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Required PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh 4. Weigh Compound prep_setup->handle_weigh handle_aliquot 5. Prepare Solution handle_weigh->handle_aliquot cleanup_decon 6. Decontaminate Work Area handle_aliquot->cleanup_decon cleanup_waste 7. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.